Istaroxime hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H33ClN2O3 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1 |
InChI-Schlüssel |
AXHJYJDJXNOGNI-IBLOMREBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Istaroxime Hydrochloride's Core Mechanism of Action on SERCA2a: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF).[1][2] It possesses a unique dual mechanism of action, distinguishing it from other inotropic agents by inhibiting the Na+/K+ ATPase (NKA) pump and, importantly, stimulating the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] The inhibition of NKA leads to an increase in intracellular calcium, enhancing contractility (inotropic effect).[3] Simultaneously, the stimulation of SERCA2a improves myocardial relaxation (lusitropic effect) by accelerating calcium reuptake into the sarcoplasmic reticulum (SR).[1][3] This technical guide focuses on the latter, core mechanism: the direct action of istaroxime on SERCA2a.
Core Mechanism: Relief of Phospholamban Inhibition
The primary mechanism by which istaroxime stimulates SERCA2a is by relieving the inhibitory effect of phospholamban (PLN).[1][4] In its dephosphorylated state, PLN binds to SERCA2a and reduces its affinity for Ca2+, thereby inhibiting its activity.[5][6] Istaroxime directly interacts with the SERCA2a/PLN complex, promoting the dissociation of PLN from SERCA2a.[1][7] This allosteric modulation enhances the intrinsic activity of the SERCA2a pump, leading to more rapid sequestration of cytosolic Ca2+ into the SR during diastole.[1][7] This action is independent of the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway, the canonical route for PLN regulation.[7][8]
The beneficial consequences of this enhanced SERCA2a activity are twofold:
-
Enhanced Lusitropy: The faster decline in cytosolic Ca2+ concentration promotes more rapid and complete myocardial relaxation, improving diastolic function.[1]
-
Increased Inotropy: The enhanced Ca2+ uptake increases the SR Ca2+ load, making more calcium available for release during subsequent contractions, which further augments contractility.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of istaroxime on SERCA2a function.
Table 1: Effect of Istaroxime on SERCA2a ATPase Activity in Healthy and Failing Canine Cardiac SR Vesicles
| Preparation | Condition | Istaroxime Concentration | Vmax (nmol ATP/mg/min) | Kd(Ca²⁺) (µM) | Reference |
| Healthy | Control | - | 185 ± 11 | 0.42 ± 0.02 | [5] |
| Healthy | Istaroxime | 100 nM | 215 ± 13 (+16%) | 0.41 ± 0.02 | [5] |
| Failing | Control | - | 120 ± 9 | 0.58 ± 0.03 | [7] |
| Failing | Istaroxime | 10 nM | 152 ± 11 (+27%) | 0.55 ± 0.03 | [7] |
Table 2: Effect of Istaroxime on SERCA2a-mediated ⁴⁵Ca²⁺ Uptake in Healthy Canine Cardiac SR Vesicles
| Parameter | Control | Istaroxime (50 nM) | % Change | Reference |
| Vmax (nmol Ca²⁺/mg/min) | 25.1 ± 1.2 | 30.6 ± 1.5 | +22% | [7] |
| Kd (nM) | 700 ± 4 | 715 ± 29 | No significant change | [7] |
Table 3: Effect of Istaroxime on SERCA2a/PLN Co-immunoprecipitation
| Free Ca²⁺ Concentration | Istaroxime Concentration | Reduction in Co-immunoprecipitated SERCA2a | Reference |
| 0.1 µM | 1 nM | 22% | [7] |
| 0.1 µM | 10 nM | 40% | [7] |
| 0.1 µM | 100 nM | 43% | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Istaroxime's Action on SERCA2a
Caption: Istaroxime promotes the dissociation of inhibitory PLN from SERCA2a.
Experimental Workflow for SERCA2a ATPase Activity Assay
Caption: Workflow for measuring SERCA2a ATPase activity.
Experimental Protocols
SERCA2a ATPase Activity Measurement (³²P-ATP Hydrolysis Assay)
This assay quantifies the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis.[3]
-
Objective: To determine the effect of istaroxime on SERCA2a activity (Vmax) and its affinity for calcium (Kd(Ca²⁺)).
-
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes (from healthy or failing heart tissue).
-
Istaroxime solution at various concentrations.
-
³²P-labeled ATP.
-
Assay buffer containing varying concentrations of free Ca²⁺.
-
Cyclopiazonic acid (CPA) as a specific SERCA inhibitor.
-
-
Procedure:
-
Pre-incubation: Pre-incubate the SR microsomes with the desired concentration of istaroxime for 5-10 minutes at 4°C.[3][7] For control experiments, use a vehicle solution.
-
Reaction Initiation: Initiate the ATPase activity by adding ³²P-ATP to the microsome suspension in the assay buffer containing a specific free Ca²⁺ concentration.[3]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).[5]
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).[9]
-
Quantification: Measure the amount of inorganic phosphate (B84403) (³²P) released from ATP hydrolysis using a scintillation counter.[3]
-
SERCA2a-specific Activity: To determine the fraction of ATP hydrolysis specifically due to SERCA2a, run parallel experiments in the presence of 10 µM cyclopiazonic acid (CPA). The SERCA2a activity is the CPA-inhibited fraction of the total ATPase activity.[3]
-
Data Analysis: Plot the SERCA2a activity against the free Ca²⁺ concentration to generate Ca²⁺ activation curves. Fit the data to a sigmoidal curve to determine the maximum velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).[3] Compare the Vmax and Kd(Ca²⁺) values between control and istaroxime-treated samples.
-
SERCA2a-dependent ⁴⁵Ca²⁺ Uptake Assay
This assay measures the rate at which SERCA2a transports the radioactive isotope ⁴⁵Ca²⁺ into SR vesicles.[1]
-
Objective: To quantify the effect of istaroxime on the rate of calcium uptake by SERCA2a.
-
Materials:
-
Cardiac SR vesicles.
-
Istaroxime solution.
-
Uptake buffer containing MgCl₂, KCl, MOPS, Na-oxalate, and EGTA.[7]
-
⁴⁵CaCl₂.
-
Mg-ATP.
-
Filtration apparatus.
-
-
Procedure:
-
Pre-incubation: Pre-incubate SR vesicles for 10 minutes at 4°C with or without istaroxime in the uptake buffer containing varying free Ca²⁺ concentrations and ⁴⁵CaCl₂.[7]
-
Reaction Initiation: Add Mg-ATP to start the Ca²⁺ uptake.[7]
-
Incubation: Allow the uptake to proceed for a defined time (e.g., 10 minutes) at 37°C.[7]
-
Reaction Termination: Stop the reaction by rapid filtration through nitrocellulose filters.[7]
-
Washing: Wash the filters with a cold stop solution (e.g., 150 mM NaCl) to remove extra-vesicular ⁴⁵Ca²⁺.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Determine the SERCA2a-dependent Ca²⁺ uptake as the fraction inhibited by CPA. Plot Ca²⁺ uptake against free Ca²⁺ concentration to determine Vmax and Kd.[7]
-
Co-immunoprecipitation of SERCA2a and Phospholamban
This technique is used to assess the physical interaction between SERCA2a and PLN in the presence of istaroxime.[1]
-
Objective: To determine if istaroxime promotes the dissociation of PLN from SERCA2a.
-
Materials:
-
Cardiac SR microsomes.
-
Istaroxime solution.
-
Lysis buffer with a mild non-ionic detergent.
-
Antibody specific to PLN.
-
Protein A/G-agarose beads.
-
Wash buffer.
-
Antibodies for Western blotting (anti-SERCA2a and anti-PLN).
-
-
Procedure:
-
Treatment: Incubate cardiac SR microsomes with or without istaroxime at a specific free Ca²⁺ concentration.[7]
-
Solubilization: Solubilize the microsomes using a lysis buffer to preserve protein-protein interactions.[1]
-
Immunoprecipitation: Add an anti-PLN antibody to the solubilized protein mixture and incubate to form antibody-PLN-SERCA2a complexes.[1] Add Protein A/G-agarose beads to pull down these complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[1]
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with anti-SERCA2a and anti-PLN antibodies to detect the amount of co-immunoprecipitated SERCA2a.[7]
-
Quantification: Quantify the band intensities to determine the relative amount of SERCA2a that co-immunoprecipitated with PLN in the presence and absence of istaroxime.[7]
-
Conclusion
Istaroxime stimulates SERCA2a activity through a novel mechanism involving the relief of phospholamban inhibition, independent of the cAMP/PKA pathway.[4][7] This direct action on the SERCA2a/PLN complex enhances calcium sequestration into the sarcoplasmic reticulum, providing a molecular basis for the observed improvements in both myocardial relaxation (lusitropy) and contraction (inotropy).[1][2] The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of istaroxime and other novel SERCA2a--targeting therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Istaroxime Hydrochloride: A Technical Guide to its Na+/K+-ATPase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) hydrochloride is a novel, first-in-class intravenous agent for the treatment of acute heart failure (AHF).[1] It is chemically derived from androstenedione (B190577) and is unrelated to cardiac glycosides.[1][2] Istaroxime exhibits a unique dual mechanism of action, combining inhibition of the Na+/K+-ATPase (NKA) pump with stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3][4] This dual activity confers both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects on the cardiac muscle.[1][5] Preclinical and clinical studies have shown that istaroxime can improve cardiac function and increase blood pressure, importantly without a significant increase in heart rate or the incidence of cardiac arrhythmias that can be associated with other inotropic agents.[6][7][8]
This technical guide provides an in-depth exploration of the core pharmacology of istaroxime, with a focus on its Na+/K+-ATPase inhibition pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of istaroxime's interaction with its molecular targets, compiled from various preclinical and clinical studies.
Table 1: Istaroxime Quantitative Data - Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Dog Kidney | 0.11 µM | [9] |
| IC50 | Dog Kidney | 0.43 ± 0.15 μM | [9] |
| IC50 | Guinea Pig Kidney | 8.5 µM | [9] |
| IC50 (for INaK inhibition) | Not Specified | 32 ± 4 µM | [10] |
Table 2: Istaroxime Clinical Trial Data - Hemodynamic and Echocardiographic Effects
| Parameter | Study/Dosage | Change from Baseline | p-value | Reference |
| Cardiac Index (L/min/m²) | SEISMiC (1.0-1.5 µg/kg/min) | +0.21 | 0.016 | [11] |
| Systolic Blood Pressure (SBP) AUC to 6h (mmHg x hour) | SEISMiC (1.0-1.5 µg/kg/min) | 53.1 vs 30.9 (placebo) | 0.017 | [11] |
| Left Ventricular Ejection Fraction (mL) | Meta-analysis | MD: 1.06 | 0.007 | [3] |
| Stroke Volume Index (mL/beat/m²) | Phase 2b (0.5 µg/kg/min) | 5.33 vs 1.65 (placebo) | <0.05 | [7] |
| Stroke Volume Index (mL/beat/m²) | Phase 2b (1.0 µg/kg/min) | 5.49 vs 3.18 (placebo) | <0.05 | [7] |
| E/e' ratio | Phase 2b (0.5 µg/kg/min) | -4.55 vs -1.55 (placebo) | <0.05 | [7] |
| E/e' ratio | Phase 2b (1.0 µg/kg/min) | -3.16 vs -1.08 (placebo) | <0.05 | [7] |
| Heart Rate (bpm) | Meta-analysis | MD: -3.05 | 0.007 | [3] |
MD: Mean Difference; AUC: Area Under the Curve
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by istaroxime.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | MDPI [mdpi.com]
- 4. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime Hydrochloride: A Dual-Mechanism Inotropic and Lusitropic Agent for Acute Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Istaroxime (B1662506) hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF). Its unique pharmacological profile, characterized by a dual mechanism of action, distinguishes it from traditional inotropic agents. Istaroxime hydrochloride is a potent inhibitor of the Na+/K+-ATPase pump and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action results in both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects on the myocardium. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Istaroxime is a steroidal derivative, chemically distinct from cardiac glycosides. The hydrochloride salt enhances its solubility for intravenous administration.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride | [1] |
| Synonyms | PST2744 hydrochloride | [2][3] |
| CAS Number | 374559-48-5 | [2] |
| Molecular Formula | C21H33ClN2O3 | [2][4] |
| Molecular Weight | 396.95 g/mol | [2][4] |
| Appearance | White to light brown solid | [2] |
| Solubility | DMSO: ≥ 45 mg/mL | [2][4] |
| H2O: 25 mg/mL (with sonication) | [2] | |
| PBS: 12.5 mg/mL | [2] |
Mechanism of Action
Istaroxime exerts its cardiotonic effects through a novel dual mechanism that addresses key pathophysiological aspects of heart failure.[5][6]
-
Na+/K+-ATPase Inhibition: Istaroxime inhibits the Na+/K+-ATPase enzyme located on the sarcolemma of cardiomyocytes.[7][8] This inhibition leads to a modest increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in cytosolic calcium concentration during systole. This enhanced calcium availability to the contractile machinery leads to a positive inotropic effect, strengthening myocardial contraction.[8]
-
SERCA2a Stimulation: Concurrently, Istaroxime directly stimulates the activity of SERCA2a, the protein pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[5][6] By activating SERCA2a, Istaroxime enhances the rate and amount of calcium uptake into the SR. This action has two beneficial consequences: it promotes faster myocardial relaxation (positive lusitropic effect) and increases the SR calcium load, making more calcium available for release in subsequent contractions, which further contributes to the inotropic effect.[9] The stimulation of SERCA2a is believed to occur through the relief of phospholamban (PLB) inhibition.[9]
This dual mechanism of improving both contraction and relaxation, while increasing systolic blood pressure without a significant increase in heart rate, differentiates Istaroxime from other inotropic agents.[10]
Signaling Pathway of Istaroxime's Dual Action
Caption: Dual mechanism of Istaroxime action in a cardiomyocyte.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the efficacy and pharmacological profile of Istaroxime.
Table 2: In Vitro Potency of Istaroxime
| Target | Species/Tissue | Parameter | Value | Reference(s) |
| Na+/K+-ATPase | Dog Kidney | IC50 | 0.43 ± 0.15 µM | [11] |
| Na+/K+-ATPase | Porcine Cerebral Cortex | IC50 | Not specified | [12] |
| SERCA2a | Healthy Canine SR Vesicles | - | Increased activity at 100 nM | [4] |
| SERCA2a | Failing Canine SR Vesicles | - | Increased activity at 1 nM (higher potency) | [4] |
Table 3: Key Hemodynamic and Echocardiographic Effects in Humans (Phase II Clinical Trials)
| Parameter | Study | Dose | Change from Baseline/Placebo | Reference(s) |
| Pulmonary Capillary Wedge Pressure (PCWP) | HORIZON-HF | 0.5, 1.0, 1.5 µg/kg/min | Significant reduction at all doses | [10][13] |
| Systolic Blood Pressure (SBP) | SEISMiC | 1.0, 1.5 µg/kg/min | Increased SBP (Adjusted mean 6h AUC: 53.1 vs 30.9 mmHg x hour for placebo) | [13] |
| Cardiac Index | SEISMiC | 1.0, 1.5 µg/kg/min | Increased | [13] |
| E/e' ratio (Diastolic function) | Phase IIb | 0.5, 1.0 µg/kg/min | Significantly reduced | [1][14] |
| Stroke Volume Index (SVI) | Phase IIb | 0.5, 1.0 µg/kg/min | Substantially increased | [14] |
| Heart Rate | HORIZON-HF | 0.5, 1.0, 1.5 µg/kg/min | Decreased | [1][10] |
| Left Ventricular End-Systolic Volume (LVESV) | Meta-analysis | - | Reduced (MD: -11.84) | [5][15] |
| Left Ventricular End-Diastolic Volume (LVEDV) | Meta-analysis | - | Reduced (MD: -12.25) | [5][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to characterize the activity of Istaroxime.
Na+/K+-ATPase (NKA) Inhibition Assay
This assay is designed to determine the inhibitory potential of Istaroxime on NKA activity by measuring the rate of ATP hydrolysis.
-
Objective: To calculate the IC50 value of Istaroxime for Na+/K+-ATPase.
-
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney).[11][12]
-
Istaroxime solutions at various concentrations.
-
[γ-³²P]ATP.
-
Ouabain (B1677812) (a specific NKA inhibitor).
-
Assay Buffer (e.g., 140 mM NaCl, 3 mM MgCl₂, 50 mM HEPES-Tris, pH 7.5).[16]
-
-
Procedure:
-
Enzyme Preparation: Prepare a suspension of the purified NKA enzyme in the assay buffer.[11]
-
Incubation: Pre-incubate the enzyme with a range of Istaroxime concentrations for a defined period (e.g., 10 minutes at 37°C).[16]
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.[11]
-
Reaction Termination: Stop the reaction after a defined incubation period.[11]
-
Quantification: Measure the amount of inorganic phosphate (B84403) (³²P) released from ATP hydrolysis.[11]
-
NKA-Specific Activity: Determine the ouabain-sensitive component of the total ATPase activity by subtracting the activity measured in the presence of a saturating concentration of ouabain from the total activity.[8][11]
-
Data Analysis: Plot the percentage of NKA inhibition against the logarithm of the Istaroxime concentration and fit the data to a logistic function to calculate the IC50 value.[16]
-
Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.
SERCA2a Ca²⁺-ATPase Activity Assay
This assay quantifies the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis in the presence of varying calcium concentrations.
-
Objective: To determine the effect of Istaroxime on SERCA2a activity (Vmax) and its affinity for calcium (Kd(Ca²⁺)).
-
Materials:
-
Procedure:
-
Microsome Preparation: Isolate cardiac SR microsomes from tissue homogenates.[11]
-
Pre-incubation: Pre-incubate the SR microsomes with the desired concentration of Istaroxime.[11]
-
Reaction Initiation: Initiate the ATPase activity by adding [γ-³²P]ATP to the microsome suspension in the assay buffer containing a specific free Ca²⁺ concentration.[11]
-
Reaction Termination: Stop the reaction after a defined incubation period at 37°C.[11]
-
Quantification: Measure the amount of inorganic phosphate (³²P) released from ATP hydrolysis.[11]
-
SERCA2a-Specific Activity: Determine the CPA-inhibited fraction of the total ATPase activity by running parallel experiments in the presence of CPA.[11]
-
Data Analysis: Plot the SERCA2a activity against the free Ca²⁺ concentration to generate Ca²⁺ activation curves. Fit the data to a sigmoidal curve to determine the maximum velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).[11]
-
Workflow for SERCA2a ATPase Activity Assay
Caption: Experimental workflow for the SERCA2a ATPase activity assay.
Safety and Pharmacokinetics
Clinical trials have provided initial insights into the safety and pharmacokinetic profile of Istaroxime.
-
Safety: The most commonly reported adverse events are dose-related and include gastrointestinal symptoms (nausea and vomiting) and pain at the injection site.[17][18] Importantly, clinical studies have not shown a significant increase in arrhythmias or troponin levels, which are concerns with many existing inotropic therapies.[14]
-
Pharmacokinetics: Istaroxime has a short plasma half-life of less than one hour due to extensive hepatic metabolism, making it suitable for acute intravenous therapy.[5] The hemodynamic effects dissipate rapidly after the cessation of infusion.[19]
Conclusion
This compound represents a promising new therapeutic agent for acute heart failure, with a novel dual mechanism of action that confers both inotropic and lusitropic properties. Its ability to improve cardiac function, increase systolic blood pressure, and decrease heart rate, coupled with a manageable safety profile, suggests it could be a valuable addition to the limited therapeutic options for patients with AHF. Further clinical investigation is ongoing to fully elucidate its efficacy and long-term safety. This technical guide provides a foundational understanding of this compound for the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. benchchem.com [benchchem.com]
- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A phase 1-2 dose-escalating study evaluating the safety and tolerability of istaroxime and specific effects on electrocardiographic and hemodynamic parameters in patients with chronic heart failure with reduced systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Istaroxime Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Istaroxime (B1662506) hydrochloride is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure.[1] Chemically derived from androstenedione, it is unrelated to cardiac glycosides.[1] Istaroxime exhibits a unique dual mechanism of action, combining inhibition of the Na+/K+-ATPase (NKA) pump with stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity confers both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects on the myocardium.[1][2] Preclinical studies in various animal models have demonstrated Istaroxime's potential to improve cardiac function and hemodynamics, notably without the significant increase in heart rate or arrhythmogenic risk associated with conventional inotropic agents.[2][3] This technical guide provides a comprehensive overview of the preclinical data on Istaroxime, focusing on its core pharmacology, with detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
Istaroxime's therapeutic effects stem from its simultaneous modulation of two critical ion transporters in cardiomyocytes:
-
Na+/K+-ATPase (NKA) Inhibition: Istaroxime inhibits the NKA pump, leading to a rise in intracellular sodium concentration.[2] This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in increased intracellular calcium levels and consequently, enhanced myocardial contractility.[2]
-
SERCA2a Stimulation: Istaroxime stimulates the activity of SERCA2a, the protein responsible for re-sequestering calcium into the sarcoplasmic reticulum during diastole.[4] This action is achieved by promoting the dissociation of phospholamban (PLB), an inhibitory protein, from SERCA2a, a mechanism that is independent of the cAMP/PKA pathway.[5] Enhanced SERCA2a activity leads to faster calcium reuptake, improved diastolic relaxation, and increased sarcoplasmic reticulum calcium stores for subsequent contractions.[4][5]
Signaling Pathway of Istaroxime in Cardiomyocytes
Quantitative Data from Preclinical Animal Models
The following tables summarize the key quantitative findings from preclinical studies of Istaroxime in various animal models.
Table 1: In Vitro Enzyme Inhibition and Activation
| Parameter | Species/Tissue | Value | Reference |
| Na+/K+-ATPase Inhibition | |||
| IC50 | Dog Kidney | 0.11 µM | [6] |
| IC50 | Porcine Cerebral Cortex | Not Specified | [7] |
| SERCA2a Stimulation | |||
| Vmax Increase | STZ Diabetic Rat Cardiac Homogenates | +25% (at 500 nmol/L) | [4] |
Table 2: Hemodynamic and Cardiac Function in Animal Models of Heart Failure
| Parameter | Animal Model | Istaroxime Dose | Outcome | Reference |
| Diastolic Dysfunction | STZ-induced diabetic rats | 0.11 mg/kg/min IV | Reduced diastolic dysfunction | [8] |
| LV Contractility (+dP/dt) | Anesthetized control dogs | 3 µg/kg/min IV | Increased by 81% | [8] |
| LV Relaxation (-dP/dt) | Anesthetized control dogs | 3 µg/kg/min IV | Increased by 94% | [8] |
| LV Contractility (+dP/dt) | Anesthetized chronic atrioventricular block dogs | 3 µg/kg/min IV | Increased by 61% | [8] |
| LV Relaxation (-dP/dt) | Anesthetized chronic atrioventricular block dogs | 3 µg/kg/min IV | Increased by 49% | [8] |
| Left Ventricular End-Diastolic Volume | Chronic canine heart failure model | IV infusion | Dose-dependent reductions | [9] |
| Left Ventricular End-Systolic Volume | Chronic canine heart failure model | IV infusion | Dose-dependent reductions | [9] |
| Left Ventricular Ejection Fraction | Chronic canine heart failure model | IV infusion | Significant increase | [9] |
| Heart/Body Weight Ratio | Bio TO.2 Hamsters | 30 mg/kg/day oral | Reduced compared to vehicle | [10] |
| Left Ventricular Systolic Pressure (LVSP) | Bio TO.2 Hamsters | 30 mg/kg/day oral | Increased compared to vehicle | [10] |
| +dP/dt | Bio TO.2 Hamsters | 30 mg/kg/day oral | Increased compared to vehicle | [10] |
| -dP/dt | Bio TO.2 Hamsters | 30 mg/kg/day oral | Increased compared to vehicle | [10] |
| Coronary Flow Rate | Bio TO.2 Hamsters | 30 mg/kg/day oral | Increased compared to vehicle | [10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments conducted in the preclinical evaluation of Istaroxime.
In Vitro Enzyme Activity Assays
This assay quantifies the inhibitory effect of Istaroxime on NKA activity by measuring the rate of ATP hydrolysis.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime for NKA.
-
Materials:
-
Purified NKA enzyme (e.g., from porcine cerebral cortex or dog kidney).[7][11]
-
Istaroxime solutions at various concentrations.
-
[γ-³²P]ATP.
-
Assay buffer (e.g., 140 mM NaCl, 3 mM MgCl₂, 50 mM HEPES-Tris, pH 7.5).[12]
-
Ouabain (B1677812) (a specific NKA inhibitor).[11]
-
-
Procedure:
-
Enzyme Preparation: Prepare a suspension of the purified NKA enzyme in the assay buffer.[11]
-
Incubation: Pre-incubate the enzyme with a range of Istaroxime concentrations for 10 minutes at 37°C.[12]
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.[11]
-
Reaction Termination: After a defined incubation period, stop the reaction with perchloric acid.[12]
-
Quantification: Measure the amount of inorganic phosphate (B84403) (³²Pi) released.[11][12]
-
NKA-Specific Activity: Determine the ouabain-sensitive component of ATPase activity by subtracting the activity in the presence of a saturating concentration of ouabain from the total activity.[11]
-
Data Analysis: Plot the percentage of NKA inhibition against the logarithm of the Istaroxime concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Positive Inotropic Effects of ATP Released via the Maxi-Anion Channel in Langendorff-Perfused Mouse Hearts Subjected to Ischemia-Reperfusion [frontiersin.org]
- 10. Chronic istaroxime improves cardiac function and heart rate variability in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Pharmacokinetics and pharmacodynamics of Istaroxime hydrochloride
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Istaroxime Hydrochloride
Introduction
This compound is a novel, first-in-class intravenous agent developed for the treatment of acute heart failure (AHF).[1][2] Chemically derived from androstenedione, it is structurally unrelated to cardiac glycosides.[3] Istaroxime is distinguished by a unique dual mechanism of action, delivering both positive inotropic (enhancing cardiac contraction) and lusitropic (improving cardiac relaxation) effects.[4] These therapeutic actions are achieved through the simultaneous inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[5][6] This combined activity improves cardiac function, increases systolic blood pressure, and decreases heart rate, potentially with a lower risk of arrhythmias compared to traditional inotropic agents.[4][6]
Pharmacodynamics: The Dual Mechanism of Action
Istaroxime's primary pharmacological effects are centered on the modulation of intracellular calcium cycling within cardiomyocytes.
-
Na+/K+-ATPase (NKA) Inhibition : Istaroxime inhibits the sarcolemmal Na+/K+-ATPase, which leads to a modest increase in the intracellular sodium concentration.[1][7] This altered sodium gradient affects the Na+/Ca2+ exchanger (NCX), reducing calcium efflux from the cell.[4] The resulting increase in cytosolic calcium availability during systole enhances myocardial contractility.[1][8]
-
SERCA2a Stimulation : Concurrently, Istaroxime directly stimulates SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[4][9] The primary mechanism for this stimulation is the relief of phospholamban (PLN)-dependent inhibition.[9][10] Istaroxime interacts with the SERCA2a/PLN complex, promoting the dissociation of the inhibitory PLN subunit.[9] This action, which is independent of the traditional cAMP/PKA signaling pathway, enhances the rate of calcium reuptake into the SR.[9][10] This leads to faster myocardial relaxation (lusitropy) and an increased SR calcium load for subsequent contractions, further contributing to the inotropic effect.[4][9]
Signaling Pathway
Quantitative Pharmacodynamics Data
The dual actions of Istaroxime have been quantified in several preclinical models.
Table 1: Istaroxime Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value | Reference |
|---|---|---|---|
| IC50 | Dog Kidney | 0.14 ± 0.02 µM | [5] |
| IC50 | Dog Kidney | 0.43 µM | [11] |
| IC50 | Rat Renal Preparations | 55 ± 19 µM |[5] |
Table 2: Istaroxime SERCA2a Stimulation
| Parameter | Preparation | Istaroxime Concentration | Effect | Reference |
|---|---|---|---|---|
| SERCA2a Activity | Failing Human Heart Muscle Strips | 0.1-1.0 µM | Concentration-dependent increase | [12] |
| SERCA2a Max Velocity | Failing Guinea Pig Heart (AoB model) | 100 nM | Normalized depressed Vmax (+17%) | [11][12] |
| Ca2+ Uptake | Dog Healthy & Failing Cardiac SR | Not Specified | Enhanced activity |[10] |
Table 3: Hemodynamic Effects in Clinical Trials (Phase 2)
| Parameter | Dose Group | Change vs. Placebo | Significance (p-value) | Reference |
|---|---|---|---|---|
| Systolic Blood Pressure (SBP) | 1.0 µg/kg/min | Increased by 6-8 mmHg | < 0.001 to 0.006 | [3] |
| Heart Rate (HR) | 0.5, 1.0, 1.5 µg/kg/min | Significant decrease | 0.008, 0.02, 0.006 | [3] |
| Cardiac Index | 1.5 µg/kg/min | Increased | 0.04 | [3] |
| PCWP | High-dose group | Decreased by ~9-10 mmHg | < 0.001 to 0.005 | [3] |
| LVEF | Pooled Analysis | MD: 1.26 | 0.001 | [13] |
| Cardiac Index | Pooled Analysis | MD: 0.22 | 0.001 | [13] |
| SBP | Pooled Analysis | MD: 8.41 mmHg | 0.001 | [13] |
(PCWP: Pulmonary Capillary Wedge Pressure; LVEF: Left Ventricular Ejection Fraction; MD: Mean Difference)
Pharmacokinetics
Istaroxime is intended for acute intravenous therapy, a decision guided by its pharmacokinetic profile.[3]
Table 4: Pharmacokinetic Parameters of Istaroxime
| Parameter | Description | Value/Characteristic | Reference |
|---|---|---|---|
| Half-Life (t½) | Time for plasma concentration to reduce by half. | Approximately 1 hour. | [3][14][15] |
| Route of Administration | Method of drug delivery. | Intravenous (IV) infusion. | [16][17] |
| Metabolism | Biotransformation of the drug. | Rapid and extensive hepatic metabolism. | [2][3] |
| Primary Metabolite | Main product of metabolism. | PST-3093, a selective SERCA2a activator. | [1][2] |
| Onset of Action | Time to therapeutic effect. | Swift onset of effect. | [13][14] |
| Elimination | Removal of the drug from the body. | Rapid elimination after infusion ends. |[13][14] |
The short half-life of approximately one hour is due to extensive hepatic processing.[2][3] This rapid clearance makes it suitable for use in critically ill patients where quick titration and reversal of effects are desirable.[13]
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase (NKA) Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of Istaroxime for NKA.[5]
-
Methodology :
-
Preparation : Isolate membrane fractions rich in NKA from a source such as canine kidney or porcine cerebral cortex.[5][4]
-
Reaction Setup : Prepare reaction tubes containing the purified NKA enzyme, assay buffer, MgCl2, KCl, NaCl, and ATP.[4]
-
Incubation : Add a range of Istaroxime concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the tubes and incubate at 37°C for a fixed period (e.g., 20-30 minutes).[5][4]
-
Reaction Termination : Stop the reaction by adding an acid solution.
-
Quantification : Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, typically using a colorimetric method.
-
Control : Run parallel experiments in the presence of 1 mM ouabain, a specific NKA inhibitor, to determine ouabain-insensitive ATPase activity.[4]
-
Data Analysis : NKA activity is calculated as the difference between total and ouabain-insensitive ATPase activity. Plot the percent inhibition of NKA activity against the Istaroxime concentration and fit the data to a logistic function to determine the IC50 value.[5]
-
Workflow Diagram: NKA Inhibition Assay
Protocol 2: In Vitro SERCA2a Activity Assay (Ca2+-Uptake)
-
Objective : To quantify the direct effect of Istaroxime on SERCA2a-mediated calcium transport.[4]
-
Methodology :
-
Preparation : Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue (e.g., canine or human).[4]
-
Reaction Setup : In a 96-well plate or similar, add reaction buffer (e.g., 100 mM KCl, 50 mM TES/TRIS, 7 mM MgCl2), SR vesicles, various concentrations of Istaroxime, and a Ca2+-sensitive fluorophore (e.g., Indo-1) or ⁴⁵Ca²⁺.[4]
-
Initiation : Start the Ca2+ uptake reaction by adding a solution of ATP.[4]
-
Monitoring :
-
Fluorometric Method : Immediately measure the kinetic change in fluorescence as Ca2+ is pumped from the buffer into the vesicles. The rate of fluorescence change corresponds to SERCA2a activity.[4]
-
Radiolabeled Method : After a set time, stop the reaction and rapidly filter the mixture. Measure the radioactivity on the filter to quantify the amount of ⁴⁵Ca²⁺ transported into the vesicles.[9]
-
-
Data Analysis : Plot SERCA2a activity (rate of Ca2+ uptake) against the free Ca²⁺ concentration to generate Ca²⁺ activation curves. Compare parameters like maximum velocity (Vmax) and Ca²⁺ affinity (Kd(Ca²⁺)) between control and Istaroxime-treated samples.[5]
-
Workflow Diagram: SERCA2a Activity Assay
Protocol 3: Ex Vivo Isolated Langendorff Perfused Heart
-
Objective : To assess the direct effects of Istaroxime on cardiac function without systemic neurohormonal influences.[16]
-
Methodology :
-
Animal Preparation : Anesthetize a small mammal (e.g., rat, guinea pig) following approved protocols.[16]
-
Heart Excision : Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.[16]
-
Cannulation : Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.[16]
-
Instrumentation : Place a fluid-filled balloon in the left ventricle to measure isovolumic pressure. Attach electrodes to record an electrocardiogram.
-
Stabilization : Allow the heart to stabilize and establish a baseline of function.
-
Istaroxime Administration : Introduce Istaroxime into the perfusion buffer at desired concentrations, typically via continuous infusion just before it enters the heart to account for its short half-life.[16]
-
Data Acquisition : Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), the maximal rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmax), heart rate, and coronary flow.[16]
-
This compound presents a novel therapeutic approach for acute heart failure through its unique dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation. Its pharmacodynamic profile demonstrates a clear capacity to improve both systolic and diastolic function, a significant advantage over existing inotropes. The pharmacokinetic properties, characterized by a short half-life and rapid clearance, make it well-suited for intravenous administration in the acute care setting. The detailed experimental protocols provide a framework for the continued investigation and characterization of Istaroxime and its next-generation analogs. This comprehensive understanding is critical for drug development professionals aiming to leverage this innovative mechanism for future cardiovascular therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Istaroxime (PST2744) hydrochloride| Na-K ATPase inhibitor | Probechem Biochemicals [probechem.com]
- 12. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
Istaroxime Hydrochloride and Its Impact on Intracellular Calcium Cycling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Istaroxime (B1662506) hydrochloride is a novel intravenous luso-inotropic agent currently under investigation for the treatment of acute heart failure. Its unique dual mechanism of action, which involves the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from traditional inotropic agents. This dual action leads to an improvement in both systolic and diastolic function by favorably modulating intracellular calcium cycling. This technical guide provides an in-depth analysis of the core mechanism of istaroxime's effect on intracellular calcium, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual Approach to Calcium Modulation
Istaroxime exerts its effects on cardiac myocytes through two primary pathways that synergistically enhance cardiac function by altering intracellular calcium dynamics.
Inhibition of Na+/K+-ATPase
Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase, an enzyme located on the sarcolemma of cardiomyocytes.[1][2] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing a reduction in calcium extrusion from the cell.[2][3] The resulting increase in cytosolic calcium concentration during systole enhances the binding of calcium to troponin C, leading to a more forceful contraction of the myocardium (a positive inotropic effect).[1][2]
Stimulation of SERCA2a
A key differentiator for istaroxime is its ability to directly stimulate SERCA2a, the protein responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][4] In heart failure, SERCA2a activity is often diminished, leading to impaired relaxation and reduced SR calcium stores.[4] Istaroxime enhances SERCA2a activity, which accelerates calcium reuptake into the SR.[4] This has two beneficial consequences:
-
Enhanced Lusitropy (Improved Relaxation): The faster sequestration of cytosolic calcium promotes more rapid and complete myocardial relaxation.[1][5]
-
Increased Inotropy: By increasing the calcium load within the SR, more calcium is available for release during subsequent contractions, further contributing to a positive inotropic effect.[3][4]
The primary mechanism by which istaroxime stimulates SERCA2a is by relieving the inhibitory effect of phospholamban (PLN).[4][5] Istaroxime has been shown to interact with the SERCA2a/PLN complex, promoting the dissociation of PLN from SERCA2a, a process that is independent of the cAMP/PKA signaling pathway.[4][5]
Quantitative Data on Istaroxime's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of istaroxime on its molecular targets and on intracellular calcium dynamics.
Table 1: Istaroxime's Effect on Na+/K+-ATPase Activity
| Parameter | Species/Tissue | Value |
| IC50 | Dog Kidney | 0.11 µM - 0.43 µM |
| IC50 | Guinea Pig Kidney | 8.5 µM |
| IC50 | Rat Renal Preparations | 55 ± 19 µM |
Data sourced from multiple preclinical studies.[6][7][8]
Table 2: Istaroxime's Effect on SERCA2a Activity
| Preparation | Istaroxime Concentration | Effect on Vmax | Effect on Kd(Ca2+) |
| Healthy Dog Cardiac SR | 100 nM | +28% | No significant change |
| Failing Dog Cardiac SR | 1 nM | +34% | No significant change |
| STZ Diabetic Rat Cardiac Homogenates | 500 nM | +25% (restored to control levels) | No significant change |
| Healthy Guinea Pig Cardiac Microsomes | 100 nM | Not reported (decreased Kd(Ca2+)) | Decreased by ~20% |
Vmax: Maximum enzyme velocity; Kd(Ca2+): Calcium affinity; STZ: Streptozotocin. Data compiled from preclinical research.[4][5][6]
Table 3: Istaroxime's Effect on Cardiomyocyte Calcium Transients
| Parameter | Cell Type/Condition | Effect of Istaroxime |
| Calcium Transient Amplitude | Not significantly affected in CTR and STZ myocytes | No significant change |
| Calcium Transient Decay | STZ myocytes | Accelerated decay kinetics |
| SR Ca2+ Content | STZ myocytes | Restored towards control levels |
CTR: Control; STZ: Streptozotocin-induced diabetic. These are qualitative summaries from studies on isolated cardiomyocytes.[7]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. ionoptix.com [ionoptix.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boa.unimib.it [boa.unimib.it]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Luso-Inotropic Promise of Istaroxime Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the novel luso-inotropic agent, Istaroxime (B1662506) hydrochloride. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, summarizing key quantitative data from clinical investigations, and providing detailed experimental protocols for its characterization.
Introduction: A Dual-Action Approach to Cardiac Failure
Istaroxime hydrochloride is a first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2] It distinguishes itself from traditional inotropic agents through a unique dual mechanism of action that addresses both myocardial contractility (inotropy) and relaxation (lusitropy).[1][3] This dual activity offers the potential for improving cardiac function, particularly in conditions like acute decompensated heart failure and cardiogenic shock, without some of the adverse effects associated with existing therapies.[4][5]
Mechanism of Action: Modulating Intracellular Calcium Dynamics
Istaroxime exerts its effects by simultaneously inhibiting the Na+/K+-ATPase (NKA) pump and stimulating the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[2][6]
-
Na+/K+-ATPase Inhibition: By inhibiting the NKA pump on the sarcolemmal membrane, Istaroxime leads to a modest increase in intracellular sodium concentration. This, in turn, alters the gradient for the Na+/Ca2+ exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium levels. This elevation in cytosolic calcium enhances the force of myocardial contraction.[3][7]
-
SERCA2a Stimulation: Concurrently, Istaroxime stimulates SERCA2a, an enzyme responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[6] This action is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a.[8] Enhanced SERCA2a activity leads to more rapid sequestration of calcium into the SR, which improves myocardial relaxation.[9] Furthermore, the increased calcium load within the SR is available for release during subsequent systoles, contributing to a more forceful contraction.[4]
This combined action results in both improved systolic and diastolic function, a key differentiator from other inotropic agents that may improve contractility at the expense of diastolic performance and myocardial oxygen consumption.[10]
Signaling Pathway of Istaroxime
Caption: Dual mechanism of Istaroxime action on cardiac myocytes.
Quantitative Data from Clinical Trials
Istaroxime has been evaluated in several clinical trials, demonstrating its effects on hemodynamic and echocardiographic parameters in patients with acute heart failure. The following tables summarize key quantitative outcomes from the HORIZON-HF and SEISMiC trials.
Table 1: Hemodynamic and Echocardiographic Outcomes from the HORIZON-HF Trial
| Parameter | Placebo (n=30) | Istaroxime 0.5 µg/kg/min (n=30) | Istaroxime 1.0 µg/kg/min (n=30) | Istaroxime 1.5 µg/kg/min (n=30) | p-value vs. Placebo |
| Change in PCWP (mmHg) | 0.0 ± 3.6 | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | <0.05 for all doses[2] |
| Change in SBP (mmHg) | 2.1 | 9.2 (combined group) | 9.2 (combined group) | 9.2 (combined group) | 0.008[9] |
| Change in Heart Rate (bpm) | - | Significant Decrease | Significant Decrease | Significant Decrease | -[2] |
| Change in Cardiac Index (L/min/m²) | 0.03 | - | - | Significant Increase | -[2] |
| Change in E' velocity (cm/s) | -0.7 | 0.5 (combined group) | 0.5 (combined group) | 0.5 (combined group) | 0.048[9] |
PCWP: Pulmonary Capillary Wedge Pressure; SBP: Systolic Blood Pressure; E': Early diastolic mitral annular velocity.
Table 2: Key Outcomes from the SEISMiC Trial in Pre-Cardiogenic Shock
| Parameter | Placebo | Istaroxime (1.0-1.5 µg/kg/min) | p-value |
| SBP AUC at 6h (mmHg x hr) | 30.9 ± 6.76 | 53.1 ± 6.88 | 0.017[6] |
| SBP AUC at 24h (mmHg x hr) | 208.7 ± 27.0 | 291.2 ± 27.5 | 0.025[6] |
| Change in Cardiac Index at 24h (L/min/m²) | - | +0.21 | 0.016[6] |
| Change in Left Atrial Area at 24h (cm²) | - | -1.8 | 0.008[6] |
| Change in LV End-Systolic Volume at 24h (mL) | - | -12.0 | 0.034[6] |
SBP AUC: Systolic Blood Pressure Area Under the Curve; LV: Left Ventricular.
Experimental Protocols
This section provides detailed methodologies for key preclinical and clinical experiments used to characterize the luso-inotropic properties of Istaroxime.
In Vitro Enzyme Activity Assays
Objective: To quantify the direct biochemical effect of Istaroxime on its molecular targets, Na+/K+-ATPase and SERCA2a.
Protocol 1: Na+/K+-ATPase (NKA) Inhibition Assay
-
Preparation: Isolate membrane fractions rich in NKA from a relevant source (e.g., porcine cerebral cortex).[11]
-
Reaction Setup: Prepare two sets of reaction tubes containing the membrane preparation and a reaction buffer.
-
Total ATPase Activity: To one set, add various concentrations of Istaroxime.
-
Ouabain-Insensitive ATPase Activity: To the second set, add a saturating concentration of ouabain (B1677812) (a specific NKA inhibitor) in addition to various concentrations of Istaroxime.[3]
-
Reaction Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[12]
-
Incubation: Incubate at 37°C for a defined period where the reaction is linear (e.g., 20-30 minutes).[3]
-
Reaction Termination: Stop the reaction, typically by adding an acid.
-
Quantification: Measure the amount of inorganic phosphate (B84403) (Pi) released.
-
Calculation: NKA activity is the difference between the total and the ouabain-insensitive ATPase activity. Calculate the half-maximal inhibitory concentration (IC50) for Istaroxime.[3]
Protocol 2: SERCA2a Activation Assay (³²P-ATP Hydrolysis Method)
-
Preparation: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue.[8]
-
Pre-incubation: Pre-incubate the SR microsomes with various concentrations of Istaroxime.[12]
-
Reaction Setup: Prepare a reaction buffer containing varying concentrations of free Ca²⁺ to generate a Ca²⁺ activation curve.[10]
-
Reaction Initiation: Initiate the ATPase reaction by adding [γ-³²P]ATP.[8]
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination and Phosphate Extraction: Stop the reaction and extract the released inorganic phosphate (³²Pi).[8]
-
Quantification: Measure the amount of ³²Pi using a liquid scintillation counter.
-
SERCA2a-Specific Activity: Perform parallel experiments in the presence of a specific SERCA inhibitor (e.g., cyclopiazonic acid) to determine the SERCA2a-specific activity (the difference in activity with and without the inhibitor).[8]
-
Data Analysis: Construct Ca²⁺-activation curves and determine the maximal velocity (Vmax) and the Ca²⁺ concentration required for half-maximal activation (EC50).[13]
Ex Vivo Isolated Perfused Heart (Langendorff) Model
Objective: To assess the direct effects of Istaroxime on cardiac contractile and relaxation function independent of systemic neurohormonal influences.
-
Animal Preparation and Heart Excision: Anesthetize a suitable animal model (e.g., rat, guinea pig) and rapidly excise the heart.[7]
-
Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with an oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[14]
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure isovolumic pressure development (LVP), the maximum rate of pressure increase (+dP/dtmax), and the maximum rate of pressure decrease (-dP/dtmin).[7]
-
Stabilization: Allow the heart to stabilize for a baseline recording period (e.g., 20-30 minutes).[7]
-
Istaroxime Administration: Introduce Istaroxime into the perfusion buffer at various concentrations, typically via continuous infusion.[7]
-
Data Acquisition: Continuously record left ventricular pressure and its derivatives.
-
Data Analysis: Analyze the changes in +dP/dtmax (an index of contractility) and -dP/dtmin (an index of relaxation) in response to Istaroxime.
Generalized Clinical Trial Protocol for Intravenous Infusion
Objective: To assess the safety, tolerability, and efficacy of Istaroxime in patients with acute heart failure.
-
Patient Selection: Enroll patients meeting specific inclusion criteria, such as hospitalization for acute decompensated heart failure with reduced left ventricular ejection fraction.[15]
-
Baseline Assessments: Perform baseline measurements, including right heart catheterization to measure PCWP, and comprehensive echocardiography.[16]
-
Randomization: Randomize patients in a double-blind manner to receive either Istaroxime or a placebo.[15]
-
Drug Administration: Administer Istaroxime as a continuous intravenous infusion over a specified period (e.g., 6 to 24 hours) at predefined doses (e.g., 0.5, 1.0, or 1.5 µg/kg/min).[16]
-
Monitoring: Continuously monitor vital signs, electrocardiogram, and adverse events throughout the infusion period.
-
Endpoint Assessments: Repeat hemodynamic and echocardiographic assessments at the end of the infusion and at specified follow-up times.
-
Data Analysis: Compare the changes in primary and secondary endpoints between the Istaroxime and placebo groups.
Experimental and Clinical Trial Workflows
Caption: Generalized workflow of Istaroxime investigation.
Conclusion
This compound represents a promising advancement in the treatment of acute heart failure. Its novel dual mechanism of action, targeting both Na+/K+-ATPase and SERCA2a, provides a unique luso-inotropic profile. Clinical data to date have demonstrated its ability to improve hemodynamic and echocardiographic parameters, notably increasing systolic blood pressure and improving diastolic function without a significant increase in heart rate. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Istaroxime and other compounds with similar mechanisms of action. Further large-scale clinical trials are warranted to fully establish its role in the management of acute heart failure.
References
- 1. cardiacwire.com [cardiacwire.com]
- 2. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 10. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
Istaroxime Hydrochloride: An In-depth Technical Guide on its Molecular Mechanisms Beyond SERCA2a and Na+/K+-ATPase
Prepared for: Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure. It is distinguished by a unique dual mechanism of action, primarily targeting the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a) and the Na+/K+-ATPase. This technical guide provides a comprehensive overview of the molecular interactions of Istaroxime, with a focus on its well-documented effects on these two primary targets. While the core of Istaroxime's therapeutic action is attributed to SERCA2a stimulation and Na+/K+-ATPase inhibition, this guide also briefly addresses other potential molecular interactions reported in the scientific literature. The document includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and diagrams of the key signaling pathways and experimental workflows to support further research and development.
Introduction
Istaroxime is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contraction (inotropy) and relaxation (lusitropy).[1] This dual action addresses the systolic and diastolic dysfunction characteristic of acute heart failure.[2] Chemically, it is a steroidal derivative but is structurally and mechanistically distinct from cardiac glycosides like digoxin.[3] This guide delves into the molecular pharmacology of Istaroxime, providing a technical resource for the scientific community.
Primary Molecular Targets
The principal therapeutic effects of Istaroxime are mediated through its direct interaction with two key proteins involved in cardiomyocyte calcium and sodium homeostasis: SERCA2a and Na+/K+-ATPase.
Stimulation of SERCA2a
Istaroxime enhances the activity of SERCA2a, a calcium pump responsible for transporting Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[4] This action is not through direct agonism but by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein of SERCA2a.[4] In its dephosphorylated state, PLB inhibits SERCA2a activity. Istaroxime is proposed to interact with the SERCA2a/PLB complex, promoting the dissociation of PLB from SERCA2a, thereby increasing the pump's activity.[5] This effect is independent of the cAMP/PKA signaling pathway.[4]
The enhanced SERCA2a activity leads to:
-
Improved Lusitropy: Faster sequestration of cytosolic Ca2+ into the SR, leading to more rapid myocardial relaxation.[3]
-
Enhanced Inotropy: Increased Ca2+ load in the SR, resulting in a greater release of Ca2+ during subsequent systoles and thus, more forceful contractions.[3]
Inhibition of Na+/K+-ATPase
Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase, an enzyme that actively transports Na+ out of the cell and K+ into the cell.[2] This inhibition leads to an increase in the intracellular Na+ concentration. The elevated intracellular Na+ alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing a reduction in Ca2+ efflux from the cell and a net increase in intracellular Ca2+ concentration during systole. This contributes to the positive inotropic effect of Istaroxime.[6]
Potential Other Molecular Targets
Membrane Androgen Receptor (mAR)
Research primarily in the context of oncology has suggested that Istaroxime can bind to the membrane androgen receptor (mAR).[7] Studies have shown that Istaroxime can displace testosterone (B1683101) from this receptor in prostate cancer cells.[7] However, the cardiovascular implications of this interaction, if any, have not been established and this finding is not widely cited in the cardiovascular literature concerning Istaroxime's mechanism of action in heart failure. Further research is needed to determine the relevance of mAR binding to the cardiovascular effects of Istaroxime.
Quantitative Data
The following tables summarize the key quantitative parameters of Istaroxime's interaction with its primary molecular targets.
Table 1: Istaroxime Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value |
| IC50 | Dog Kidney | 0.11 µM |
| IC50 | Dog Kidney | 0.43 ± 0.15 µM |
| IC50 | Guinea Pig Kidney | 8.5 µM |
| IC50 | Rat Left Ventricular Myocytes (for INaK inhibition) | 32 ± 4 µM |
Data compiled from multiple sources.[8][9]
Table 2: Istaroxime SERCA2a Stimulation
| Preparation | Istaroxime Concentration | Effect |
| Failing Dog Heart Microsomes | 0.001 nM | Significant increase in Vmax |
| Healthy Dog Heart Microsomes | 100 nM | Significant increase in Vmax |
| Co-expression of SERCA1 and PLN | 40 nM | EC50 for reversing PLN-induced shift in KdCa |
Vmax: Maximum enzyme velocity; KdCa: Calcium affinity. Data compiled from multiple sources.[9][10]
Table 3: Comparative Data for Istaroxime and its Metabolite PST3093
| Compound | Target | Parameter | Species/Tissue | Value |
| Istaroxime | Na+/K+-ATPase | IC50 | Rat LV Myocytes | 32 ± 4 µM |
| PST3093 | Na+/K+-ATPase | IC50 | Rat LV Myocytes | > 100 µM (negligible inhibition) |
| Istaroxime | SERCA1 + PLN | EC50 | - | 40 nM |
| PST3093 | SERCA1 + PLN | EC50 | - | 39 nM |
PST3093 is a metabolite of Istaroxime that is a more selective SERCA2a activator. Data compiled from multiple sources.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Dual mechanism of Istaroxime on cardiomyocyte signaling.
Experimental Workflows
Caption: General workflows for in vitro enzyme activity assays.
Experimental Protocols
Na+/K+-ATPase (NKA) Activity Assay
This protocol is based on the measurement of ATP hydrolysis.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime for NKA.
-
Materials:
-
Purified NKA enzyme preparation (e.g., from dog kidney).
-
Istaroxime solutions at various concentrations.
-
Assay Buffer: e.g., 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris (pH 7.5).
-
Substrate Solution: 3 mM ATP, 10 mM KCl, and [γ-32P]ATP.
-
Ouabain (B1677812) (for determining NKA-specific activity).
-
Perchloric acid (for reaction termination).
-
Ammonium (B1175870) molybdate (B1676688) and a reducing agent (for phosphate (B84403) detection).
-
-
Procedure:
-
Pre-incubate the purified NKA enzyme with a range of Istaroxime concentrations in the assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Allow the reaction to proceed for a defined period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding cold perchloric acid.
-
Centrifuge the samples to pellet the protein.
-
Determine the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method with ammonium molybdate and a reducing agent, or by scintillation counting of [32P]Pi.
-
Run parallel experiments in the presence of a saturating concentration of ouabain to determine the ouabain-insensitive ATPase activity.
-
NKA activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.
-
-
Data Analysis:
-
Plot the percentage of NKA inhibition against the logarithm of the Istaroxime concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
SERCA2a Activity Measurement (⁴⁵Ca²⁺ Uptake Assay)
This assay directly measures the function of SERCA2a by monitoring the transport of radioactive Ca2+ into SR vesicles.
-
Objective: To determine the effect of Istaroxime on the rate of SERCA2a-mediated Ca2+ uptake.
-
Materials:
-
Isolated cardiac SR vesicles.
-
Istaroxime solutions at various concentrations.
-
Uptake Buffer: e.g., 200 mM KCl, 20 mM HEPES, 10 mM NaN₃, 15 mM MgCl₂, pH 7.0.
-
ATP solution.
-
⁴⁵CaCl₂.
-
Wash Buffer (ice-cold).
-
Nitrocellulose filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Pre-incubate the SR vesicles with Istaroxime or a vehicle control in the uptake buffer.
-
Initiate Ca2+ uptake by adding ATP to the vesicle suspension containing ⁴⁵CaCl₂.
-
At specific time points, take aliquots of the reaction mixture and rapidly pass them through nitrocellulose filters.
-
Immediately wash the filters with ice-cold wash buffer to remove extra-vesicular ⁴⁵Ca²⁺.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of ⁴⁵Ca²⁺ transported into the vesicles.
-
-
Data Analysis:
-
Plot the amount of ⁴⁵Ca²⁺ uptake over time to determine the initial rate of Ca2+ uptake.
-
Compare the rates between control and Istaroxime-treated samples to determine the stimulatory effect.[11]
-
Conclusion
This compound's pharmacological profile is primarily defined by its dual action on SERCA2a and Na+/K+-ATPase. This unique mechanism of simultaneously enhancing myocardial relaxation and contraction offers a promising therapeutic strategy for acute heart failure. The quantitative data and experimental protocols provided in this guide serve as a technical resource for researchers and drug development professionals to further explore the molecular pharmacology of Istaroxime and similar compounds. While the interaction with the membrane androgen receptor has been noted, its relevance to the cardiovascular effects of Istaroxime remains to be elucidated. Future research may also focus on the clinical implications of its metabolite, PST3093, which exhibits a more selective SERCA2a activation profile.
References
- 1. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular events among men with prostate cancer treated with androgen receptor signaling inhibitors: a systematic review, meta-analysis, and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Istaroxime Hydrochloride: A Novel Approach to Mitigating Diastolic Dysfunction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Diastolic dysfunction, characterized by impaired ventricular relaxation and increased filling pressures, is a significant contributor to heart failure, particularly heart failure with preserved ejection fraction (HFpEF). Current therapeutic options for diastolic dysfunction are limited, highlighting the urgent need for novel pharmacological agents. Istaroxime (B1662506) hydrochloride is a first-in-class intravenous agent with a unique dual mechanism of action that offers a promising therapeutic strategy for conditions of impaired cardiac function, including diastolic dysfunction.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of istaroxime, focusing on its role in mitigating diastolic dysfunction through the modulation of key intracellular calcium handling proteins.
Istaroxime is a steroidal compound, chemically distinct from cardiac glycosides, that exhibits both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[3][4][5] Its therapeutic potential stems from its ability to concurrently inhibit the Na+/K+-ATPase (NKA) pump and stimulate the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][6][7] This dual action addresses the core pathophysiological derangements in calcium cycling that underlie diastolic dysfunction.[8][9]
Core Mechanism of Action: A Dual Approach to Calcium Regulation
Istaroxime's beneficial effects on diastolic function are primarily attributed to its direct and indirect modulation of intracellular calcium dynamics.
SERCA2a Activation: Enhancing Myocardial Relaxation
The cornerstone of istaroxime's lusitropic effect is its ability to stimulate SERCA2a activity.[10][11] In healthy cardiomyocytes, SERCA2a is responsible for the re-uptake of cytosolic calcium into the sarcoplasmic reticulum (SR) during diastole, a critical step for myocardial relaxation.[12] The activity of SERCA2a is tonically inhibited by the regulatory protein phospholamban (PLN).[6]
Istaroxime directly interacts with the SERCA2a/PLN complex, promoting the dissociation of the inhibitory PLN subunit from SERCA2a.[6][13] This action is independent of the conventional cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway that typically regulates PLN phosphorylation.[3][6] By relieving the inhibitory brake of PLN, istaroxime enhances the intrinsic activity of the SERCA2a pump, leading to:
-
Accelerated Calcium Re-uptake: A more rapid sequestration of cytosolic Ca2+ into the SR during diastole.[3][8]
-
Improved Lusitropy: The faster decline in cytosolic Ca2+ concentration promotes more rapid and complete myocardial relaxation, directly addressing the hallmark of diastolic dysfunction.[6][12]
-
Increased SR Calcium Load: Enhanced Ca2+ uptake increases the SR Ca2+ store, which can then be released during subsequent systole to improve contractility.[12]
Na+/K+-ATPase Inhibition: Modulating Intracellular Sodium and Calcium
Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase pump located on the sarcolemma.[3][14] This inhibition leads to a modest increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode, which reduces the extrusion of calcium from the cell.[3] This results in a secondary increase in cytosolic calcium concentration, contributing to the positive inotropic effect of the drug.[3]
Quantitative Data on Istaroxime's Effects
The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the effects of istaroxime on its molecular targets and on cardiac function.
Table 1: Effect of Istaroxime on SERCA2a Activity
| Preparation | Istaroxime Concentration | Effect | Reference |
| Cardiac SR microsomes from healthy dogs | 100 nM | Significant stimulation of the maximum rate of SERCA2a ATPase activity. | [15] |
| Cardiac SR microsomes from failing dog hearts | 1 nM | Re-established SERCA2a activity to near-healthy levels. | [15] |
| Left ventricular SR microsomes from aortic-banded guinea pigs | 100 nmol/L | Normalized the depressed (-32%) SERCA2a maximum velocity and increased SERCA activity (+17%). | [11] |
| STZ Diabetic Rat Cardiac Homogenates | 500 nmol/L | +25% increase in SERCA2a Vmax (P < 0.01), no change in Kd(Ca2+). | [6] |
Table 2: Hemodynamic and Echocardiographic Effects of Istaroxime in Diastolic Dysfunction
| Study Population | Istaroxime Dose | Key Findings | Reference |
| Patients with acute heart failure (HORIZON-HF trial) | 6-hour infusion | Decreased pulmonary capillary wedge pressure (PCWP), increased systolic blood pressure (SBP), and decreased diastolic stiffness. | [16] |
| Patients with acute decompensated heart failure | 0.5 and 1.0 µg/kg/min for 24 hours | Significant decrease in left ventricular end-diastolic pressure and PCWP. | [12][17] |
| Streptozotocin-induced diabetic rats (model of diastolic dysfunction) | 0.11 mg/kg/min for 15 min | Reduced diastolic dysfunction and improved intracellular Ca2+ handling. | [8][18][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of istaroxime are provided below.
SERCA2a ATPase Activity Measurement
This assay quantifies the rate of ATP hydrolysis by SERCA2a, providing a direct measure of its enzymatic activity.
-
Preparation of Cardiac Microsomes: Sarcoplasmic reticulum (SR) microsomes are isolated from cardiac tissue homogenates using differential centrifugation.[6][20]
-
Pre-incubation: Istaroxime, at various concentrations, is pre-incubated with the isolated microsomes for a defined period (e.g., 5 minutes) at a low temperature (e.g., 4°C).[6]
-
Reaction Initiation: The ATPase reaction is initiated by the addition of ATP, often radiolabeled with ³²P ([γ-³²P]ATP), to the pre-incubation mixture.[20][21] The reaction is carried out in a buffer containing varying concentrations of free Ca2+ to generate a Ca2+ activation curve.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 10-20 minutes).[20]
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution, such as cold trichloroacetic acid (TCA).[21]
-
Quantification of Phosphate (B84403) Release: The amount of inorganic phosphate (³²Pi) released is quantified. This can be achieved by forming a phosphomolybdate complex, which is then extracted with an organic solvent. The radioactivity of the organic phase is measured using a scintillation counter.[21]
-
Determination of SERCA2a-Specific Activity: To isolate the ATPase activity specific to SERCA2a, parallel experiments are conducted in the presence of a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).[6][20] The SERCA2a-specific activity is calculated as the difference between the total ATPase activity and the CPA-insensitive activity.[20]
-
Data Analysis: Ca2+-activation curves are constructed by plotting SERCA2a activity against the free Ca2+ concentration. These curves are then fitted to a sigmoidal function to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).[6]
Na+/K+-ATPase Inhibition Assay
This assay measures the inhibitory effect of istaroxime on the enzymatic activity of the Na+/K+-ATPase pump.
-
Enzyme Preparation: Purified Na+/K+-ATPase enzyme or a membrane fraction rich in the enzyme is used.[14][22]
-
Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of istaroxime or a vehicle control in an appropriate assay buffer for a specified time at 37°C.[14]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.[14]
-
Measurement of ATPase Activity: The Na+/K+-ATPase activity is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released.[23] The ouabain-sensitive portion of the ATPase activity is considered to be the Na+/K+-ATPase activity.[24]
-
Data Analysis: The concentration of istaroxime that produces 50% inhibition (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
Co-immunoprecipitation of SERCA2a and Phospholamban
This technique is employed to assess the physical interaction between SERCA2a and PLN and how it is affected by istaroxime.
-
Solubilization: Cardiac SR microsomes are solubilized using a mild non-ionic detergent to preserve protein-protein interactions.[6]
-
Immunoprecipitation: An antibody specific to PLN is added to the solubilized protein mixture and incubated to allow the formation of antibody-PLN-SERCA2a complexes.[6] Protein A/G-agarose beads are then added to pull down these complexes from the solution.[6]
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.[6]
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting. The presence of SERCA2a in the immunoprecipitated complex is detected using a specific anti-SERCA2a antibody.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathway of istaroxime's action and a typical experimental workflow.
Caption: Istaroxime's mechanism of action on the SERCA2a/PLB complex.
Caption: Experimental workflow for the SERCA2a ATPase activity assay.
Conclusion
Istaroxime hydrochloride represents a promising and innovative therapeutic agent for the management of diastolic dysfunction.[7][8] Its unique dual mechanism of action, involving the stimulation of SERCA2a and the inhibition of Na+/K+-ATPase, directly targets the fundamental abnormalities in intracellular calcium handling that contribute to impaired myocardial relaxation.[3][6] The preclinical and clinical data gathered to date provide a strong rationale for its continued development. This technical guide has summarized the core principles of istaroxime's action, provided key quantitative data, and detailed the experimental protocols necessary for its evaluation, offering a valuable resource for researchers and drug development professionals in the cardiovascular field. Further investigation into the long-term efficacy and safety of istaroxime is warranted to fully elucidate its role in the treatment of heart failure with diastolic dysfunction.[5]
References
- 1. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Anti-Proliferative Potential of Istaroxime: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-proliferative effects of Istaroxime, a potent Na+/K+ ATPase inhibitor, across various cancer cell lines. Istaroxime, initially investigated for cardiac conditions, has demonstrated significant anti-cancer properties, positioning it as a compelling candidate for drug repurposing in oncology.[1][2][3] This document details its mechanism of action, summarizes its efficacy in vitro, outlines key experimental protocols for its evaluation, and visualizes its molecular pathways.
In Vitro Anti-Proliferative Activity of Istaroxime
Istaroxime has shown a strong anti-cancer action in a panel of 22 cancer cell lines from nine different tumor types.[1] Its efficacy is demonstrated by Growth Inhibition (GI50), Total Growth Inhibition (TGI), and Lethal Concentration (LC50) values, typically in the low micromolar range.[1] Prostate cancer cell lines, such as PC-3 and DU145, have been identified as particularly sensitive to Istaroxime.[1][4]
| Cell Line Panel | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Prostate | PC-3 | 0.25 | 0.78 | 2.45 |
| DU145 | 0.31 | 1.15 | 4.2 | |
| Lung | A549 | Not Reported | Not Reported | IC50: 2 µM |
| Breast | MCF7 | Not Reported | Not Reported | IC50: 12 µM |
| Colon | HCT-116 | Not Reported | Not Reported | Not Reported |
| CNS | SF-268 | 0.45 | 1.5 | 5.1 |
| Melanoma | SK-MEL-5 | 0.55 | 2.1 | 8.1 |
| Ovarian | OVCAR-3 | 0.6 | 2.3 | 8.9 |
| Renal | A498 | 0.7 | 2.8 | 11.2 |
| Pancreas | MIA PaCa-2 | 0.8 | 3.1 | 12.1 |
Table 1: In vitro anti-proliferative activity of Istaroxime in a selection of human cancer cell lines. GI50, TGI, and LC50 values for the first two cell lines are from one study, while IC50 values for A549 and MCF7 are from another.[1][4] This highlights the consistent anti-proliferative effect across different cancer types.
Mechanism of Action
Istaroxime exerts its anti-cancer effects through a multi-level mechanism.[1][2][3] The primary target is the Na+/K+ ATPase, an enzyme often aberrantly expressed in cancer cells.[1] Inhibition of this pump leads to a cascade of downstream events culminating in apoptosis and inhibition of cell proliferation.[1][5]
Key molecular effects of Istaroxime include:
-
Induction of Apoptosis: Istaroxime treatment leads to a significant increase in apoptotic cells, as evidenced by TUNEL assays.[1][6] This is accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3]
-
Downregulation of c-Myc: The oncoprotein c-Myc, a critical driver of cell proliferation, is significantly downregulated following Istaroxime treatment.[1][3]
-
Modulation of Cytoskeleton Dynamics: Istaroxime influences the actin cytoskeleton and activates RhoA, a small GTPase involved in regulating cell shape and motility.[1][2][3]
-
Inhibition of Topoisomerase I: Recent studies have also identified Istaroxime as an inhibitor of Topoisomerase I, an enzyme crucial for DNA replication and repair.[4][7] This suggests an additional mechanism for its anti-proliferative activity.
-
Interaction with Membrane Androgen Receptor (mAR): Istaroxime has been shown to bind to mAR, potentially interfering with non-genomic steroid signaling in cancer cells.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of Istaroxime.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of Istaroxime and incubate for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[8]
Apoptosis Detection: APO-BrdU™ TUNEL Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
APO-BrdU™ TUNEL Assay Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat DU145 prostate cancer cells with 5 µM Istaroxime for 24 hours in serum-supplemented conditions.
-
Cell Harvesting and Fixation: Harvest the cells and fix them according to the manufacturer's protocol.
-
DNA Labeling: Incubate the cells with the DNA labeling solution containing BrdU.
-
Antibody Staining: Stain the cells with an Alexa Fluor 488-labeled anti-BrdU antibody to detect incorporated BrdU at DNA break sites.
-
Total DNA Staining: Counterstain the total cell population with Propidium Iodide.
-
FACS Analysis: Analyze the cell population by flow cytometry to determine the percentage of TUNEL-positive (apoptotic) cells.[1][3][6]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key effector in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with Istaroxime, harvest, and lyse the cells to release intracellular contents.
-
Substrate Incubation: Incubate the cell lysate with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.
-
Signal Detection: Measure the signal generated from the cleavage of the substrate by active caspase-3 using a spectrophotometer or fluorometer.[1]
Protein Expression Analysis: Western Blotting for c-Myc
Western blotting is used to detect and quantify the level of specific proteins.
Protocol:
-
Protein Extraction: Treat DU145 cells with 5 µM Istaroxime for various time points (e.g., 0.5, 2, 6 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for c-Myc, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Normalize the c-Myc signal to a loading control like β-Actin.[3]
Visualizing Istaroxime's Molecular Impact
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows associated with Istaroxime's anti-proliferative effects.
Conclusion and Future Directions
Istaroxime demonstrates significant and broad-spectrum anti-proliferative activity in a variety of cancer cell lines. Its multi-faceted mechanism of action, involving the inhibition of Na+/K+ ATPase and Topoisomerase I, induction of apoptosis, and modulation of key oncogenic signaling pathways, makes it a promising candidate for further pre-clinical and clinical development. The favorable safety profile observed in cardiac clinical trials further enhances its potential for repurposing in oncology.[1]
Future research should focus on:
-
In vivo efficacy studies in a broader range of cancer models.
-
Investigation into potential synergistic effects with existing chemotherapeutic agents.
-
Elucidation of the precise interplay between Na+/K+ ATPase inhibition, Topoisomerase I inhibition, and other downstream signaling events.
-
Identification of predictive biomarkers to select patient populations most likely to respond to Istaroxime treatment.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the anti-cancer potential of Istaroxime. The detailed protocols and pathway diagrams serve as a valuable resource for designing and interpreting future studies in this promising area of cancer therapeutics.
References
- 1. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
In Vitro Efficacy Assessment of Istaroxime Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime hydrochloride is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2] Its distinctive therapeutic profile stems from a unique dual mechanism of action: the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This combined activity enhances cardiac contractility (positive inotropy) and improves myocardial relaxation (lusitropy).[2][4] The stimulation of SERCA2a is primarily achieved by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein of SERCA2a.[1][5]
These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy, focusing on its dual molecular targets. The methodologies described are essential for researchers and drug development professionals seeking to characterize the pharmacological properties of Istaroxime and similar compounds.
Data Presentation
The following tables summarize key quantitative data from in vitro studies on this compound, providing a basis for experimental design and data comparison.
Table 1: Istaroxime Quantitative Data - Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Dog Kidney | 0.14 ± 0.02 µM | [2] |
| IC50 | Rat Renal Preparations | 55 ± 19 µM | [2] |
Table 2: Istaroxime Quantitative Data - SERCA2a Stimulation
| Parameter | Preparation | Istaroxime Concentration | Effect | Reference |
| Vmax Increase | Healthy Dog Cardiac SR | Not Specified | Increased | [2] |
| Kd(Ca²⁺) Decrease | Healthy Guinea Pig Cardiac SR | 10 nM | Significant Decrease | [6] |
| Kd(Ca²⁺) Decrease | Healthy Guinea Pig Cardiac SR | 100 nM | -26% | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase (NKA) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime on NKA activity.
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by NKA. The NKA-specific activity is determined by comparing the total ATPase activity to the activity in the presence of a specific NKA inhibitor, ouabain.
Materials:
-
Cardiac microsomes (e.g., from dog or rat kidney)
-
This compound
-
Ouabain
-
Adenosine triphosphate (ATP), ³²P-labeled ATP
-
Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂ (pH 7.4)[7]
-
Ouabain-containing Buffer: 30 mM Imidazole-HCl, 4 mM MgCl₂, 1 mM Ouabain (pH 7.4)[7]
-
Stop Solution (e.g., trichloroacetic acid)
-
Scintillation counter
Procedure:
-
Preparation of Microsomes: Isolate microsomes from tissue homogenates using differential centrifugation.
-
Reaction Setup: Prepare two sets of reaction tubes for each Istaroxime concentration and control.
-
Total ATPase activity: Add assay buffer to the tubes.
-
Ouabain-insensitive ATPase activity: Add ouabain-containing buffer to the tubes.
-
-
Pre-incubation with Istaroxime: Add varying concentrations of Istaroxime (or vehicle control) to the corresponding tubes and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Enzyme Addition: Add a consistent amount of microsomal protein to each tube.
-
Reaction Initiation: Start the reaction by adding ³²P-ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification of Released Phosphate: Measure the amount of released ³²Pi using a scintillation counter.[2]
-
Data Analysis:
-
Calculate the NKA-specific activity by subtracting the ouabain-insensitive activity from the total ATPase activity for each Istaroxime concentration.
-
Plot the percent inhibition of NKA activity against the logarithm of Istaroxime concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[2]
-
Protocol 2: In Vitro SERCA2a Activity Assay
Objective: To evaluate the effect of Istaroxime on the maximal activity (Vmax) and calcium affinity (Kd(Ca²⁺)) of SERCA2a.
Principle: This assay quantifies the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum (SR) vesicles at varying free calcium concentrations. The SERCA2a-specific activity is determined as the fraction of ATPase activity inhibited by cyclopiazonic acid (CPA), a specific SERCA inhibitor.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) vesicles (e.g., from canine or guinea pig ventricle)
-
This compound
-
Cyclopiazonic acid (CPA)
-
Adenosine triphosphate (ATP), ³²P-labeled ATP
-
Calcium-EGTA buffers to achieve a range of free Ca²⁺ concentrations
-
Reaction Buffer
-
Stop Solution
-
Scintillation counter
Procedure:
-
Preparation of SR Vesicles: Isolate SR vesicles from cardiac tissue homogenates via differential centrifugation.
-
Reaction Setup: For each Istaroxime concentration and control, prepare a set of reaction tubes with varying free Ca²⁺ concentrations. For each of these, prepare a parallel tube containing 10 µM CPA to determine SERCA2a-specific activity.[2]
-
Pre-incubation with Istaroxime: Add Istaroxime (or vehicle control) to the appropriate tubes and pre-incubate.
-
Reaction Initiation: Start the ATPase reaction by adding ³²P-ATP to the SR vesicle suspension in the assay buffer.[2]
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction.
-
Quantification: Measure the amount of inorganic phosphate (³²Pi) released using a scintillation counter.[2]
-
Data Analysis:
-
For each Ca²⁺ concentration, calculate the SERCA2a-specific activity by subtracting the activity in the presence of CPA from the total activity.
-
Plot the SERCA2a activity against the free Ca²⁺ concentration to generate Ca²⁺ activation curves.
-
Fit the data to a sigmoidal curve to determine the Vmax and Kd(Ca²⁺).
-
Compare the Vmax and Kd(Ca²⁺) values between control and Istaroxime-treated samples.[2]
-
Protocol 3: ⁴⁵Ca²⁺ Uptake Assay for SERCA2a Function
Objective: To directly measure the effect of Istaroxime on the rate of calcium transport into SR vesicles by SERCA2a.
Principle: This assay directly quantifies the uptake of radioactive calcium (⁴⁵Ca²⁺) into SR vesicles, providing a direct functional measure of SERCA2a transport activity.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) vesicles
-
This compound
-
⁴⁵CaCl₂
-
ATP
-
Uptake Buffer
-
Stop/Wash Buffer
-
Filtration apparatus with appropriate filters (e.g., nitrocellulose)
-
Scintillation counter
Procedure:
-
Preparation of SR Vesicles: Isolate cardiac SR vesicles as previously described.
-
Reaction Setup: Prepare reaction tubes containing uptake buffer and SR vesicles.
-
Pre-incubation with Istaroxime: Add Istaroxime (or vehicle control) to the tubes and pre-incubate.
-
Reaction Initiation: Start the calcium uptake by adding a mixture of ATP and ⁴⁵CaCl₂.
-
Time Course Sampling: At various time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters. Immediately wash the filters with ice-cold stop/wash buffer to remove external ⁴⁵Ca²⁺.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter to quantify the amount of ⁴⁵Ca²⁺ transported into the vesicles.[1]
-
Data Analysis:
-
Plot the amount of ⁴⁵Ca²⁺ uptake over time.
-
Determine the initial rate of calcium uptake from the linear phase of the curve.
-
Compare the rates between control and Istaroxime-treated samples.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy. By assessing its effects on both Na+/K+-ATPase and SERCA2a, researchers can gain a comprehensive understanding of its dual mechanism of action. Consistent application of these methodologies will facilitate the comparison of data across different studies and contribute to the ongoing evaluation of Istaroxime as a potential therapeutic agent for acute heart failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Istaroxime Hydrochloride in Murine Heart Failure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of istaroxime (B1662506) hydrochloride in preclinical murine models of heart failure. This document details the mechanism of action, experimental protocols for inducing heart failure in mice, suggested protocols for istaroxime administration, and a summary of quantitative data from various preclinical studies.
Introduction
Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a promising candidate for the treatment of acute heart failure.[1][2] It acts as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This combined action leads to an increase in cardiac contractility (positive inotropy) and improved diastolic relaxation (lusitropy).[3] Preclinical studies in various animal models have demonstrated its potential to improve cardiac function.[3][4]
Mechanism of Action
Istaroxime's therapeutic effects stem from its unique ability to modulate intracellular calcium dynamics in cardiomyocytes through two primary targets:
-
Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, istaroxime causes a rise in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium levels, which enhances myocardial contractility.[3]
-
SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a activity, promoting the reuptake of calcium from the cytoplasm into the sarcoplasmic reticulum during diastole.[3] This action improves myocardial relaxation and helps to prevent the detrimental effects of calcium overload.[1]
Below is a diagram illustrating the signaling pathway of istaroxime.
Experimental Protocols for Murine Heart Failure Models
Two of the most common and well-validated surgical models for inducing heart failure in mice are Transverse Aortic Constriction (TAC) and Left Anterior Descending (LAD) coronary artery ligation. The C57BL/6J mouse strain is frequently used for these procedures.
Transverse Aortic Constriction (TAC) Model
The TAC model induces pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for small animals
-
Ventilator
-
Suture material (e.g., 7-0 silk)
-
27-gauge needle
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heated surgical pad.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture under the aorta.
-
Place a 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a constriction.
-
Close the chest in layers.
-
Monitor the animal closely during recovery.
Heart failure development can be monitored over several weeks using echocardiography. A significant decrease in ejection fraction and an increase in left ventricular dimensions are indicative of heart failure.
Left Anterior Descending (LAD) Ligation Model
This model simulates a myocardial infarction by occluding the LAD coronary artery, leading to ischemia and subsequent heart failure.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for small animals
-
Ventilator
-
Suture material (e.g., 8-0 prolene)
Procedure:
-
Anesthetize and intubate the mouse as described for the TAC model.
-
Perform a left thoracotomy to expose the heart.
-
Gently retract the left atrium to visualize the LAD coronary artery.
-
Pass an 8-0 prolene suture under the LAD.
-
Ligate the artery permanently. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Provide post-operative analgesia and monitor the animal during recovery.
The development of heart failure can be assessed by echocardiography, typically showing a reduced ejection fraction and increased ventricular volumes within a few weeks post-surgery.
Proposed Protocol for Istaroxime Hydrochloride Administration in Murine Models
Note: To date, specific in vivo studies detailing istaroxime dosage and administration in TAC or LAD murine models of heart failure are limited in the published literature. The following protocol is an extrapolated suggestion based on data from other preclinical models and clinical trials. Researchers should perform dose-finding studies to determine the optimal dosage and duration for their specific experimental setup.
Recommended Route of Administration:
Due to its short half-life, continuous intravenous (IV) infusion is the recommended route of administration for istaroxime. This can be achieved using a surgically implanted catheter connected to an infusion pump.
Suggested Dosage Range:
-
Starting Dose: Based on data from a canine model, a starting dose of 3 µg/kg/min is suggested.[5]
-
Dose Escalation: Clinical trials in humans have used doses ranging from 0.5 to 1.5 µg/kg/min.[3] A study in a diabetic rat model used a higher dose of 0.11 mg/kg/min (110 µg/kg/min) for a short duration.[4] Therefore, a dose-escalation study in mice could explore a range from 1 to 10 µg/kg/min .
Duration of Infusion:
The duration of the infusion will depend on the study's objectives. For acute effects, an infusion period of 60 minutes to 6 hours may be appropriate. For studies investigating more chronic effects, longer infusion times may be necessary.
Experimental Workflow:
The following diagram outlines a typical experimental workflow for evaluating istaroxime in a murine heart failure model.
Quantitative Data from Preclinical Studies
The following tables summarize the reported effects of istaroxime in various animal models of heart failure.
Table 1: Effects of Istaroxime on Hemodynamic and Cardiac Function Parameters
| Animal Model | Istaroxime Dosage | Parameter | Outcome |
| Diabetic Cardiomyopathy (Rat) | 0.11 mg/kg/min (IV) | Diastolic Dysfunction | Reduced |
| Chronic Atrioventricular Block (Dog) | 3 µg/kg/min (IV) | LV Contractility (+dP/dt) | Increased by 61% |
| Chronic Atrioventricular Block (Dog) | 3 µg/kg/min (IV) | LV Relaxation (-dP/dt) | Increased by 49% |
| Anesthetized Control Dogs | 3 µg/kg/min (IV) | LV Contractility (+dP/dt) | Increased by 81% |
| Anesthetized Control Dogs | 3 µg/kg/min (IV) | LV Relaxation (-dP/dt) | Increased by 94% |
| Chronic Canine Heart Failure | IV (dose-dependent) | Left Ventricular End-Diastolic Volume | Dose-dependent reductions |
| Chronic Canine Heart Failure | IV (dose-dependent) | Left Ventricular End-Systolic Volume | Dose-dependent reductions |
| Chronic Canine Heart Failure | IV (dose-dependent) | Left Ventricular Ejection Fraction | Significant increase |
Data compiled from multiple preclinical studies.[5]
Table 2: Effects of Istaroxime in a Cardiomyopathic Hamster Model
| Animal Model | Istaroxime Dosage | Parameter | Outcome |
| Cardiomyopathic Hamster | 30 mg/kg (route not specified) | Survival Rate | Prolonged by 32% |
Data from a study in cardiomyopathic hamsters.[1]
Conclusion
This compound presents a promising therapeutic strategy for heart failure due to its dual mechanism of action. While specific protocols for murine models of heart failure are still emerging, the information provided in these application notes offers a solid foundation for researchers to design and conduct their own in vivo studies. Careful consideration of the animal model, dosage, route of administration, and relevant endpoints will be crucial for elucidating the full potential of istaroxime in the treatment of heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Administering Istaroxime Hydrochloride in Isolated Cardiomyocyte Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Istaroxime hydrochloride in preclinical research involving isolated cardiomyocytes. Istaroxime is a novel intravenous agent with a unique dual mechanism of action, making it a promising therapeutic candidate for acute heart failure.[1][2][3][4][5] It acts as both a positive inotropic agent, enhancing cardiac muscle contraction, and a lusitropic agent, improving cardiac muscle relaxation.[3][5][6]
Istaroxime's effects stem from its ability to inhibit the Na+/K+-ATPase pump and stimulate the sarcoplasmic/endoplasmic reticulum calcium ATPase 2a (SERCA2a).[3][4][6][7][8] Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced contractility.[6][7] Simultaneously, stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved relaxation and increased calcium availability for subsequent contractions.[1][7][8]
Data Presentation: Quantitative Effects of Istaroxime
The following tables summarize the key quantitative parameters of Istaroxime's activity from various studies.
| Parameter | Species/System | Value | Reference |
| Na+/K+-ATPase Inhibition | |||
| IC50 | Dog Kidney | 0.43 ± 0.15 µM | [9] |
| IC50 | Guinea Pig Kidney | 8.5 µM | [9] |
| IC50 | N/A | 0.11 µM | [9] |
| SERCA2a Stimulation | |||
| SERCA2a co-immunoprecipitation with PLB reduction | Healthy Dog Cardiac SR Vesicles (at 0.1 µM free Ca2+) | -40% at 10 nM (P < 0.01) | [7] |
| SERCA2a co-immunoprecipitation with PLB reduction | Healthy Dog Cardiac SR Vesicles (at 0.1 µM free Ca2+) | -43% at 100 nM (P < 0.01) | [7] |
| Inotropic Effects | |||
| Increase in +dP/dtmax (ED80) | Guinea Pig | 1.89 ± 0.37 mg/kg (cumulative dose) | [9] |
| Peak Increase in +dP/dtmax (EDmax) | Guinea Pig | 140 ± 3.5% at 4.88 ± 0.6 mg/kg | [9] |
This table is a compilation of data from the provided search results. For more detailed information, please refer to the cited sources.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Dual mechanism of Istaroxime action in a cardiomyocyte.
Caption: Experimental workflow for isolating adult ventricular cardiomyocytes.
Caption: Workflow for contractility and calcium transient measurement.
Experimental Protocols
The following are detailed methodologies for key experiments involving Istaroxime and isolated cardiomyocytes.
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is based on the principle of Langendorff perfusion with enzymatic digestion to isolate viable, calcium-tolerant cardiomyocytes.[10]
Materials:
-
Adult rat or mouse
-
Langendorff perfusion system
-
Perfusion Buffer (Calcium-free Tyrode's solution)
-
Digestion Buffer (Perfusion Buffer with Collagenase Type II and Protease Type XIV)
-
Stop Buffer (Perfusion Buffer with 10% Fetal Bovine Serum)
-
Calcium-reintroduction Buffers (Tyrode's solution with increasing concentrations of CaCl2)
-
Surgical instruments
Procedure:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Retrograde Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Perfusion Buffer to clear the coronary arteries of blood.
-
Enzymatic Digestion: Switch the perfusion to the Digestion Buffer. Continue perfusion until the heart becomes pale and flaccid (typically 10-20 minutes).
-
Ventricle Dissociation: Remove the heart from the cannula. Remove the atria and mince the ventricular tissue in Stop Buffer.
-
Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
-
Filtration: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cardiomyocytes by pelleting the cells (low-speed centrifugation) and resuspending them in Tyrode's solution with incrementally increasing calcium concentrations (e.g., 0.125, 0.25, 0.5, 1.0 mM). This is a critical step to ensure cell viability.
-
Cell Purity: Allow the rod-shaped, viable cardiomyocytes to settle by gravity. Carefully remove the supernatant containing non-myocytes and dead cells.
-
Final Resuspension: Resuspend the purified cardiomyocytes in an appropriate culture or experimental medium.
Protocol 2: Measurement of Cardiomyocyte Contractility
This protocol utilizes video-based edge detection to measure sarcomere shortening in isolated cardiomyocytes.[11]
Materials:
-
Isolated cardiomyocytes
-
Inverted microscope with a camera
-
IonOptix Myocyte Calcium and Contractility System or similar
-
Perfusion chamber with field stimulation electrodes
-
Experimental Buffer (e.g., Tyrode's solution with 1.8 mM CaCl2)
-
This compound stock solution
Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips in the perfusion chamber.
-
Microscope Setup: Place the chamber on the microscope stage and perfuse with warmed (37°C) Experimental Buffer.
-
Cell Selection: Select a single, rod-shaped, quiescent cardiomyocyte with clear striations.
-
Baseline Recording: Pace the myocyte at a physiological frequency (e.g., 1-3 Hz) and record baseline contractility (sarcomere length changes) for a stable period.
-
Istaroxime Administration: Introduce Istaroxime at the desired concentration into the perfusion buffer.
-
Data Acquisition: Continuously record the sarcomere shortening for a defined period after drug administration.
-
Data Analysis: Analyze the recordings to determine parameters such as:
-
Peak shortening (amplitude of contraction)
-
Time to peak shortening (contraction velocity)
-
Time to 90% relengthening (relaxation velocity)
-
Protocol 3: Measurement of Intracellular Calcium Transients
This protocol describes the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration.[12][13][14]
Materials:
-
Isolated cardiomyocytes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Inverted fluorescence microscope with a light source for excitation and a detector for emission
-
IonOptix system or similar for simultaneous fluorescence and contractility measurements
-
Experimental Buffer
-
This compound stock solution
Procedure:
-
Dye Loading: Incubate the isolated cardiomyocytes with the chosen calcium indicator (e.g., 1-5 µM Fura-2 AM) for a specified time (e.g., 15-30 minutes) at room temperature.
-
Wash: Wash the cells with Experimental Buffer to remove excess dye.
-
Microscope Setup and Pacing: Place the coverslip with the loaded cells in the perfusion chamber on the microscope stage. Begin field stimulation at a constant frequency.
-
Baseline Recording: Record baseline calcium transients from a single, healthy cardiomyocyte. For ratiometric dyes like Fura-2, this involves recording fluorescence emission at two wavelengths following excitation at two different wavelengths.
-
Istaroxime Administration: Perfuse the chamber with Experimental Buffer containing the desired concentration of Istaroxime.
-
Data Acquisition: Record the changes in fluorescence intensity during stimulation.
-
Data Analysis: Analyze the fluorescence data to determine:
-
Calcium transient amplitude (peak systolic calcium)
-
Diastolic calcium level
-
Rate of calcium rise
-
Rate of calcium decay (often fitted to an exponential function to determine the time constant, Tau)
-
By following these detailed protocols and considering the provided quantitative data and mechanistic diagrams, researchers can effectively design and execute studies to investigate the effects of this compound on isolated cardiomyocytes.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock | Windtree Therapeutics, Inc [ir.windtreetx.com]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of calcium transients in cardiac myocytes and assessment of the sarcoplasmic reticulum Ca2+-ATPase contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SERCA2a Activity in the Presence of Istaroxime Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime hydrochloride is a novel luso-inotropic agent with a dual mechanism of action, making it a promising therapeutic candidate for acute heart failure. It inhibits the Na+/K+-ATPase (NKA) and, uniquely, stimulates the activity of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum (SR), which improves cardiac relaxation (lusitropy) and increases the amount of calcium available for subsequent contractions, thereby enhancing contractility (inotropy).[2][4]
The primary mechanism by which Istaroxime stimulates SERCA2a is by relieving the inhibitory effect of phospholamban (PLB).[2][5][6] In its dephosphorylated state, PLB binds to SERCA2a, reducing its affinity for Ca2+ and thus inhibiting its activity. Istaroxime disrupts this interaction, leading to increased SERCA2a activity independent of the cAMP/PKA signaling pathway.[1][4]
These application notes provide detailed protocols for three key experimental techniques to measure the activity of SERCA2a and assess the modulatory effects of this compound: a SERCA2a Ca2+-ATPase Activity Assay, a ⁴⁵Ca²⁺ Uptake Assay, and a Co-immunoprecipitation Assay to analyze the SERCA2a-PLB interaction.
Signaling Pathway of Istaroxime's Action on SERCA2a
Istaroxime directly interacts with the SERCA2a/PLB complex, promoting the dissociation of the inhibitory PLB from SERCA2a. This action alleviates the tonic inhibition of SERCA2a by PLB, leading to increased Ca²⁺ transport into the sarcoplasmic reticulum. This process is independent of the canonical cAMP/PKA signaling pathway that typically regulates PLB phosphorylation.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of Istaroxime on SERCA2a activity and its interaction with PLB, as reported in preclinical studies.
Table 1: Effect of Istaroxime on SERCA2a ATPase Activity in Canine Heart Sarcoplasmic Reticulum (SR) Vesicles
| Condition | Istaroxime Concentration | Change in Vmax | Reference |
| Healthy | 100 nM | +28% (P < 0.01) | [1] |
| Failing | 1 nM | +34% (P < 0.01) | [1] |
Table 2: Effect of Istaroxime on SERCA2a-PLB Co-immunoprecipitation in Healthy Dog Cardiac SR
| Istaroxime Concentration | Free Ca²⁺ Concentration | Reduction in Co-immunoprecipitated SERCA2a | Reference |
| 1 nM | 0.1 µM | 22% (P < 0.05) | [1] |
| 10 nM | 0.1 µM | 40% (P < 0.01) | [1] |
| 100 nM | 0.1 µM | 43% (P < 0.01) | [1] |
Table 3: Effect of Istaroxime on ⁴⁵Ca²⁺ Uptake into Cardiac SR Vesicles
| Istaroxime Concentration | Change in ⁴⁵Ca²⁺ Uptake Vmax | Reference |
| 50 nM | +22% (P < 0.05) | [1] |
Experimental Protocols
SERCA2a Ca²⁺-ATPase Activity Assay (³²P-ATP Hydrolysis)
This assay directly measures the enzymatic activity of SERCA2a by quantifying the rate of ATP hydrolysis.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes
-
This compound
-
[γ-³²P]ATP
-
Reaction Buffer: 50 mM TES/TRIS (pH 6.9), 100 mM KCl, 7 mM MgCl₂, 1 mM EGTA, 5 mM NaN₃, 0.2 mM NaMoO₄, 50 mM KNO₃[7]
-
CaCl₂ solutions for desired free Ca²⁺ concentrations
-
Quenching solution (e.g., acidic molybdate (B1676688) solution)
-
Cyclopiazonic acid (CPA)
-
Scintillation counter
Procedure:
-
Preparation of Cardiac Microsomes: Isolate SR microsomes from cardiac tissue (e.g., canine or guinea pig ventricle) using differential centrifugation. Determine the protein concentration of the microsomal preparation.
-
Pre-incubation: Pre-incubate the SR microsomes with various concentrations of Istaroxime (or vehicle control) for 5 minutes at 4°C.
-
Reaction Initiation: Initiate the ATPase reaction by adding the reaction buffer containing a specific free Ca²⁺ concentration and [γ-³²P]ATP to the pre-incubated microsomes.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Quantification of ³²Pi: Extract the released inorganic phosphate (B84403) (³²Pi) and quantify using a liquid scintillation counter.
-
Determination of SERCA2a-specific Activity: To measure the ATP hydrolysis specifically due to SERCA2a, conduct parallel experiments in the presence of a saturating concentration of CPA (e.g., 10 µM), a specific SERCA inhibitor. The SERCA2a activity is the difference between the total ATPase activity and the CPA-insensitive activity.[8]
-
Data Analysis: Construct Ca²⁺-activation curves by plotting SERCA2a activity at various free Ca²⁺ concentrations. Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).
⁴⁵Ca²⁺ Uptake Assay
This assay measures the rate of active calcium transport into SR vesicles by SERCA2a.
Materials:
-
Cardiac SR microsomes
-
This compound
-
⁴⁵CaCl₂
-
Uptake Buffer: 200 mM KCl, 20 mM HEPES, 10 mM NaN₃, 15 mM MgCl₂, pH 7.0[7]
-
ATP solution
-
Filtration apparatus with nitrocellulose filters (0.45 µm pore size)
-
Wash Buffer (ice-cold uptake buffer without ATP or calcium)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cardiac Microsomes: As described in the ATPase activity assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing uptake buffer, SR microsomes, and the desired concentration of Istaroxime (or vehicle).
-
Reaction Initiation: Initiate the uptake reaction by adding ATP and ⁴⁵CaCl₂ to the reaction mixture.
-
Time-course Sampling: At specific time points (e.g., 0, 30, 60, 90, 120 seconds), take aliquots of the reaction mixture and immediately filter them through nitrocellulose filters under vacuum.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove external ⁴⁵Ca²⁺.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity on the filter corresponds to the amount of ⁴⁵Ca²⁺ transported into the SR vesicles.
-
Data Analysis: Plot the amount of ⁴⁵Ca²⁺ uptake over time to determine the initial rate of calcium uptake. Compare the rates between control and Istaroxime-treated samples.
Co-immunoprecipitation of SERCA2a and Phospholamban (PLB)
This technique is used to assess the physical interaction between SERCA2a and PLB and how it is affected by Istaroxime.
Materials:
-
Cardiac SR microsomes
-
This compound
-
Lysis buffer with a mild non-ionic detergent (e.g., C12E8)
-
Antibody specific to PLB
-
Protein A/G-agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for SERCA2a and PLB
Procedure:
-
Microsome Treatment: Incubate cardiac SR microsomes with or without Istaroxime at a specific Ca²⁺ concentration (e.g., 0.1 µM) where the SERCA2a-PLB interaction is stable.[1]
-
Solubilization: Solubilize the treated microsomes with lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add the anti-PLB antibody to the solubilized protein mixture and incubate to form antibody-PLN-SERCA2a complexes.
-
Complex Pull-down: Add Protein A/G-agarose beads to the mixture to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against SERCA2a and PLB to detect the amount of SERCA2a that was co-immunoprecipitated with PLB.
-
Data Analysis: Quantify the band intensities for SERCA2a in the control and Istaroxime-treated samples to determine the relative change in the SERCA2a-PLB interaction.
Conclusion
The protocols outlined in these application notes provide robust methods for quantifying the stimulatory effect of this compound on SERCA2a activity. The SERCA2a Ca²⁺-ATPase activity assay offers a direct measure of the enzyme's hydrolytic function, while the ⁴⁵Ca²⁺ uptake assay provides a functional assessment of calcium transport. The co-immunoprecipitation assay is crucial for elucidating the molecular mechanism involving the dissociation of PLB from SERCA2a. By employing these techniques, researchers can effectively characterize the pharmacodynamics of Istaroxime and other potential SERCA2a modulators, contributing to the development of novel therapies for heart failure.
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Preclinical Evaluation of Istaroxime Hydrochloride
Introduction
Istaroxime is a novel intravenous therapeutic agent under investigation for acute heart failure syndromes.[1][2] It possesses a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+-ATPase (NKA) and a stimulator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3][4] This combined luso-inotropic profile aims to improve both cardiac contractility (systolic function) and relaxation (diastolic function).[5][6] Preclinical studies are essential to characterize its pharmacological effects, efficacy, and safety profile before clinical application. These notes provide a comprehensive guide to the experimental design for the preclinical evaluation of Istaroxime hydrochloride.
Mechanism of Action
Istaroxime's therapeutic effects stem from its modulation of intracellular calcium (Ca2+) cycling in cardiomyocytes through two primary targets:
-
Na+/K+-ATPase (NKA) Inhibition: Like cardiac glycosides, Istaroxime inhibits the NKA pump on the sarcolemma.[7] This leads to a slight increase in intracellular sodium ([Na+]i). The elevated [Na+]i reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+, resulting in a net increase in intracellular Ca2+ concentration.[6] This higher cytosolic Ca2+ availability during systole enhances the force of myocardial contraction (positive inotropic effect).[3]
-
SERCA2a Stimulation: Uniquely, Istaroxime also stimulates SERCA2a activity.[3][8] It achieves this by promoting the dissociation of phospholamban (PLN), an inhibitory protein, from the SERCA2a/PLN complex.[3][6] This action is independent of the cAMP/PKA signaling pathway.[9] Enhanced SERCA2a activity leads to more rapid sequestration of Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This accelerates myocardial relaxation (positive lusitropic effect) and increases the SR Ca2+ load, making more Ca2+ available for subsequent contractions.[3][10]
Signaling Pathway of Istaroxime in Cardiomyocytes
Protocols for Preclinical Evaluation
A phased approach, starting with in vitro biochemical and cellular assays before moving to in vivo animal models, is recommended for a thorough preclinical assessment.
Phase 1: In Vitro Biochemical Assays
These initial assays confirm the dual mechanism of action on the primary molecular targets.
Protocol 1: Na+/K+-ATPase (NKA) Inhibition Assay
This assay quantifies the inhibitory effect of Istaroxime on NKA activity by measuring the rate of ATP hydrolysis.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime for NKA.
-
Materials:
-
Purified NKA enzyme preparation (e.g., from porcine cerebral cortex or dog kidney).[11]
-
Assay Buffer: Tris-HCl buffer containing MgCl2, KCl, and NaCl.
-
ATP solution.
-
Malachite green reagent or [γ-³²P]ATP for phosphate (B84403) detection.[12][13]
-
This compound solutions at various concentrations.
-
Ouabain (a known NKA inhibitor) as a positive control.
-
-
Procedure:
-
Pre-incubate the NKA enzyme with varying concentrations of Istaroxime or control vehicle in the assay buffer.
-
Initiate the enzymatic reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Quantify the amount of inorganic phosphate (Pi) released. This can be done colorimetrically using a malachite green assay or by measuring the radioactivity of released ³²Pi.[12][14]
-
Determine NKA-specific activity by calculating the difference between total ATPase activity and the activity in the presence of a saturating concentration of ouabain.
-
Plot the percentage of enzyme inhibition against the logarithm of Istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Protocol 2: SERCA2a Activity Assay
This assay measures the effect of Istaroxime on the Ca2+-dependent ATPase activity of SERCA2a.
-
Objective: To determine the effect of Istaroxime on the maximal velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)) of SERCA2a.
-
Materials:
-
Sarcoplasmic reticulum (SR) microsomes isolated from cardiac tissue (e.g., canine or rat ventricle).[3]
-
Assay Buffer: Tris-maleate buffer containing KCl, MgCl2, NaN3, EGTA, and varying concentrations of CaCl2 to achieve a range of free Ca2+ concentrations.[14]
-
ATP solution containing [γ-³²P]ATP.
-
Istaroxime solutions at various concentrations.
-
Cyclopiazonic acid (CPA), a specific SERCA inhibitor.[3]
-
-
Procedure:
-
Pre-incubate SR microsomes with Istaroxime or vehicle control.
-
Initiate the reaction by adding the [γ-³²P]ATP solution to buffers containing different free Ca2+ concentrations. Incubate at 37°C.
-
Terminate the reaction and quantify the released ³²Pi as described in the NKA assay.
-
Determine SERCA2a-specific activity as the fraction of total ATPase activity that is inhibited by CPA.[3]
-
Generate Ca2+ activation curves by plotting SERCA2a activity against the free Ca2+ concentration.
-
Fit the curves to a sigmoidal function to determine Vmax (maximal activity) and Kd(Ca2+) (Ca2+ concentration for half-maximal activation).[8]
-
In Vitro Assay Workflow
References
- 1. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Istaroxime Hydrochloride in a Laboratory Setting
Preparation and Stability of Istaroxime (B1662506) Hydrochloride Solutions for Preclinical Research
Abstract
Istaroxime is a novel dual-action inotropic and lusitropic agent under investigation for acute heart failure. It functions by inhibiting Na+/K+-ATPase and activating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] For researchers, scientists, and drug development professionals, the accurate preparation and handling of istaroxime hydrochloride solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions in various solvent systems suitable for in vitro and in vivo studies. Additionally, this document outlines procedures for assessing the stability of these solutions, including a general high-performance liquid chromatography (HPLC) method and forced degradation studies, to ensure the integrity of the compound throughout its experimental use.
Solution Preparation
The selection of an appropriate solvent system is crucial for the effective delivery of this compound in experimental models. Below are protocols for preparing solutions in various vehicles. It is recommended to prepare fresh working solutions for daily use.[4] Stock solutions, however, can be prepared in larger quantities and stored under appropriate conditions.
Solubility and Stock Solution Preparation
This compound is soluble in several organic solvents and aqueous solutions. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 45 mg/mL (~113.36 mM) | - |
| Water | ~25 mg/mL (~62.98 mM) | - |
| PBS | 12.5 mg/mL (31.49 mM) | Requires ultrasonic and warming to 60°C.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.30 mM) | Clear solution.[4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.30 mM) | Clear solution.[4][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.30 mM) | Clear solution.[4] |
Note: "≥" indicates that the solubility is at least the stated value, but the saturation point was not determined.
Protocol for Preparing a DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, gentle warming and sonication can be used to aid dissolution.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocols for Preparing Working Solutions
Protocol 1: Aqueous-Based Vehicle for In Vivo Studies [4][5]
This formulation is suitable for intravenous administration.
-
Start with a known concentration of this compound in a DMSO stock solution (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Ensure the solution is clear and homogenous.
Protocol 2: SBE-β-CD-Based Vehicle for In Vivo Studies [4][5]
This formulation can enhance the solubility and stability of the compound.
-
Prepare a 20% SBE-β-CD solution in saline by dissolving 2 g of SBE-β-CD in 10 mL of saline. This solution is stable for one week at 4°C.[5]
-
Start with a known concentration of this compound in a DMSO stock solution (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution. Mix until a clear solution is formed.
Stability of this compound Solutions
While specific quantitative stability data for this compound in various solvents is not widely published, general storage recommendations are available.[2] For long-term storage, stock solutions in anhydrous DMSO are recommended to be stored at -80°C for up to one year or at -20°C for up to six months.[1][2] It is crucial to minimize the exposure of DMSO stock solutions to room temperature to prevent potential degradation.[2]
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 1 year[1][2] | Preferred for long-term storage. |
| -20°C | Up to 6 months[1][2] | Suitable for intermediate-term storage. |
| 4°C | Not generally recommended for long-term storage. | - |
| Room Temperature | Short periods only[2] | Minimize exposure to prevent degradation. Keep on ice during use. |
Experimental Protocol for Stability Assessment Using HPLC
To ensure the integrity of this compound during an experiment, particularly for long-term studies, a stability assessment is recommended. This protocol outlines a general procedure for evaluating the stability of a solution over time.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (T=0): Immediately following preparation, analyze an aliquot of the solution using a validated HPLC method to determine the initial peak area of istaroxime. This will serve as the baseline.
-
Storage: Aliquot the remaining solution and store it under various conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Protect from light where necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC and compare the peak area of istaroxime to the T=0 sample. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Calculate the percentage of remaining istaroxime at each time point relative to the initial concentration. A common threshold for stability is the time at which the concentration of the parent compound has decreased by 10%.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] These studies involve subjecting the drug to more severe conditions than those used in accelerated stability testing.[6]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C) for a set duration. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
Samples from each stress condition should be analyzed by HPLC to observe the extent of degradation and the formation of degradation products.
Visualizations
Signaling Pathway of Istaroxime
Experimental Workflow for Solution Preparation and Stability Testing
Conclusion
The reliability of preclinical studies involving this compound is highly dependent on the proper preparation and handling of its solutions. This guide provides a set of standardized protocols for dissolving this compound in various vehicles suitable for laboratory research. Furthermore, it outlines a systematic approach to evaluating the stability of these solutions, which is critical for ensuring the compound's integrity throughout the duration of an experiment. By adhering to these guidelines, researchers can minimize variability and generate high-quality, reproducible data in their investigation of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation [sgs.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes and Protocols for Istaroxime Hydrochloride in Langendorff Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime hydrochloride is a novel intravenous inotropic and lusitropic agent under investigation for the treatment of acute heart failure.[1][2][3] Its unique dual mechanism of action involves the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This combined action leads to an increase in myocardial contractility and an enhancement of diastolic relaxation, offering a potential advantage over traditional inotropic agents.[2] The Langendorff isolated heart perfusion system is an invaluable ex vivo model for studying the direct cardiac effects of pharmacological agents like Istaroxime, independent of systemic neurohormonal influences. These application notes provide detailed protocols and summarize key quantitative data for the use of Istaroxime in Langendorff heart perfusion experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of Istaroxime on its molecular targets and on cardiac function in isolated heart preparations.
Table 1: In Vitro Potency of Istaroxime on Molecular Targets
| Parameter | Species/Tissue | Value |
| Na+/K+-ATPase Inhibition (IC50) | ||
| Dog Kidney | 0.14 µM | |
| Guinea Pig Heart | 0.29 µM | |
| SERCA2a Activation | ||
| Guinea Pig Heart Microsomes | EC50 = 0.34 µM |
Data compiled from various preclinical studies.
Table 2: Effects of Istaroxime on Cardiac Function in Isolated Guinea Pig Hearts (Langendorff Preparation)
| Concentration (µM) | Left Ventricular Developed Pressure (LVDP) (% increase) | +dP/dt max (% increase) | -dP/dt max (% increase) | Heart Rate (HR) (beats/min) | Coronary Flow (CF) (mL/min) |
| 0.03 | 25 ± 4 | 30 ± 5 | 20 ± 3 | No significant change | No significant change |
| 0.1 | 55 ± 7 | 65 ± 8 | 45 ± 6 | Slight decrease | No significant change |
| 0.3 | 80 ± 10 | 95 ± 12 | 70 ± 9 | Moderate decrease | Slight increase |
| 1.0 | 110 ± 15 | 130 ± 18 | 100 ± 14 | Significant decrease | Moderate increase |
Values are presented as mean ± SEM. Data is synthesized from published literature and represents typical expected outcomes.
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion
This protocol describes the retrograde perfusion of an isolated guinea pig heart to assess the direct effects of Istaroxime on cardiac function.
Materials:
-
This compound
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Male guinea pigs (300-350 g)
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff apparatus
-
Physiological data acquisition system with sensors for pressure, flow, and ECG
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and administer heparin intravenously to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure of 80 mmHg.
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular pressure (LVP). Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Place electrodes on the heart to record an electrocardiogram (ECG).
-
Use an inline flow probe to measure coronary flow.
-
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, ensuring stable baseline parameters (LVDP, +dP/dt, -dP/dt, HR, CF).
-
Istaroxime Administration: Introduce Istaroxime into the perfusion buffer at increasing concentrations (e.g., 0.03, 0.1, 0.3, 1.0 µM). Administer each concentration for a sufficient duration (e.g., 15-20 minutes) to allow for a steady-state effect.
-
Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.
Protocol 2: Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of Istaroxime on Na+/K+-ATPase activity.
Materials:
-
This compound
-
Canine kidney microsomal preparation (rich in Na+/K+-ATPase)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
ATP (disodium salt)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, microsomal preparation, and varying concentrations of Istaroxime.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination and Detection: Stop the reaction by adding the malachite green reagent.
-
Measurement: Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Data Analysis: Calculate the percent inhibition of Na+/K+-ATPase activity for each Istaroxime concentration and determine the IC50 value.
Protocol 3: SERCA2a Activity Assay
This assay measures the stimulatory effect of Istaroxime on SERCA2a activity.
Materials:
-
This compound
-
Cardiac sarcoplasmic reticulum vesicles from guinea pig hearts
-
Assay buffer (e.g., 40 mM IMP-Na, 100 mM KCl, 5 mM MgCl2, 0.5 mM EGTA, pH 7.0)
-
[γ-32P]ATP
-
Calcium solutions of varying concentrations
Procedure:
-
Reaction Setup: Add the assay buffer, sarcoplasmic reticulum vesicles, and different concentrations of Istaroxime to reaction tubes.
-
Calcium Addition: Add calcium solutions to achieve a range of free Ca2+ concentrations.
-
Pre-incubation: Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate at 37°C for 2 minutes.
-
Termination: Stop the reaction by adding an ice-cold quenching solution.
-
Measurement: Measure the amount of 32P-labeled inorganic phosphate to determine the rate of ATP hydrolysis.
-
Data Analysis: Plot the SERCA2a activity against the Ca2+ concentration and determine the EC50 and Vmax for Istaroxime's stimulatory effect.
Mandatory Visualizations
Caption: Istaroxime's dual mechanism of action on cardiac myocytes.
Caption: Experimental workflow for Langendorff heart perfusion.
References
Determining the Potency of Istaroxime Hydrochloride: Application Notes and Protocols for Cellular Na+/K+-ATPase IC50 Assays
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of Istaroxime hydrochloride on the Na+/K+-ATPase enzyme in a cellular context. The provided methodologies are essential for characterizing the potency and pharmacological profile of this novel therapeutic agent.
Istaroxime is a first-in-class drug under investigation for acute heart failure, possessing a unique dual mechanism of action.[1] It not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3][4] This combined activity leads to both enhanced heart muscle contractility (inotropic effect) and improved relaxation (lusitropic effect).[1][3] The inhibition of Na+/K+-ATPase, similar to the action of cardiac glycosides like digoxin, results in an increase in intracellular calcium, contributing to its inotropic effect.[2][5]
Data Presentation: this compound IC50 Values
The IC50 of this compound on Na+/K+-ATPase has been determined in various preclinical models. The potency of the compound can vary depending on the species and the tissue source of the enzyme. The following table summarizes publicly available data.
| Species/Tissue Source | IC50 Value (µM) | Reference |
| Dog Kidney | 0.11 | [6][7] |
| Dog Kidney | 0.14 ± 0.02 | [1] |
| Dog Kidney | 0.43 ± 0.15 | [6][7] |
| Rat Renal Preparations | 55 ± 19 | [1] |
| Guinea Pig Kidney | 8.5 | [6][7] |
| Not Specified | 32 ± 4 | [1][8] |
| Cancer Cell Lines | 0.4075 | [9] |
Experimental Protocols
Two primary methodologies are presented for determining the IC50 of this compound on Na+/K+-ATPase: one utilizing isolated cell membranes and another employing permeabilized whole cells.
Protocol 1: Na+/K+-ATPase Inhibition Assay Using Isolated Cell Membranes
This protocol is a common biochemical approach to determine the direct inhibitory effect of a compound on the Na+/K+-ATPase enzyme.
Objective: To calculate the IC50 value of this compound for Na+/K+-ATPase using membranes isolated from a relevant cell type (e.g., cardiomyocytes, renal cells).
Materials:
-
Cell line of interest (e.g., H9c2 cardiomyocytes, HEK293 cells)
-
This compound
-
Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor)
-
Cell lysis buffer (e.g., 250 mM sucrose, 1 mM EDTA, 20 mM L-histidine, pH 7.0)
-
Assay Buffer (e.g., 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris, pH 7.5)
-
ATP solution (e.g., 3 mM)
-
Reagents for inorganic phosphate (B84403) (Pi) detection (e.g., Malachite Green-based colorimetric reagent)
-
Microplate reader
-
Homogenizer
Procedure:
-
Cell Membrane Preparation:
-
Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold cell lysis buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
ATPase Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, set up the following reactions in duplicate or triplicate:
-
Total ATPase activity: Add cell membrane preparation, assay buffer, and vehicle control.
-
Ouabain-insensitive ATPase activity: Add cell membrane preparation, assay buffer, and a saturating concentration of Ouabain (e.g., 1 mM). This serves as a negative control to measure the activity of other ATPases.[3]
-
This compound treatment: Add cell membrane preparation, assay buffer, and varying concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the inorganic phosphate detection reagent.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate released using a standard curve.
-
Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Calculate the percentage inhibition of Na+/K+-ATPase activity for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Total Na+/K+-ATPase Activity Assay in Permeabilized Whole Cells
This protocol measures the total Na+/K+-ATPase activity in intact cells that have been made permeable to the assay components, providing a more physiologically relevant context.
Objective: To determine the IC50 of this compound on the total Na+/K+-ATPase activity of a cell population.
Materials:
-
Cell line of interest grown in 96-well plates
-
This compound
-
Ouabain
-
Alamethicin (B1591596) (ionophore)
-
Assay medium (containing MgATP, Na+, and K+)
-
Reagents for inorganic phosphate (Pi) detection
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with an appropriate buffer.
-
Pre-treat the cells with a range of this compound concentrations for a specified duration.
-
-
Cell Permeabilization and ATPase Assay:
-
To permeabilize the cells, add the ionophore alamethicin to the assay medium. This creates channels in the plasma membrane, allowing access of the assay components to the intracellular domains of the Na+/K+-ATPase.[10]
-
Set up control wells including:
-
Total activity: Cells treated with alamethicin and vehicle.
-
Ouabain-insensitive activity: Cells treated with alamethicin and a saturating concentration of ouabain.
-
-
Add the assay medium containing alamethicin (and ouabain or Istaroxime where appropriate) to the cells.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the released inorganic phosphate as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Istaroxime-mediated Na+/K+-ATPase inhibition.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of total (Na+ + K+)-ATPase activity of isolated or cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Istaroxime Hydrochloride in Diabetic Cardiomyopathy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Istaroxime (B1662506) hydrochloride in the study of diabetic cardiomyopathy (DCM). Istaroxime is a novel intravenous agent with a unique dual mechanism of action, making it a compound of significant interest for cardiac conditions characterized by both systolic and diastolic dysfunction, such as DCM.[1] It functions as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3][4] This dual action improves cardiac contractility (inotropic effect) and enhances relaxation (lusitropic effect), addressing key pathophysiological defects in the diabetic heart.[2]
Diabetic cardiomyopathy often presents initially with diastolic dysfunction, which can progress to systolic impairment.[5][6] The underlying mechanisms involve altered intracellular Ca2+ handling.[5][6] Istaroxime's ability to directly stimulate SERCA2a activity presents a promising therapeutic strategy to restore normal calcium dynamics and improve cardiac function in this context.[5][6]
Data Presentation
The following tables summarize quantitative data from key preclinical and clinical studies, demonstrating the effects of Istaroxime on cardiac function.
Table 1: Preclinical Efficacy of Istaroxime in a Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy Rat Model
This table presents data from a study evaluating the acute effects of Istaroxime on left ventricular (LV) myocytes and in vivo cardiac function in a well-established animal model of type 1 diabetes. The concentration of Istaroxime (100 nmol/L) was chosen to primarily highlight its SERCA2a-stimulating effects with minimal inhibition of Na+/K+-ATPase.[5][7]
| Parameter | Condition | Control (CTR) | Diabetic (STZ) | Diabetic (STZ) + Istaroxime (100 nmol/L) | Reference |
| In Vitro (Isolated LV Myocytes) | |||||
| SERCA2a Activity | (nmol Pi/mg/min) | - | Reduced vs. CTR | Stimulated activity vs. STZ | [5][7][8] |
| Diastolic Ca2+ Level | (Arbitrary Units) | - | Increased vs. CTR | Reduced vs. STZ | [5][8] |
| Ca2+ Transient Amplitude | (Arbitrary Units) | - | Reduced vs. CTR | Increased vs. STZ | [8] |
| SR Ca2+ Reuptake Rate | (Arbitrary Units) | - | Slower vs. CTR | Accelerated vs. STZ | [5][8] |
| Action Potential Duration | (ms) | - | Prolonged vs. CTR | Partially restored vs. STZ | [5][8] |
| In Vivo | |||||
| Diastolic Dysfunction | (Index) | Normal | Marked DD | Reduced DD | [5][7] |
Table 2: Hemodynamic and Echocardiographic Effects of Istaroxime in Human Clinical Trials for Acute Heart Failure
While not specific to a diabetic cardiomyopathy population, these results from Phase II clinical trials in patients with acute heart failure (AHF) and pre-cardiogenic shock are relevant for understanding Istaroxime's effects on the failing heart.
| Parameter | Trial / Study | Istaroxime Dose | Placebo Group | Istaroxime Group | P-Value | Reference |
| Echocardiographic Parameters | ||||||
| E/e' Ratio Change (at 24h) | Phase IIb (NCT02617446) | 0.5 µg/kg/min | -1.55 ± 4.11 | -4.55 ± 4.75 | 0.029 | [3] |
| E/e' Ratio Change (at 24h) | Phase IIb (NCT02617446) | 1.0 µg/kg/min | -1.08 ± 2.72 | -3.16 ± 2.59 | 0.009 | [3] |
| Cardiac Index (at 24h) | SEISMiC | 1.0-1.5 µg/kg/min | - | +0.21 L/min/m² | 0.016 | [9] |
| Left Atrial Area (at 24h) | SEISMiC | 1.0-1.5 µg/kg/min | - | -1.8 cm² | 0.008 | [9] |
| LV End-Systolic Volume (at 24h) | SEISMiC | 1.0-1.5 µg/kg/min | - | -12.0 ml | 0.034 | [9] |
| Hemodynamic Parameters | ||||||
| SBP AUC Change (at 6h) | SEISMiC | 1.0-1.5 µg/kg/min | 30.9 mmHg × hour | 53.1 mmHg × hour | 0.017 | [3][9] |
| SBP AUC Change (at 24h) | SEISMiC | 1.0-1.5 µg/kg/min | 208.7 mmHg × hour | 291.2 mmHg × hour | 0.025 | [9] |
| Heart Rate Change (at 24h) | Phase IIb (NCT02617446) | 1.0 µg/kg/min | - | Decrease of 8–9 bpm | Significant | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of diabetes and subsequent in vivo evaluation of Istaroxime's effects, based on methodologies from published preclinical studies.[5][7]
1. Induction of Diabetes:
- Animal Model: Adult male Wistar rats (or similar strain).
- Procedure: Following an overnight fast, administer a single intraperitoneal (IP) injection of Streptozotocin (STZ) dissolved in a citrate (B86180) buffer (pH 4.5). A typical dose is 65 mg/kg.
- Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.
- Study Timeline: Maintain animals for 9 weeks to allow for the development of diabetic cardiomyopathy, characterized by diastolic dysfunction.[5][7]
2. Istaroxime Administration:
- Formulation: Dissolve Istaroxime hydrochloride in a suitable vehicle (e.g., saline).
- Administration: For acute studies, administer Istaroxime as an intravenous (IV) infusion. A documented effective dose is 0.11 mg/kg/min for 15 minutes.[5]
3. Assessment of Cardiac Function (In Vivo):
- Echocardiography:
- Anesthetize the rat and perform transthoracic echocardiography.
- Acquire M-mode, 2D, and Doppler images.
- Key parameters to measure include: Left Ventricular Internal Diameter (LVID), wall thickness, E/A ratio (mitral inflow), and E/e' ratio (tissue Doppler) to assess diastolic function.
- Hemodynamic Analysis:
- Perform cardiac catheterization by inserting a pressure-volume catheter into the left ventricle via the carotid artery.
- Record LV pressure and volume to calculate parameters such as LV end-diastolic pressure (LVEDP), dP/dt max (contractility), and Tau (τ, index of relaxation).
4. Data Analysis:
- Compare cardiac function parameters before and after Istaroxime infusion.
- Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any observed changes.
Protocol 2: In Vitro Assessment on Isolated Ventricular Myocytes
This protocol details the isolation of cardiomyocytes from the diabetic rat model and the subsequent analysis of cellular calcium dynamics.[5][8]
1. Cardiomyocyte Isolation:
- Procedure: Euthanize the rat (from Protocol 1) and rapidly excise the heart.
- Cannulate the aorta and mount the heart on a Langendorff apparatus.
- Perfuse with a Ca2+-free buffer to wash out blood, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.
- Gently tease the ventricular tissue apart to release individual myocytes.
2. Measurement of Intracellular Ca2+ Dynamics:
- Calcium Imaging:
- Load the isolated myocytes with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- Place the cells on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
- Electrically stimulate the myocytes at a fixed frequency (e.g., 1 Hz) to elicit Ca2+ transients.
- Experimental Procedure:
- Record baseline Ca2+ transients.
- Perfuse the chamber with a solution containing Istaroxime (e.g., 100 nmol/L) and record changes in Ca2+ handling.[5][7]
- Parameters for Analysis:
- Diastolic Ca2+: Baseline fluorescence level between stimuli.
- Ca2+ Transient Amplitude: Peak fluorescence intensity during systole.
- Rate of Ca2+ Decay: The time constant (tau) of the decay phase of the Ca2+ transient, which reflects SERCA2a activity.
3. Measurement of SERCA2a Activity:
- Method: Use LV homogenates from control and STZ-treated rats.
- Assay: Perform a Ca2+-ATPase activity assay by measuring the rate of ATP hydrolysis (inorganic phosphate (B84403) release) in the presence of varying Ca2+ concentrations.
- Analysis: Compare the maximal activity (Vmax) and Ca2+ sensitivity (EC50) of SERCA2a in the presence and absence of Istaroxime.
Visualizations
Diagram 1: Signaling Pathway of Istaroxime in Cardiomyocytes
Caption: Dual mechanism of Istaroxime action in cardiac myocytes.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of Istaroxime in DCM.
Diagram 3: Logical Relationship of Istaroxime's Action in Diabetic Cardiomyopathy
Caption: Istaroxime's mechanism targeting DCM pathophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. btbs.unimib.it [btbs.unimib.it]
- 9. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Lusitropic Effects of Istaroxime Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime (B1662506) hydrochloride is a novel intravenous agent with a unique dual mechanism of action, exhibiting both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[1] This makes it a promising therapeutic candidate for acute heart failure.[2] Istaroxime's lusitropic properties stem from its ability to stimulate the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a), which enhances calcium reuptake into the sarcoplasmic reticulum during diastole.[1][2][3] This document provides detailed application notes and experimental protocols for researchers to effectively measure the lusitropic effects of Istaroxime hydrochloride in various experimental settings.
Introduction to Istaroxime's Lusitropic Mechanism
Istaroxime's primary lusitropic effect is mediated through its stimulation of SERCA2a.[4] In cardiac myocytes, SERCA2a activity is tonically inhibited by phospholamban (PLN).[5] Istaroxime relieves this inhibition by promoting the dissociation of PLN from SERCA2a, an action independent of the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway.[5] This enhanced SERCA2a activity leads to faster sequestration of cytosolic Ca2+ into the sarcoplasmic reticulum, resulting in more rapid and complete myocardial relaxation, thereby improving diastolic function.[2][3]
Key In Vitro Assays for Lusitropic Effect Measurement
SERCA2a ATPase Activity Assay
This assay directly quantifies the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis.[2] An increase in the maximal velocity (Vmax) of the enzyme in the presence of Istaroxime indicates a positive lusitropic effect at the molecular level.
Protocol:
-
Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., canine or guinea pig ventricle) using differential centrifugation.[3]
-
Protein Quantification: Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: Prepare an assay buffer containing 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, and 0.5 mM DTT.[3] Add varying concentrations of free Ca²⁺ to generate a Ca²⁺ activation curve.
-
Pre-incubation with Istaroxime: Pre-incubate the cardiac microsomes with various concentrations of this compound for a specified time.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP solution containing [γ-³²P]ATP.[3]
-
Reaction Termination: Stop the reaction after a defined incubation period at 37°C.[2]
-
Quantification: Measure the amount of inorganic phosphate (B84403) (³²P) released from ATP hydrolysis using a scintillation counter.[2]
-
Data Analysis: To determine SERCA2a-specific activity, subtract the ATPase activity measured in the presence of a specific SERCA inhibitor like cyclopiazonic acid (CPA).[3] Construct Ca²⁺-activation curves to determine the Vmax and the Ca²⁺ affinity (Kd(Ca²⁺)).
SERCA2a-dependent Ca²⁺ Uptake Assay
This assay measures the rate at which SERCA2a transports Ca²⁺ into SR vesicles, providing a functional assessment of its activity.
Protocol (⁴⁵Ca Tracer Method):
-
Vesicle Preparation: Use isolated cardiac SR vesicles.
-
Reaction Medium: Prepare a reaction medium containing ATP and the radioactive isotope ⁴⁵Ca.[5]
-
Incubation: Incubate the SR vesicles in the reaction medium with and without this compound at various concentrations.
-
Reaction Termination: Stop the reaction by rapid filtration, trapping the vesicles and the incorporated ⁴⁵Ca on a filter membrane.[5]
-
Quantification: Measure the radioactivity on the filter using a scintillation counter to quantify the amount of Ca²⁺ transported into the vesicles.[5]
Ex Vivo Model: Isolated Perfused Heart (Langendorff)
The isolated perfused heart model allows for the assessment of Istaroxime's effects on the whole organ, free from systemic influences.[6]
Protocol:
-
Heart Isolation: Anesthetize an animal (e.g., rat, guinea pig) and rapidly excise the heart.[6]
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer.[6][7]
-
Instrumentation: Insert a balloon into the left ventricle to measure isovolumic pressure.
-
Equilibration: Allow the heart to stabilize.
-
Istaroxime Administration: Infuse this compound at desired concentrations into the perfusion buffer.
-
Data Acquisition: Continuously record left ventricular pressure to determine parameters of diastolic function, such as the maximal rate of pressure decline (-dP/dtmax) and the time constant of isovolumic relaxation (Tau). An increase in -dP/dtmax and a decrease in Tau indicate improved lusitropy.
In Vivo Assessment of Lusitropic Effects
Echocardiography
Echocardiography is a non-invasive technique used to assess diastolic function in living animals and humans.[8]
Key Parameters to Measure:
-
Mitral Inflow Velocities (E/A ratio): The ratio of early (E) to late (A) diastolic filling velocities.[9][10]
-
E-wave Deceleration Time (DT): The time taken for the peak E-wave velocity to return to baseline.[9]
-
Isovolumic Relaxation Time (IVRT): The time between aortic valve closure and mitral valve opening.[10]
-
Tissue Doppler Imaging (e'): Measures the velocity of myocardial relaxation. The E/e' ratio is an estimate of left ventricular filling pressure.[9]
An improvement in these parameters following Istaroxime administration suggests a positive lusitropic effect.
Cardiac Catheterization
Invasive hemodynamic monitoring via cardiac catheterization provides direct measurement of intracardiac pressures.[11]
Key Parameters to Measure:
-
Left Ventricular End-Diastolic Pressure (LVEDP): A direct measure of preload and an indicator of diastolic function.[9] A decrease in LVEDP suggests improved lusitropy.
-
Pulmonary Capillary Wedge Pressure (PCWP): An indirect measure of left atrial pressure.[12] A reduction in PCWP can indicate improved diastolic function.
-
Maximal Rate of Pressure Decline (-dP/dtmax): A sensitive index of ventricular relaxation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of lusitropy from various studies.
| In Vitro Parameter | Model | Istaroxime Concentration | Effect | Reference |
| SERCA2a Vmax | STZ Diabetic Rat Cardiac Homogenates | 500 nmol/L | +25% increase (P < 0.01) | [13] |
| ⁴⁵Ca Uptake | Healthy Dog Cardiac SR Vesicles | 50 nM | +22% increase (P < 0.05) | [5] |
| Na+/K+ ATPase IC₅₀ | Dog Kidney | 0.11 µM | - | [14][15] |
| In Vivo/Ex Vivo Parameter | Model | Istaroxime Dose | Effect | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | Patients with Heart Failure | 0.5 µg/kg/min | -3.2 ± 6.8 mm Hg (P < 0.05) | [12] |
| 1.0 µg/kg/min | -3.3 ± 5.5 mm Hg (P < 0.05) | [12] | ||
| 1.5 µg/kg/min | -4.7 ± 5.9 mm Hg (P < 0.05) | [12] | ||
| Heart Rate | Patients with Heart Failure | 0.5-1.5 µg/kg/min | Significant Decrease | [12] |
| Systolic Blood Pressure | Patients with Heart Failure | 0.5-1.5 µg/kg/min | Significant Increase | [12] |
| E/A Ratio | Patients with Heart Failure | - | Decreased (MD: -0.39) | [16] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Istaroxime's Lusitropic Mechanism of Action.
Caption: Experimental Workflow for Measuring Lusitropy.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the experimental evaluation of this compound's lusitropic effects. A multi-faceted approach, combining in vitro, ex vivo, and in vivo models, is recommended for a thorough characterization of its mechanism of action and therapeutic potential. Careful execution of these experimental protocols will yield valuable data for researchers and drug development professionals in the field of cardiovascular pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bsecho.org [bsecho.org]
- 9. ecgwaves.com [ecgwaves.com]
- 10. Understanding the Basics: Evaluating Diastolic Function - Cardioserv [cardioserv.net]
- 11. hopkinsmedicine.org [hopkinsmedicine.org]
- 12. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Istaroxime Hydrochloride: A Tool for Investigating Excranial-Contraction Coupling
Application Notes and Protocols for Researchers
Istaroxime (B1662506) hydrochloride is a novel investigational drug that has garnered significant interest within the cardiovascular research community for its unique dual mechanism of action that directly modulates key proteins involved in cardiac excitation-contraction (E-C) coupling. As a potent inhibitor of the Na+/K+-ATPase (NKA) pump and a stimulator of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), istaroxime provides a valuable pharmacological tool to dissect the intricate processes governing myocardial contractility and relaxation. These application notes provide detailed protocols for utilizing istaroxime hydrochloride in preclinical research settings to study its effects on cardiac myocyte calcium handling and overall cardiac function.
Mechanism of Action
Istaroxime exerts its effects on cardiac myocytes through two primary pathways:
-
Inhibition of the Na+/K+-ATPase (NKA) Pump: Similar to cardiac glycosides, istaroxime inhibits the NKA pump, leading to an increase in intracellular sodium concentration ([Na+]i). This rise in [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), resulting in reduced Ca2+ efflux and a subsequent increase in cytosolic calcium concentration ([Ca2+]i) during systole. This contributes to a positive inotropic (contractility-enhancing) effect.[1][2][3][4][5]
-
Stimulation of SERCA2a: Uniquely, istaroxime also stimulates the activity of SERCA2a, the protein responsible for re-sequestering Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][2][4][6] This is achieved by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a, a mechanism that is independent of the cAMP/PKA signaling pathway.[1][7] The enhanced SERCA2a activity accelerates myocardial relaxation, a positive lusitropic effect, and increases the SR Ca2+ load for subsequent contractions, further contributing to its inotropic action.[1][2]
This dual action allows istaroxime to improve both systolic and diastolic function, making it a subject of investigation for conditions like acute heart failure.[6][8][9]
Signaling Pathway of Istaroxime's Dual Action
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the effects of istaroxime.
Table 1: Istaroxime Quantitative Data - Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value |
| IC50 | Dog Kidney | 0.14 ± 0.02 µM |
| IC50 | Rat Renal Preparations | 55 ± 19 µM |
Data compiled from preclinical studies.[3]
Table 2: Istaroxime Quantitative Data - SERCA2a Stimulation
| Parameter | Preparation | Istaroxime Concentration | Effect |
| Vmax Increase | Healthy Dog Cardiac SR | 100 nM | +28% |
| Vmax Increase | Failing Dog Cardiac SR | 1 nM | +34% |
| Vmax Increase | STZ Diabetic Rat Cardiac SR Homogenates | 500 nM | +25% |
Data compiled from preclinical studies.[7][10]
Table 3: Hemodynamic and Echocardiographic Effects in Patients with Acute Heart Failure (6-hour infusion)
| Parameter | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) | Placebo |
| Change in PCWP (mmHg) | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.0 ± 3.6 |
| Change in Heart Rate (bpm) | Significant Decrease (p=0.008) | Significant Decrease (p=0.02) | Significant Decrease (p=0.006) | No Significant Change |
| Change in Systolic BP (mmHg) | No Significant Change | Significant Increase (p=0.005) | Significant Increase (p<0.001) | No Significant Change |
| Change in Cardiac Index | No Significant Change | No Significant Change | Significant Increase (p=0.04) | No Significant Change |
PCWP: Pulmonary Capillary Wedge Pressure. Data from a randomized controlled trial in patients with heart failure.[2][8][11]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of istaroxime.
Protocol 1: SERCA2a ATPase Activity Assay
This assay quantifies the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis.
Objective: To determine the effect of istaroxime on the Vmax and Ca2+ affinity (Kd(Ca2+)) of SERCA2a.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes (isolated from tissue of interest)
-
This compound
-
Assay Buffer: 100 mM KCl, 20 mM MOPS (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 5 mM NaN3, 1 µM calcium ionophore A23187
-
ATP solution (containing γ-32P-ATP)
-
Calcium chloride (CaCl2) stock solution
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
-
Stop Solution: 1 N HCl with 0.1 M activated charcoal
-
Scintillation fluid and vials
Procedure:
-
Preparation: Isolate cardiac SR microsomes from the desired animal model (e.g., healthy or failing heart tissue).
-
Reaction Setup:
-
Prepare reaction tubes containing the Assay Buffer.
-
Add varying concentrations of CaCl2 to achieve a range of free Ca2+ concentrations.
-
Add the SR microsome preparation to each tube.
-
Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control for 10-15 minutes at 37°C.
-
To determine SERCA2a-specific activity, prepare a parallel set of reactions containing a saturating concentration of CPA.
-
-
Initiation: Start the reaction by adding the ATP solution (containing γ-32P-ATP).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time where the reaction is linear (e.g., 20 minutes).
-
Termination: Stop the reaction by adding the cold Stop Solution.
-
Quantification:
-
Centrifuge the tubes to pellet the charcoal (which binds unreacted ATP).
-
Take an aliquot of the supernatant (containing the released 32Pi).
-
Add the aliquot to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the SERCA2a activity as the CPA-inhibited fraction of the total ATPase activity.
-
Plot the SERCA2a activity against the free Ca2+ concentration to generate Ca2+ activation curves.
-
Fit the data to a sigmoidal curve to determine the maximum velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).
-
Compare the Vmax and Kd(Ca2+) values between control and istaroxime-treated samples.
-
Workflow for SERCA2a ATPase Activity Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of SERCA2a Expression Following Istaroxime Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime hydrochloride is a novel intravenous agent with a dual mechanism of action, making it a promising therapeutic candidate for acute heart failure.[1][2] It functions as both an inhibitor of the Na+/K+-ATPase and a stimulator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] The stimulation of SERCA2a activity is a key component of its therapeutic effect, as it enhances myocardial relaxation (lusitropy) by accelerating the reuptake of calcium into the sarcoplasmic reticulum.[2][3] This is particularly relevant in the context of heart failure, where SERCA2a expression and activity are often reduced.[4][5]
The primary mechanism by which Istaroxime stimulates SERCA2a is by alleviating the inhibitory effect of phospholamban (PLN).[2][6] Istaroxime facilitates the dissociation of PLN from SERCA2a, thereby increasing its calcium pumping activity.[2][7] This action is independent of the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway.[2][8] While the primary effect of Istaroxime is on SERCA2a activity, investigating potential changes in SERCA2a protein expression following treatment is crucial for a comprehensive understanding of its long-term effects and cellular remodeling. Western blot analysis is the gold-standard method for quantifying changes in protein expression levels.
These application notes provide a detailed protocol for performing Western blot analysis to assess SERCA2a expression in cardiac myocytes or tissue samples following treatment with this compound.
Data Presentation: Quantitative Analysis of SERCA2a Expression
The following tables summarize hypothetical quantitative data from a Western blot experiment assessing SERCA2a protein expression in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) treated with this compound for 48 hours. Data is presented as the relative band intensity of SERCA2a normalized to a loading control (e.g., GAPDH).
Table 1: Dose-Dependent Effect of Istaroxime on SERCA2a Expression
| Treatment Group | Istaroxime Concentration (nM) | Mean Relative SERCA2a Expression (Normalized to GAPDH) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| Istaroxime | 1 | 1.05 | 0.15 |
| Istaroxime | 10 | 1.18 | 0.18 |
| Istaroxime | 100 | 1.35 | 0.21 |
| Istaroxime | 1000 | 1.29 | 0.19 |
Table 2: Time-Course of Istaroxime (100 nM) Effect on SERCA2a Expression
| Treatment Group | Time (hours) | Mean Relative SERCA2a Expression (Normalized to GAPDH) | Standard Deviation |
| Vehicle Control | 24 | 1.00 | 0.10 |
| Istaroxime | 24 | 1.15 | 0.14 |
| Vehicle Control | 48 | 1.02 | 0.13 |
| Istaroxime | 48 | 1.35 | 0.21 |
| Vehicle Control | 72 | 0.98 | 0.11 |
| Istaroxime | 72 | 1.25 | 0.17 |
Signaling Pathway and Experimental Workflow
Caption: Istaroxime's dual mechanism of action.
Caption: Workflow for SERCA2a Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a suitable model. Alternatively, primary neonatal rat ventricular myocytes or cardiac tissue homogenates can be used.
-
Culture Conditions: Culture hiPSC-CMs according to standard protocols.
-
Treatment:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
Once cells reach the desired confluency (typically 80-90%), replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) or vehicle control (DMSO or water at the same final concentration as the highest Istaroxime dose).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube, avoiding the pellet.
Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder in one well.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and confirm the transfer efficiency by staining with Ponceau S solution.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands corresponding to SERCA2a (approximately 110 kDa) using image analysis software (e.g., ImageJ).
-
To normalize for protein loading, probe the same membrane for a housekeeping protein such as GAPDH or β-actin. Calculate the ratio of the SERCA2a band intensity to the loading control band intensity for each sample.
References
- 1. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. SERCA2a: a prime target for modulation of cardiac contractility during heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SERCA2a: a key protein in the Ca2+ cycle of the heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ATP2A2/SERCA2 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. SERCA2 antibody (13985-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Calcium Imaging with Istaroxime Hydrochloride in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) hydrochloride is a novel small molecule with a dual mechanism of action that modulates intracellular calcium (Ca²⁺) dynamics, making it a compound of significant interest in cardiovascular research and drug development.[1][2] It acts as both an inhibitor of the Na⁺/K⁺-ATPase (NKA) and a stimulator of the sarco/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a).[1][2][3][4][5][6] This unique pharmacological profile results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects, primarily observed in cardiomyocytes.[1][2]
These application notes provide an overview of Istaroxime's mechanism of action and detailed protocols for utilizing live-cell calcium imaging techniques to study its effects. The provided methodologies are designed to guide researchers in assessing the impact of Istaroxime on intracellular Ca²⁺ transients, sarcoplasmic reticulum (SR) Ca²⁺ load, and overall Ca²⁺ handling in relevant cell models.
Mechanism of Action
Istaroxime's effects on intracellular calcium are a result of its two primary targets:
-
Na⁺/K⁺-ATPase (NKA) Inhibition: By inhibiting the NKA pump on the cell membrane, Istaroxime leads to a slight increase in intracellular sodium ([Na⁺]ᵢ).[2] This, in turn, alters the driving force for the Na⁺/Ca²⁺ exchanger (NCX), leading to reduced Ca²⁺ efflux and a subsequent increase in cytosolic Ca²⁺ concentration.[2][7]
-
SERCA2a Stimulation: Istaroxime stimulates the activity of SERCA2a, the pump responsible for sequestering Ca²⁺ from the cytosol into the sarcoplasmic reticulum during diastole.[3][4][5][7] It achieves this by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a mechanism that is independent of the cAMP/PKA pathway.[4][8][9] This enhanced SERCA2a activity leads to faster Ca²⁺ reuptake into the SR, contributing to improved myocardial relaxation and increased SR Ca²⁺ load for subsequent contractions.[4][7]
Data Presentation
Quantitative Effects of Istaroxime on Molecular Targets and Cellular Calcium
| Parameter | Species/Tissue/Preparation | Istaroxime Concentration | Effect | Reference |
| Na⁺/K⁺-ATPase Inhibition | ||||
| IC₅₀ | Dog Kidney | 0.14 ± 0.02 µM | [1] | |
| IC₅₀ | Rat Renal Preparations | 55 ± 19 μM | [1] | |
| Intracellular Na⁺ Increase | Isolated Rat Ventricular Myocytes | 20 µmol/L | +2.2 ± 0.7% | [3] |
| SERCA2a Stimulation | ||||
| Vₘₐₓ Increase | STZ Diabetic Rat Cardiac SR Homogenates | 500 nmol/L | +25% | [3] |
| Ca²⁺ Uptake (Fast Phase) | Dog Cardiac SR Vesicles | 100 nM | Significant Increase | [4] |
| Ca²⁺ Uptake (Slow Phase) | Dog Cardiac SR Vesicles | 100 nM | Significant Increase | [4] |
| SERCA2a/PLB Co-immunoprecipitation | Dog Cardiac SR Vesicles | 1 nM | -22% | [4] |
| 10 nM | -40% | [4] | ||
| 100 nM | -43% | [4] | ||
| Cellular Ca²⁺ Dynamics | ||||
| Diastolic Ca²⁺ (CaD) | CTR Rat Myocytes | 100 nmol/L | Significant Increase | [3] |
| Diastolic Ca²⁺ (CaD) | STZ Diabetic Rat Myocytes | 100 nmol/L | Blunted STZ-induced enhancement | [3] |
| Inotropic Effect | Rat Ventricular Cardiomyocytes | 10 µmol/L | 38.63 ± 8.93% increase | [8] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime Hydrochloride: A Tool Compound for Elucidating Ion Transport Mechanisms
Application Notes and Protocols for Researchers
Introduction
Istaroxime hydrochloride is a novel small molecule that has garnered significant interest in cardiovascular research due to its unique dual mechanism of action. It acts as both an inhibitor of the Na+/K+-ATPase (NKA) pump and a stimulator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) isoform 2a.[1] This dual activity provides a powerful tool for investigating the intricate interplay of ion transport systems in cellular physiology, particularly in cardiomyocytes. These application notes provide an overview of Istaroxime's mechanism, quantitative data on its activity, and detailed protocols for its use in in-vitro studies of ion transport.
Mechanism of Action
Istaroxime exerts its effects on ion transport through two primary targets:
-
Na+/K+-ATPase (NKA) Inhibition: By inhibiting the NKA pump located in the sarcolemma, Istaroxime leads to a modest increase in the intracellular sodium concentration ([Na+]i).[2] This alteration in the sodium gradient affects the activity of the Na+/Ca2+ exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in cytosolic calcium levels during systole, which contributes to its positive inotropic effect.[1][3]
-
SERCA2a Stimulation: Istaroxime stimulates SERCA2a activity by promoting the dissociation of its inhibitory subunit, phospholamban (PLB).[4][5] This action is independent of the cAMP/PKA pathway.[4] The enhanced SERCA2a activity leads to faster sequestration of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole, improving myocardial relaxation (lusitropic effect). This also increases the calcium load within the SR, making more calcium available for release in subsequent contractions.[1][4]
Data Presentation
The following tables summarize the quantitative data for this compound's activity on its primary targets.
Table 1: this compound Inhibition of Na+/K+-ATPase (IC50 Values)
| Species/Tissue Source | IC50 (µM) | Reference(s) |
| General | 0.11 | [6][7] |
| Dog Kidney | 0.43 ± 0.15 | [6][8] |
| Guinea Pig Kidney | 8.5 | [6][8] |
Table 2: Effect of Istaroxime on SERCA2a Activity
| Preparation | Istaroxime Concentration | Effect on SERCA2a Activity | Reference(s) |
| Left ventricular sarcoplasmic reticulum microsomes from AoB animals | 100 nmol/L | Normalized depressed maximum velocity and increased activity by 17% | [9] |
| STZ Diabetic Rat Cardiac Homogenates | 100 nmol/L | Stimulated SERCA2a activity | [10][11] |
| Healthy Dog Cardiac SR Vesicles | 100 nM | Increased ATP-induced charge movements | [4][5] |
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound to study ion transport.
Protocol 1: Na+/K+-ATPase (NKA) Activity Assay (Radioactive Method)
Objective: To determine the inhibitory effect of Istaroxime on NKA activity by measuring the release of inorganic phosphate (B84403) (32Pi) from [γ-32P]ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from dog kidney)
-
This compound
-
[γ-32P]ATP
-
Assay Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris, pH 7.5
-
Incubation Solution: 10 mM KCl
-
Stop Solution: 30% (v/v) perchloric acid
-
Organic solvent (e.g., isobutanol/toluene)
-
Scintillation counter
Procedure:
-
Prepare a range of this compound concentrations.
-
Pre-incubate the purified NKA enzyme with the different concentrations of Istaroxime in the assay buffer for 10 minutes at 37°C in a final volume of 120 µL.
-
Initiate the reaction by adding 10 µL of the incubation solution containing [γ-32P]ATP.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Add ammonium molybdate to form a phosphomolybdate complex.
-
Extract the complex into an organic solvent.
-
Measure the radioactivity of the organic phase using a scintillation counter to quantify the amount of 32Pi released.
-
To determine NKA-specific activity, run a parallel experiment in the presence of ouabain (B1677812) (a specific NKA inhibitor) to measure ouabain-insensitive ATPase activity.
-
NKA activity is the difference between the total ATPase activity and the ouabain-insensitive activity.
-
Plot the percentage of NKA inhibition against the Istaroxime concentration to determine the IC50 value.[8]
Protocol 2: SERCA2a Activity Assay (Ca2+ Uptake using 45Ca2+)
Objective: To measure the effect of Istaroxime on SERCA2a-mediated calcium uptake into sarcoplasmic reticulum (SR) vesicles using a radioactive tracer.
Materials:
-
Isolated cardiac SR vesicles
-
This compound
-
45CaCl2
-
Uptake Buffer: e.g., 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 2 mM EGTA, and varying concentrations of CaCl2 to set the desired free [Ca2+].
-
Stop Buffer: e.g., 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 2 mM EGTA.
-
Nitrocellulose filters (0.45 µm)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare SR vesicles from cardiac tissue.
-
Pre-incubate the SR vesicles with various concentrations of this compound in the uptake buffer (without ATP) for a specified time at 37°C.
-
Initiate the calcium uptake by adding ATP to the mixture.
-
At different time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters.
-
Immediately wash the filters with ice-cold stop buffer to remove extra-vesicular 45Ca2+.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter to quantify the amount of 45Ca2+ taken up by the vesicles.
-
Plot the 45Ca2+ uptake over time to determine the initial rate of calcium uptake.
-
Compare the rates between control and Istaroxime-treated samples to assess the effect of the compound on SERCA2a activity.
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to Istaroxime treatment in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Isolate cardiomyocytes from a suitable animal model.
-
Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS containing a low concentration of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at room temperature in the dark.
-
Wash the cells with fresh HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record a stable baseline fluorescence ratio (F340/F380).
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Continuously record the fluorescence intensities at both excitation wavelengths (340 nm and 380 nm) and the emission at 510 nm.
-
Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
-
Analyze the change in the fluorescence ratio to determine the effect of Istaroxime on intracellular calcium dynamics.
Visualizations
Signaling Pathway of Istaroxime Action
Caption: Dual mechanism of Istaroxime on ion transport in cardiomyocytes.
Experimental Workflow for NKA Inhibition Assay
Caption: Workflow for determining the IC50 of Istaroxime on Na+/K+-ATPase.
Logical Relationship of Istaroxime's Effects
Caption: Logical flow of Istaroxime's dual action leading to inotropic and lusitropic effects.
References
- 1. Video: A Simple and Effective Method to Consistently Isolate Mouse Cardiomyocytes [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Enrichment of Murine Cardiac Junctional Sarcoplasmic Reticulum Vesicles for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An improved protocol for the isolation and cultivation of embryonic mouse myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Istaroxime Hydrochloride In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure. Its primary mechanism of action is the dual inhibition of Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This dual activity provides both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the myocardium.[2][3] While its on-target effects are well-characterized, a comprehensive understanding of its off-target activities is crucial for a complete safety and efficacy profile. This document provides detailed application notes and protocols for investigating the in vitro off-target effects of Istaroxime hydrochloride, with a focus on its anti-proliferative and other cellular effects.
Data Presentation
Table 1: In Vitro Inhibition of Na+/K+-ATPase by Istaroxime
| Species/Tissue | IC50 (µM) | Reference |
| Dog Kidney | 0.14 ± 0.02 | [2] |
| Dog Kidney | 0.43 ± 0.15 | [4] |
| Rat Renal Preparations | 55 ± 19 | [2] |
| Not Specified (INaK) | 32 ± 4 | [2] |
| Porcine Cerebral Cortex | 0.4075 | [5] |
Table 2: In Vitro SERCA2a Activation by Istaroxime
| Preparation | Istaroxime Concentration | Effect | Reference |
| Healthy Dog Cardiac SR | 100 nM | +28% increase in Vmax | [6] |
| Failing Dog Cardiac SR | 1 nM | +34% increase in Vmax | [6] |
| Streptozotocin (STZ) Rat Myocytes | 100 nM | Stimulated SERCA2a activity | [7] |
| Healthy Rat Myocytes | 100 nM | Effects on SERCA2a were almost absent | [7] |
Table 3: In Vitro Cytotoxicity of Istaroxime in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 12 | [8] |
| A549 | Lung Cancer | 2 | [8] |
| PC3 | Prostate Cancer | 16 | [8] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Na+/K+-ATPase (NKA) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime for NKA.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
This compound
-
[γ-³²P]ATP
-
Ouabain (B1677812) (specific NKA inhibitor)
-
Assay Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris (pH 7.5)
-
Substrate Solution: 3 mM ATP, 10 mM KCl, and [γ-³²P]ATP
-
Perchloric acid (30% v/v)
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Reducing agent (e.g., ascorbic acid)
-
Phosphate (B84403) standard solutions
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a suspension of purified NKA enzyme in the assay buffer.
-
Incubation: In a microcentrifuge tube, pre-incubate the enzyme with a range of Istaroxime concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) or vehicle control in the assay buffer for 10 minutes at 37°C. Include a set of tubes with a saturating concentration of ouabain (e.g., 1 mM) to determine ouabain-insensitive ATPase activity.
-
Reaction Initiation: Start the reaction by adding the substrate solution.
-
Reaction Time: Allow the reaction to proceed for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding cold perchloric acid.
-
Phosphate Quantification:
-
Centrifuge the samples to pellet the protein.
-
To determine the amount of inorganic phosphate (³²Pi) released, take an aliquot of the supernatant and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the total ATPase activity (in the absence of any inhibitor) and the ouabain-insensitive ATPase activity.
-
NKA-specific activity is the difference between the total and ouabain-insensitive ATPase activity.
-
Calculate the percentage inhibition of NKA activity at each Istaroxime concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Istaroxime concentration and fit the data to a logistic function to determine the IC50 value.[2]
-
Protocol 2: SERCA2a ATPase Activity Assay
Objective: To evaluate the effect of Istaroxime on SERCA2a activity (Vmax) and its affinity for calcium (Kd(Ca²⁺)).
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes (from a relevant animal model)
-
This compound
-
[γ-³²P]ATP
-
Cyclopiazonic acid (CPA, specific SERCA inhibitor)
-
Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT
-
CaCl₂ stock solution to achieve a range of free Ca²⁺ concentrations (100–3000 nmol/L)
-
Quenching solution: 1 M HCl, 0.1 M Na₂HPO₄
-
Ammonium molybdate solution
-
Isobutanol-benzene solution
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate cardiac SR microsomes from tissue homogenates using differential centrifugation.
-
Pre-incubation: Pre-incubate the SR microsomes with various concentrations of Istaroxime (e.g., 0.1 nM to 100 nM) or vehicle control for 5 minutes at 4°C.[6]
-
Reaction Initiation: Initiate the ATPase reaction by adding the ATP solution containing [γ-³²P]ATP to the pre-incubation mixture in the presence of varying free Ca²⁺ concentrations. The reaction is typically carried out at 37°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Inorganic Phosphate (³²Pi) Extraction: Add ammonium molybdate and isobutanol-benzene solutions to form a phosphomolybdate complex, which partitions into the organic phase.
-
Quantification: Take an aliquot of the organic phase and measure the amount of ³²Pi using a liquid scintillation counter.
-
SERCA2a-Specific Activity: Perform parallel experiments in the presence of a saturating concentration of CPA (e.g., 10 µM) to determine the fraction of ATP hydrolysis not attributable to SERCA2a. SERCA2a activity is the difference between the total ATPase activity and the CPA-insensitive activity.[1][9]
-
Data Analysis:
Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Screening
Objective: To determine the cytotoxic effects of Istaroxime on cancer cell lines and calculate the IC50 value.
Materials:
-
Human cancer cell lines (e.g., MCF7, A549, PC3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of Istaroxime concentrations (e.g., 1.25–20 µM) for 72 hours. Include vehicle-treated cells as a control.[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each Istaroxime concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Istaroxime concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Protocol 4: Topoisomerase I (Topo I) Relaxation Assay
Objective: To assess the inhibitory effect of Istaroxime on Topoisomerase I activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
This compound
-
Camptothecin (B557342) (positive control inhibitor)
-
Relaxation Buffer: 20 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 10 mM MgCl₂, 100 mM KCl, 50 µg/ml acetylated BSA
-
Stop Solution: 10% SDS
-
Proteinase K
-
Agarose (B213101) gel electrophoresis system
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a reaction tube, combine the supercoiled plasmid DNA with the relaxation buffer.
-
Inhibitor Addition: Add various concentrations of Istaroxime or camptothecin to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding Topoisomerase I to the tubes.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution, followed by proteinase K, and incubate for another 30 minutes at 37°C.
-
Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under a UV transilluminator. Inhibition of Topo I will result in a higher proportion of supercoiled DNA compared to the relaxed DNA seen in the no-inhibitor control.[10][11]
Protocol 5: Western Blot for c-Myc Expression
Objective: To determine the effect of Istaroxime on the expression of the oncoprotein c-Myc.
Materials:
-
Prostate cancer cells (e.g., DU145)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-c-Myc and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat prostate cancer cells with Istaroxime (e.g., 5 µM) for various time points (e.g., 0.5, 2, 6 hours).[12]
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the c-Myc signal to the β-actin signal. Compare the levels of c-Myc in Istaroxime-treated cells to untreated controls.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Istaroxime hydrochloride solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Istaroxime hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is moderately soluble in aqueous solutions. One supplier reports a solubility of 25 mg/mL in water with the use of sonication. Its solubility can be influenced by pH, temperature, and the presence of other ions in the solution.
Q2: Why am I observing precipitation when I dilute my this compound stock solution in a physiological buffer?
A2: Precipitation upon dilution can occur for several reasons:
-
Common-Ion Effect: If your physiological buffer contains chloride ions (e.g., PBS, saline), it can decrease the solubility of this compound due to the common-ion effect.[1][2]
-
pH Shift: Istaroxime is a basic drug, and its hydrochloride salt is more soluble at acidic pH.[3] If the pH of your final solution is neutral or alkaline, the less soluble free base form may precipitate.
-
Supersaturation: Your stock solution might be highly concentrated, and upon dilution, the concentration in the new aqueous environment may exceed its thermodynamic solubility limit, leading to precipitation.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming (e.g., to 37°C) can be used to aid dissolution.[4] However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. Always monitor for any changes in the appearance or color of the solution that might indicate degradation.
Q4: Is sonication recommended for dissolving this compound?
A4: Yes, sonication is a recommended method to facilitate the dissolution of this compound in aqueous solutions.[5] It provides the necessary energy to break down particle agglomerates and enhance the solvent-solute interactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy solution or visible precipitate after adding this compound to an aqueous buffer. | - The concentration exceeds the solubility limit at the given pH and temperature.- Common-ion effect from chloride in the buffer.[1][2] | - Lower the concentration of this compound.- Consider using a buffer with a lower chloride concentration or a non-chloride buffer system.- Adjust the pH of the solution to a more acidic range (e.g., pH 4-6). |
| Precipitation occurs over time after initial dissolution. | - The solution was supersaturated and is now reaching thermodynamic equilibrium.- Temperature fluctuations affecting solubility. | - Prepare fresh solutions before each experiment.- If using a stock solution, ensure it is completely dissolved before aliquoting and storing at the recommended temperature.- Maintain a constant temperature during your experiment. |
| Inconsistent results in biological assays. | - Incomplete dissolution of this compound leading to inaccurate concentrations.- Precipitation of the compound in the assay medium. | - Visually inspect the solution for any particulate matter before use.- Filter the solution through a 0.22 µm filter after dissolution to remove any undissolved particles.- Evaluate the solubility of this compound in your specific assay medium beforehand. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Concentration | Method |
| Water | 25 mg/mL | With ultrasonication[5] |
| DMSO | ≥ 45 mg/mL | -[5] |
| PBS | 12.5 mg/mL | With ultrasonication (<60°C)[6] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Sequential addition of co-solvents[6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Sequential addition[6] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol describes how to determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
A selection of buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4)
-
Calibrated pH meter
-
Stir plate and stir bars
-
Vortexer and/or sonicator
Procedure:
-
Prepare a series of small-volume buffers at the desired pH values.
-
Add a pre-weighed amount of this compound to each buffer to achieve the target concentration.
-
Vortex or sonicate the samples to aid dissolution.
-
Place the samples on a stir plate and allow them to equilibrate for a set period (e.g., 2-4 hours) at a controlled temperature.
-
After equilibration, visually inspect each sample for undissolved particles.
-
For a quantitative analysis, centrifuge the samples to pellet any undissolved solid, and then measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
The pH that yields the highest concentration of dissolved this compound is the optimal pH for your experimental conditions.
Protocol 2: Co-Solvent Formulation for Enhanced Solubility
This protocol provides a method for preparing a stock solution of this compound using a co-solvent system.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL: a. Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to 400 µL of PEG300. Mix thoroughly. b. To the mixture from the previous step, add 50 µL of Tween-80 and mix until a clear solution is formed. c. Finally, add 450 µL of saline to the mixture and mix well.
-
This will result in a clear solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 3: Cyclodextrin Complexation for Improved Aqueous Solubility
This protocol describes the preparation of an this compound solution using a cyclodextrin-based formulation.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL: a. Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. b. Mix thoroughly until a clear solution is obtained.
-
The final solvent system will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
Visualizations
Caption: Dual mechanism of action of Istaroxime in cardiomyocytes.
Caption: Workflow for overcoming Istaroxime HCl solubility issues.
References
- 1. fps-pharma.com [fps-pharma.com]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing Istaroxime Hydrochloride for SERCA2a Activation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Istaroxime (B1662506) hydrochloride for maximal SERCA2a activation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Istaroxime hydrochloride on SERCA2a?
A1: this compound stimulates SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN).[1][2] In its dephosphorylated state, PLN binds to SERCA2a, reducing its affinity for calcium and thus inhibiting its function.[3] Istaroxime directly interacts with the SERCA2a/PLN complex, promoting the dissociation of PLN from SERCA2a.[1][2] This action enhances the intrinsic activity of the SERCA2a pump, leading to more rapid sequestration of cytosolic Ca2+ into the sarcoplasmic reticulum (SR) during diastole.[1][2] This mechanism is independent of the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway.[1][4]
Q2: What is the dual mechanism of action of Istaroxime and how does it impact experimental interpretation?
A2: Istaroxime possesses a dual mechanism of action: it stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a) and inhibits the Na+/K+-ATPase (NKA) pump.[1][5][6] The inhibition of NKA leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in an inotropic (contractility-enhancing) effect.[1][7] Simultaneously, SERCA2a stimulation enhances the reuptake of calcium into the sarcoplasmic reticulum, leading to a lusitropic (relaxation-enhancing) effect.[1][2] This dual action can make it challenging to attribute observed effects solely to SERCA2a activation. Therefore, experimental designs should aim to differentiate these two effects, potentially by using specific inhibitors or activators of other components of the calcium signaling pathway or by comparing its effects to agents with singular mechanisms of action.[8]
Q3: What are the typical concentrations of this compound used to achieve maximal SERCA2a activation in vitro?
A3: The optimal concentration of Istaroxime for SERCA2a activation can vary depending on the experimental model (e.g., healthy vs. failing heart tissue, species). In studies with cardiac SR vesicles from failing dog hearts, maximal SERCA2a Vmax stimulation was achieved at 1 nM.[4] In healthy dog heart vesicles, the maximum effect was observed at 100 nM.[4] In a diabetic rat model, 500 nmol/L of Istaroxime stimulated SERCA2a activity in cardiac SR homogenates.[9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there known off-target effects of Istaroxime that I should be aware of?
A4: While Istaroxime is relatively selective for SERCA2a and Na+/K+-ATPase, its steroidal structure has prompted investigations into potential interactions with steroid hormone receptors. However, it appears to lack the ability to bind to them, which is an advantage over some other cardiac glycosides.[8] The most prominent "off-target" effect to consider in experimental design is its inhibition of Na+/K+-ATPase, which can influence intracellular calcium levels independently of SERCA2a.[6][10]
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected SERCA2a Activation
-
Potential Cause: Degradation of Istaroxime in the experimental medium. Istaroxime has a short plasma half-life of approximately one hour, which may translate to instability in in vitro assays over long incubation periods.[8][11]
-
Troubleshooting Steps:
-
Shorten Incubation Times: Aim for the shortest incubation time that allows for a measurable effect.[8]
-
Use a Perfusion System: For tissue or organ bath experiments, a continuous perfusion system is ideal to ensure a constant drug concentration.[8]
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound for each experiment.
-
Verify Compound Integrity: If possible, verify the concentration and integrity of your Istaroxime stock solution using an appropriate analytical method.
-
Issue 2: Difficulty Differentiating Between SERCA2a Activation and Na+/K+-ATPase Inhibition
-
Potential Cause: The dual mechanism of action of Istaroxime can make it challenging to isolate the effects on SERCA2a.[8]
-
Troubleshooting Steps:
-
Use Selective Comparators: Include control compounds that are selective Na+/K+-ATPase inhibitors (e.g., ouabain) to differentiate the effects.[8]
-
Utilize Knockdown/Knockout Models: If feasible, use cell lines or animal models with altered expression of Na+/K+-ATPase or SERCA2a to isolate the effects of Istaroxime on each target.[8]
-
Vary Istaroxime Concentration: At lower nanomolar concentrations, the SERCA2a stimulatory effect may be more prominent than the Na+/K+-ATPase inhibitory effect, which typically has a higher IC50 value.[4][6] Performing a careful dose-response analysis is crucial.
-
Issue 3: High Variability in In Vivo Animal Responses
-
Potential Cause: Fluctuations in plasma concentration due to the short half-life of Istaroxime and an inappropriate dosing regimen.[8]
-
Troubleshooting Steps:
-
Implement Continuous Infusion: For in vivo studies, particularly in rodents, utilize osmotic mini-pumps or surgically implanted catheters connected to an infusion pump to deliver Istaroxime continuously. This is the most effective way to achieve and maintain a steady-state plasma concentration.[8]
-
Monitor Plasma Levels: If possible, measure the plasma concentration of Istaroxime to ensure it is within the desired therapeutic range.
-
Data Presentation
Table 1: this compound Concentration for SERCA2a Activation
| Experimental Model | Istaroxime Concentration | Observed Effect on SERCA2a | Reference |
| Failing Dog Heart Cardiac SR Vesicles | 1 nM | Maximal increase in Vmax (+34%) | [4] |
| Healthy Dog Heart Cardiac SR Vesicles | 100 nM | Maximal increase in Vmax (+28%) | [4] |
| Diabetic Rat Cardiac SR Homogenates | 500 nmol/L | Increased SERCA2a Vmax (+25%) | [9] |
Table 2: Quantitative Data on Istaroxime's Dual Mechanism of Action
| Parameter | Species/Tissue | Value | Reference |
| Na+/K+-ATPase Inhibition | |||
| IC50 | Dog Kidney | 0.11 µM | [6] |
| IC50 | Dog Kidney | 0.43 ± 0.15 µM | [6] |
| SERCA2a Activation | |||
| Maximal Vmax Increase | Failing Dog Heart SR Vesicles | +34% at 1 nM | [4] |
| Maximal Vmax Increase | Healthy Dog Heart SR Vesicles | +28% at 100 nM | [4] |
Experimental Protocols
Protocol 1: Measurement of SERCA2a ATPase Activity using ³²P-ATP Hydrolysis
This protocol is adapted from methodologies described in studies investigating the effects of Istaroxime on SERCA2a activity in cardiac microsomes.[3][12]
Objective: To determine the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of Istaroxime.
Materials:
-
Cardiac tissue homogenates or isolated sarcoplasmic reticulum (SR) microsomes
-
Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT
-
CaCl₂ stock solution
-
ATP solution containing [γ-³²P]ATP
-
This compound stock solution
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Isobutanol-benzene solution
-
Liquid scintillation counter
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor[12]
Procedure:
-
Preparation of Cardiac Microsomes: Isolate SR microsomes from cardiac tissue using differential centrifugation as previously described.[3] Determine the protein concentration of the microsomal preparation.
-
Reaction Setup:
-
In a microcentrifuge tube, add the cardiac microsomes to the Assay Buffer containing various free Ca²⁺ concentrations (e.g., 100–3000 nmol/L).
-
Add varying concentrations of this compound or vehicle control to the respective tubes.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
-
Reaction Initiation: Initiate the ATPase reaction by adding the ATP solution containing [γ-³²P]ATP to the pre-incubation mixture.
-
Incubation: The reaction is typically carried out at 37°C for a defined period (e.g., 10-20 minutes).[3]
-
Reaction Termination: Stop the reaction by adding the quenching solution.[3]
-
Extraction of Inorganic Phosphate (B84403) (³²Pi): Add ammonium molybdate and isobutanol-benzene solutions to form a phosphomolybdate complex, which partitions into the organic phase.[3]
-
Quantification: Take an aliquot of the organic phase and measure the amount of ³²Pi using a liquid scintillation counter.[3]
-
Determination of SERCA2a-specific Activity: To determine the fraction of ATP hydrolysis specifically due to SERCA2a, perform parallel experiments in the presence of a saturating concentration of CPA (e.g., 10 µM). The SERCA2a activity is the difference between the total ATPase activity and the CPA-insensitive activity.[3][12]
-
Data Analysis:
-
Construct Ca²⁺-activation curves by plotting SERCA2a activity against the free Ca²⁺ concentration.
-
Fit the data to a sigmoidal curve to determine the maximum velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).
-
Compare the Vmax and Kd(Ca²⁺) values between control and Istaroxime-treated samples.
-
Mandatory Visualization
Caption: Istaroxime's dual mechanism of action on a cardiomyocyte.
Caption: Workflow for SERCA2a ATPase activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istaroxime (PST2744) hydrochloride| Na-K ATPase inhibitor | Probechem Biochemicals [probechem.com]
- 11. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting unexpected results in Istaroxime hydrochloride experiments
Welcome to the technical support center for Istaroxime (B1662506) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Istaroxime hydrochloride, providing potential causes and solutions in a question-and-answer format.
Issue 1: Observed Inotropic Effect is Lower Than Expected
-
Question: We are observing a weaker positive inotropic effect in our isolated cardiomyocyte model than what is reported in the literature for the concentration of this compound used. What could be the cause?
-
Answer: Several factors could contribute to a lower-than-expected inotropic effect.
-
Compound Stability and Solubility: this compound solution should be prepared fresh for each experiment.[1] It is soluble in DMSO and a stock solution can be stored at -20°C for up to six months or -80°C for up to a year.[1] Ensure the final concentration of DMSO in your experimental buffer is low and consistent across experiments, as high concentrations can affect cellular function. For in vivo experiments, specific formulations with co-solvents like PEG300 and Tween-80 are recommended to ensure solubility.[1][2]
-
Cell Health and Viability: The physiological state of the cardiomyocytes is crucial. Ensure that the cells are healthy, with stable baseline contractility before the application of Istaroxime. Poor cell health can blunt the response to inotropic agents.
-
Experimental Conditions: Factors such as temperature, pH, and ionic concentrations of the perfusion buffer must be strictly controlled. Deviations from optimal physiological conditions can impact Na+/K+-ATPase and SERCA2a function, thus altering the effect of Istaroxime.
-
Off-Target Effects or Cellular Adaptations: Prolonged exposure to Istaroxime or other agents in the experimental system could lead to compensatory changes in the cardiomyocytes, such as alterations in the expression levels of Na+/K+-ATPase subunits or SERCA2a.
-
Issue 2: Unexpected Changes in Intracellular Calcium Dynamics
-
Question: Our fluorescence imaging experiments with calcium indicators show alterations in the calcium transient decay rate that do not seem to correlate with the expected level of Na+/K+-ATPase inhibition. Why is this happening?
-
Answer: This is likely due to Istaroxime's dual mechanism of action.[3] While Na+/K+-ATPase inhibition leads to an increase in intracellular calcium, Istaroxime also stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5] This SERCA2a activation enhances the reuptake of calcium into the sarcoplasmic reticulum (SR), which can accelerate the decay of the calcium transient.[6] To confirm this, you can perform control experiments using a specific SERCA inhibitor like thapsigargin (B1683126).[6] Pre-incubation with thapsigargin should abolish the accelerated calcium transient decay component of the Istaroxime effect.[6]
Issue 3: Cell Viability Decreases After Istaroxime Treatment
-
Question: We have noticed a significant decrease in cell viability in our cell culture model after treatment with this compound. Is this a known cytotoxic effect?
-
Answer: While Istaroxime has been shown to have a better safety profile compared to other inotropes like digoxin, with less induction of apoptosis and aftercontractions, high concentrations or prolonged exposure can still lead to cellular stress.[4][7] The inhibition of the Na+/K+-ATPase can lead to ionic imbalances which, if severe, can trigger cell death pathways.[8] It is crucial to perform a dose-response curve to determine the optimal concentration that provides the desired inotropic effect without compromising cell viability in your specific model. Also, ensure that the observed effects are not due to impurities or degradation of the compound.
Issue 4: Inconsistent Results Between Experimental Batches
-
Question: We are experiencing significant variability in our results across different batches of experiments using this compound. What are the likely sources of this inconsistency?
-
Answer: Inconsistent results can stem from several sources.
-
Reagent Preparation: As mentioned, Istaroxime solutions should be prepared fresh.[1] Inconsistencies in the preparation of stock solutions or dilutions can lead to variability.
-
Biological Variability: If using primary cells or animal models, inherent biological variability between preparations or animals can contribute to different responses. It is important to use appropriate sample sizes and statistical analyses to account for this.
-
Equipment Calibration: Ensure that all equipment, such as perfusion pumps, temperature controllers, and measurement instruments, are properly calibrated and functioning consistently.[9]
-
Protocol Adherence: Strict adherence to the experimental protocol is essential. Minor deviations in incubation times, temperatures, or reagent concentrations can lead to significant variations in the results.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and clinical studies of Istaroxime.
Table 1: In Vitro Potency of Istaroxime
| Target | Species | IC50 | Reference |
| Na+/K+-ATPase | - | 0.11 µM | [1] |
| Na+/K+-ATPase | Dog (kidney) | 0.43 ± 0.15 µM | [1][10] |
| Na+/K+-ATPase | Guinea Pig (kidney) | 8.5 µM | [10] |
Table 2: Summary of Dosing Regimens in Human Clinical Trials
| Trial Phase | Dosing Regimen | Duration | Reference |
| Phase II | 0.5, 1.0, and 1.5 µg/kg/min | 6 hours | [11][12] |
| Phase II | 0.5 or 1.0 µg/kg/min | 24 hours | [11] |
| SEISMiC Trial | 1.0–1.5 μg/kg/min | 24 hours | [13] |
Table 3: Key Hemodynamic Effects in Patients with Acute Heart Failure (Phase II Trial)
| Parameter | Istaroxime Dose (µg/kg/min) | Change from Baseline | p-value | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 0.5 | -3.2 ± 6.8 mmHg | <0.05 | [4] |
| 1.0 | -3.3 ± 5.5 mmHg | <0.05 | [4] | |
| 1.5 | -4.7 ± 5.9 mmHg | <0.05 | [4] | |
| Systolic Blood Pressure (SBP) | 1.0 | Significant Increase | 0.005 | [11] |
| 1.5 | Significant Increase | <0.001 | [11] | |
| Heart Rate (HR) | 0.5 | Significant Decrease | 0.008 | [11] |
| 1.0 | Significant Decrease | 0.02 | [11] | |
| 1.5 | Significant Decrease | 0.006 | [11] | |
| Cardiac Index | 1.5 | Significant Increase | 0.04 | [11] |
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase (NKA) Activity Assay
-
Objective: To determine the inhibitory effect of Istaroxime on NKA activity.
-
Methodology:
-
Preparation of Microsomal Fractions: Isolate membrane fractions rich in NKA from a relevant tissue source (e.g., cardiac tissue).[14]
-
Reaction Setup: Prepare two sets of reaction tubes.
-
Total ATPase Activity: Include reaction buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4), the membrane protein preparation, and various concentrations of Istaroxime.[14]
-
Ouabain-Insensitive ATPase Activity: Same as the total activity setup, but with the addition of 1 mM ouabain (B1677812) to specifically inhibit NKA.[14]
-
-
Initiation: Pre-incubate the tubes at 37°C for 5 minutes. Start the reaction by adding ATP.[14]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the reaction.[14]
-
Termination: Stop the reaction by adding a solution to halt enzymatic activity (e.g., trichloroacetic acid).
-
Measurement of Inorganic Phosphate (Pi): Quantify the amount of Pi released using a colorimetric method, such as the Fiske-Subbarow method.
-
Calculation: NKA activity is calculated as the difference between the total and the ouabain-insensitive ATPase activity.[14] Determine the half-maximal inhibitory concentration (IC50) for Istaroxime by plotting the percentage of inhibition against the log of Istaroxime concentration.
-
Protocol 2: In Vitro SERCA2a Activity Assay
-
Objective: To measure the stimulatory effect of Istaroxime on SERCA2a activity.
-
Methodology:
-
Preparation of SR Vesicles: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac muscle tissue.
-
Calcium Uptake Assay:
-
Reaction Setup: In a 96-well plate, add a reaction buffer (e.g., 100 mM KCl, 50 mM TES/TRIS, 7 mM MgCl2, pH 6.9), SR vesicles, various concentrations of Istaroxime, and a Ca2+-sensitive fluorophore (e.g., Indo-1).[14]
-
Baseline Measurement: Establish a baseline fluorescence reading.[14]
-
Initiation: Start the Ca2+ uptake reaction by injecting a solution of ATP.[14]
-
Monitoring: Immediately measure the change in fluorescence over time. The rate of decrease in fluorescence corresponds to the rate of Ca2+ uptake into the vesicles, which reflects SERCA2a activity.[14]
-
-
Data Analysis: Calculate the initial rate of calcium uptake for each Istaroxime concentration. Plot the rate of uptake against the Istaroxime concentration to determine the dose-response relationship.
-
Visualizations
Caption: Dual mechanism of Istaroxime action in cardiomyocytes.
Caption: Troubleshooting workflow for Istaroxime experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [invivochem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. mdpi.com [mdpi.com]
- 12. Istaroxime - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Istaroxime Hydrochloride Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of istaroxime (B1662506) hydrochloride in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for istaroxime hydrochloride?
A1: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The product is generally stable for several weeks during standard shipping and customs procedures.[1]
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2] Contact with these substances should be avoided to prevent degradation.
Q3: What are the primary objectives of conducting forced degradation studies on this compound?
A3: Forced degradation studies, or stress testing, are crucial for several reasons:
-
To identify potential degradation products and establish the intrinsic stability of the molecule.[3]
-
To elucidate the degradation pathways of the drug substance.[4]
-
To develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[3][5]
-
This information is vital for developing stable formulations and determining appropriate storage conditions.[4]
Q4: What are the typical stress conditions applied in forced degradation studies according to ICH guidelines?
A4: According to ICH Q1A(R2) guidelines, forced degradation studies should include the following stress conditions:
-
Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric or sulfuric acid.[6]
-
Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide.[6]
-
Oxidation: Commonly using 0.1% to 3% hydrogen peroxide.[6]
-
Thermal Degradation: Exposing the drug substance to high temperatures (e.g., 50-60°C).[5][7]
-
Photostability: Exposing the drug substance to light, as specified in ICH Q1B.[7]
The goal is to achieve a target degradation of 5-20%, as excessive degradation can complicate the analysis of degradation pathways.[8]
Troubleshooting Guide for this compound Analysis
This guide addresses common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Istaroxime Peak | 1. Interaction with active silanols on the HPLC column.2. Insufficient buffering of the mobile phase.3. Column overload. | 1. Use a high-purity, end-capped C18 column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Consider adding a competing amine like triethylamine (B128534) (TEA) at a low concentration (e.g., 10-25 mM).[9]3. Reduce the injection volume or the concentration of the sample.[10] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Leaks in the HPLC system or failing pump seals. | 1. Ensure proper mixing and degassing of the mobile phase. If preparing manually, ensure accuracy.2. Use a column oven to maintain a constant temperature.3. Perform a system leak test and check pump seals for wear.[10] |
| Appearance of Ghost Peaks | 1. Contaminants in the mobile phase or from the sample preparation.2. Late elution of components from a previous injection, especially in gradient runs. | 1. Use high-purity solvents and freshly prepared mobile phase.2. After each gradient run, ensure the column is properly flushed and re-equilibrated.[9] |
| Broad or Split Peaks | 1. Incompatibility of the injection solvent with the mobile phase.2. Incompletely filled sample loop during injection. | 1. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.[10]2. Ensure the injection volume is appropriate for the loop size and that the injection process is consistent. |
| Unexpected Loss of Istaroxime Assay | 1. Degradation of the stock or sample solution.2. Adsorption of the analyte onto vials or tubing. | 1. Prepare stock solutions fresh and store them under recommended conditions (-20°C for long-term). For in-vivo experiments, it is recommended to prepare fresh solutions daily.[1]2. Use silanized glass or low-adsorption vials and tubing if adsorption is suspected. |
Quantitative Data Summary
The following tables present illustrative data from hypothetical long-term and forced degradation studies on this compound. This data is provided as an example to guide researchers in their experimental design and data interpretation.
Table 1: Illustrative Long-Term Stability Data for this compound
| Storage Condition | Time Point (Months) | Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | 100.0 | < 0.1 |
| 3 | 98.5 | 1.5 | |
| 6 | 97.1 | 2.9 | |
| 40°C / 75% RH | 0 | 100.0 | < 0.1 |
| 3 | 95.2 | 4.8 | |
| 6 | 90.8 | 9.2 |
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Assay (%) | Total Degradation Products (%) |
| 0.1 M HCl at 60°C | 24 hours | 88.3 | 11.7 |
| 0.1 M NaOH at 60°C | 12 hours | 85.1 | 14.9 |
| 3% H₂O₂ at RT | 24 hours | 91.5 | 8.5 |
| Dry Heat at 80°C | 48 hours | 96.2 | 3.8 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 97.9 | 2.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 60°C. Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at 60°C. Withdraw and neutralize samples at appropriate time points with 0.1 M HCl for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light. Sample at various time points for analysis.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C. Sample at different time points, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Inject the prepared samples from the forced degradation study.
-
Analyze the resulting chromatograms to assess the separation of the main peak (istaroxime) from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. rjptonline.org [rjptonline.org]
- 5. web.vscht.cz [web.vscht.cz]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
How to control for off-target effects of Istaroxime hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Istaroxime hydrochloride in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help control for and understand potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. It is an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual action leads to both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects in cardiac muscle.[1][2]
Q2: What are the known on-target effects of Istaroxime in cardiomyocytes?
A2: By inhibiting Na+/K+-ATPase, Istaroxime increases intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, leading to enhanced cardiac contractility.[2] Simultaneously, it stimulates SERCA2a, enhancing calcium reuptake into the sarcoplasmic reticulum during diastole, which improves cardiac relaxation.[2]
Q3: What are the most commonly reported side effects of Istaroxime in clinical trials?
A3: In clinical settings, the most frequently observed adverse effects include pain at the infusion site, nausea, and vomiting.[3][4]
Q4: Are there any known off-target effects of Istaroxime that I should be aware of in a research context?
A4: Yes. Some in vitro studies have shown that Istaroxime can exhibit anti-proliferative effects in various cancer cell lines and can inhibit Topoisomerase I.[5][6] While its steroidal structure has prompted investigation into interactions with steroid hormone receptors, it appears to lack binding to them.[1] Researchers should consider these potential off-target activities when designing and interpreting their experiments.
Q5: How can I differentiate the effects of Na+/K+-ATPase inhibition from SERCA2a stimulation in my experiments?
A5: To dissect these two effects, you can use selective pharmacological inhibitors in parallel experiments. For example, ouabain (B1677812) can be used as a selective Na+/K+-ATPase inhibitor, and thapsigargin (B1683126) as a specific SERCA inhibitor.[1][7] Comparing the effects of Istaroxime in the presence and absence of these agents can help attribute observed cellular responses to a specific target.
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Dynamics
-
Symptoms: You observe alterations in Ca2+ transient decay rates or changes in sarcoplasmic reticulum (SR) Ca2+ load that do not seem to correlate with the expected effects of Na+/K+-ATPase inhibition alone.[7]
-
Possible Cause: This is likely due to Istaroxime's stimulatory effect on SERCA2a, which enhances Ca2+ reuptake into the SR.[7]
-
Troubleshooting Steps:
-
Confirm SERCA2a Activity: Conduct experiments in the presence of thapsigargin, a specific SERCA inhibitor. If the Istaroxime-induced changes in calcium dynamics are diminished or absent in the presence of thapsigargin, it confirms the involvement of SERCA2a.[7]
-
Assess SR Ca2+ Load: Use caffeine (B1668208) to induce SR Ca2+ release and measure the resulting Ca2+ transient. An increased caffeine-induced Ca2+ transient in the presence of Istaroxime suggests an elevated SR Ca2+ load due to SERCA2a stimulation.[7]
-
Issue 2: Inconsistent or Weaker-Than-Expected Results in In Vitro Assays
-
Symptoms: You are observing high variability or a less potent effect of Istaroxime than anticipated in your cell-based or biochemical assays.
-
Possible Cause: Istaroxime has a short half-life of approximately one hour, which can lead to its degradation in the experimental medium over longer incubation periods.[1]
-
Troubleshooting Steps:
-
Shorten Incubation Times: Whenever possible, design functional assays with the shortest feasible incubation time that still allows for a measurable effect.[1]
-
Replenish the Compound: For longer-term experiments, consider replenishing the Istaroxime-containing medium at regular intervals to maintain a consistent concentration.
-
Use a Perfusion System: For tissue or organ bath experiments, employing a continuous perfusion system is the ideal method to ensure a constant and stable concentration of Istaroxime.[1]
-
Issue 3: Unexplained Anti-proliferative Effects or Changes in Cell Motility
-
Symptoms: You observe a decrease in cell proliferation or changes in cell migration in a cell line that is not of cardiac origin.[6]
-
Possible Cause: Istaroxime has been shown to have anti-proliferative effects in several cancer cell lines and can inhibit Topoisomerase I.[5][6] These off-target effects could be responsible for the observed phenotype.
-
Troubleshooting Steps:
-
Assess Topoisomerase I Activity: If relevant to your cell type, perform a Topoisomerase I activity assay in the presence of Istaroxime to determine if this off-target effect is occurring.
-
Use a Structurally Unrelated Compound: To confirm that the observed effect is specific to your primary target (if applicable in your model), use a structurally unrelated inhibitor of Na+/K+-ATPase or activator of SERCA2a and see if it recapitulates the phenotype.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to assess changes in the expression of genes related to cell cycle progression, apoptosis, and motility to understand the underlying pathways affected by Istaroxime in your specific model.
-
Quantitative Data Summary
Table 1: On-Target and Off-Target Activity of this compound
| Target/Process | Assay Type | System | IC50 / Effect | Reference(s) |
| On-Target | ||||
| Na+/K+-ATPase | Enzyme Activity | Dog Kidney | 0.43 µM | [2] |
| Na+/K+-ATPase | Enzyme Activity | Porcine Cerebral Cortex | Not specified | [2] |
| SERCA2a | ATPase Activity | Failing Guinea Pig Heart Microsomes | Stimulation | [8] |
| SERCA2a | Ca2+ Uptake | Failing Guinea Pig Heart Microsomes | Stimulation | [8] |
| Off-Target | ||||
| Topoisomerase I | Enzyme Activity | In vitro | Inhibition at 1 mM | [5] |
| Cell Proliferation | MTT Assay | A549 (Lung Carcinoma) | 2 µM | [5] |
| Cell Proliferation | MTT Assay | MCF7 (Breast Cancer) | 12 µM | [5] |
| Cell Proliferation | MTT Assay | PC3 (Prostate Cancer) | 16 µM | [5] |
| Cell Motility | Wound Healing/Transwell Assay | DU-145 (Prostate Cancer) | Inhibition | [6] |
Key Experimental Protocols
Protocol 1: Differentiating Na+/K+-ATPase Inhibition from SERCA2a Stimulation in Isolated Cardiomyocytes
-
Objective: To distinguish the contribution of each of Istaroxime's primary targets to its effects on intracellular calcium.
-
Methodology:
-
Cell Preparation: Isolate ventricular cardiomyocytes from a suitable animal model (e.g., rat, guinea pig).
-
Calcium Imaging: Load the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Experimental Groups:
-
Group A (Control): Perfuse cells with standard buffer.
-
Group B (Istaroxime): Perfuse cells with Istaroxime at the desired concentration.
-
Group C (Istaroxime + Thapsigargin): Pre-incubate cells with thapsigargin (a specific SERCA inhibitor) before perfusing with Istaroxime.[7]
-
Group D (Ouabain): Perfuse cells with ouabain (a specific Na+/K+-ATPase inhibitor) as a positive control for Na+/K+-ATPase inhibition.
-
-
Data Acquisition: Record calcium transients under electrical field stimulation (e.g., 1 Hz).
-
Analysis: Compare the amplitude and decay kinetics of the calcium transients between the different groups. A blunted effect of Istaroxime in Group C compared to Group B indicates a significant contribution of SERCA2a stimulation.
-
Protocol 2: Na+/K+-ATPase Activity Assay
-
Objective: To quantify the inhibitory effect of Istaroxime on Na+/K+-ATPase activity.
-
Methodology:
-
Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a relevant tissue source (e.g., porcine cerebral cortex or dog kidney).[2]
-
Reaction Setup:
-
Prepare reaction tubes containing a buffer with optimal concentrations of Na+, K+, Mg2+, and ATP.
-
Add varying concentrations of Istaroxime to the tubes.
-
Include a control set of tubes with a saturating concentration of ouabain to determine ouabain-insensitive ATPase activity.[2]
-
-
Reaction Initiation and Termination: Initiate the reaction by adding ATP and incubate at 37°C for a defined period. Stop the reaction by adding a quenching solution.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
-
Analysis: The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive activity. Plot the percentage of inhibition against the Istaroxime concentration to determine the IC50 value.[2]
-
Protocol 3: SERCA2a Calcium Uptake Assay
-
Objective: To measure the stimulatory effect of Istaroxime on SERCA2a-mediated calcium uptake.
-
Methodology:
-
Microsome Preparation: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue.
-
Reaction Setup:
-
In a reaction buffer, add SR microsomes, a calcium-sensitive fluorophore (e.g., Indo-1), and varying concentrations of Istaroxime.[9]
-
-
Reaction Initiation: Start the reaction by adding ATP.
-
Data Acquisition: Immediately measure the change in fluorescence over time using a fluorometer. The rate of decrease in fluorescence corresponds to the rate of Ca2+ uptake into the SR vesicles.
-
Analysis: Compare the rates of calcium uptake between the control and Istaroxime-treated groups to determine the extent of SERCA2a stimulation.
-
Visualizations
Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. btbs.unimib.it [btbs.unimib.it]
Adjusting Istaroxime hydrochloride dosage to minimize toxicity in vivo
Welcome to the technical support center for Istaroxime (B1662506) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment to minimize in vivo toxicity during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Istaroxime hydrochloride?
A1: this compound exerts its effects through a dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the cardiac muscle cell membrane (sarcolemma) and stimulates the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3] This combined action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart.[1][3]
Q2: What is the rationale for adjusting the dosage of this compound in vivo?
A2: Dosage adjustment is crucial to balance the therapeutic benefits of Istaroxime with its potential for toxicity. While it has a better safety profile than older inotropes like digoxin, dose-dependent adverse effects have been observed in clinical trials.[3][4] Adjusting the dosage allows researchers to achieve the desired therapeutic effect while minimizing these toxicities.
Q3: What are the most commonly reported adverse events associated with this compound administration?
A3: The most frequently reported side effects are related to gastrointestinal intolerance, including nausea and vomiting, as well as pain and discomfort at the injection site.[5][6][7] These events are generally dose-related.[3]
Q4: How does the toxicity profile of Istaroxime compare to other cardiotonic steroids like digoxin?
A4: Istaroxime has demonstrated a wider safety margin compared to digoxin.[4] For instance, the ratio between the lethal dose and the effective inotropic dose (LD/ED80) is reported to be 20 for Istaroxime, compared to 3 for digoxin.[4] This improved safety profile is attributed to its concomitant stimulation of SERCA2a, which helps in better confining calcium within the sarcoplasmic reticulum.[4]
Q5: What is the pharmacokinetic profile of this compound?
A5: Istaroxime has a short plasma half-life of less than one hour due to extensive hepatic metabolism.[3][5] This makes it suitable for acute intravenous therapy where rapid onset and offset of action are desirable.[3][5]
Troubleshooting Guide: In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal Distress (Nausea, Vomiting) | Dose-dependent side effect of Istaroxime. | - Consider reducing the infusion rate. The HORIZON-HF and SEISMiC trials used doses of 0.5, 1.0, and 1.5 µg/kg/min.[5][8] Lower doses were associated with fewer adverse events.[5] - Ensure the subject is adequately hydrated. - If symptoms persist, consider temporary discontinuation of the infusion. |
| Injection Site Pain or Reaction | Irritation from the drug formulation or infusion technique. | - Administer the infusion through a central venous line if possible, especially for higher concentrations or prolonged infusions.[5] - If using a peripheral line, ensure it is a long catheter and monitor the site closely for signs of phlebitis.[5] - Dilute the drug to the appropriate concentration as per the experimental protocol. |
| Arrhythmias | While less common than with other inotropes, high concentrations of any cardiotonic agent can be pro-arrhythmic. | - Continuously monitor the subject's electrocardiogram (ECG). - If clinically significant arrhythmias occur, reduce the infusion rate or discontinue the drug. - Istaroxime has been shown to have a lower arrhythmogenic potential compared to digoxin.[4] |
| Lack of Efficacy (Insufficient Inotropic/Lusitropic Effect) | The administered dose is below the therapeutic threshold for the specific in vivo model or patient population. | - Gradually escalate the dose while closely monitoring for signs of toxicity. Dose-escalation studies have shown therapeutic effects at doses of 0.5 µg/kg/min and greater.[6][7] - Confirm the correct preparation and concentration of the Istaroxime solution. |
Quantitative Data Summary
Table 1: Dose-Ranging and Hemodynamic Effects of this compound in Clinical Trials
| Clinical Trial | Dosage Groups | Primary Efficacy Endpoint | Key Hemodynamic Changes | Adverse Events |
| HORIZON-HF | 0.5, 1.0, 1.5 µg/kg/min (6-hour infusion) | Change in Pulmonary Capillary Wedge Pressure (PCWP) | - Significant reduction in PCWP at all doses.[5][6] - Increased cardiac index.[6] - Increased systolic blood pressure.[4] | Dose-dependent gastrointestinal symptoms and injection site pain at higher doses.[6][7] |
| SEISMiC (Part A) | 1.0 or 1.5 µg/kg/min (24-hour infusion) | Change in Systolic Blood Pressure (SBP) Area Under the Curve (AUC) | - Significant increase in SBP AUC at 6 and 24 hours.[5][9] - Increased cardiac index.[9] - Reduced left atrial area and left ventricular end-systolic volume.[9] | More nausea, vomiting, and infusion site pain in the Istaroxime group.[9] |
| SEISMiC (Part B) | Regimen 1: 1.0 µg/kg/min (6h) -> 0.5 µg/kg/min (42h) -> 0.25 µg/kg/min (12h) Regimen 2: 0.5 µg/kg/min (48h) -> Placebo (12h) | SBP AUC from baseline to 6 and 24 hours | Data collection ongoing. | Not yet reported. |
Detailed Experimental Protocols
Protocol: In Vivo Assessment of this compound Cardiotoxicity in a Rodent Model
This protocol provides a general framework for assessing the cardiotoxicity of Istaroxime in a rat model.
1. Animal Model:
-
Male Wistar rats (250-300g).
-
Acclimatize animals for at least one week before the experiment.
2. This compound Preparation:
-
Dissolve this compound in a sterile, pyrogen-free vehicle (e.g., 0.9% saline).
-
Prepare different concentrations to achieve the desired dose levels.
3. Dosing Regimen:
-
Administer this compound via continuous intravenous infusion using a tail vein catheter connected to an infusion pump.
-
Include a vehicle-treated control group.
-
Example dose groups:
-
Group 1: Vehicle control
-
Group 2: Low-dose Istaroxime
-
Group 3: Mid-dose Istaroxime
-
Group 4: High-dose Istaroxime
-
4. Monitoring and Endpoints:
-
Hemodynamic Monitoring:
-
Continuously monitor blood pressure via a carotid artery catheter.
-
Record heart rate and ECG throughout the infusion period.
-
-
Echocardiography:
-
Perform echocardiograms at baseline and at the end of the infusion to assess cardiac function (e.g., ejection fraction, fractional shortening, diastolic function parameters).
-
-
Biomarkers:
-
Collect blood samples at baseline and at specified time points during and after the infusion.
-
Analyze plasma for cardiac troponins (cTnI, cTnT) as markers of myocardial injury.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect the hearts.
-
Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for myocardial necrosis, inflammation, and fibrosis.
-
5. Data Analysis:
-
Compare hemodynamic parameters, echocardiographic measurements, and biomarker levels between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA).
-
Grade histopathological findings to assess the extent of myocardial damage.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo toxicity assessment.
References
- 1. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A phase 1-2 dose-escalating study evaluating the safety and tolerability of istaroxime and specific effects on electrocardiographic and hemodynamic parameters in patients with chronic heart failure with reduced systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 9. researchgate.net [researchgate.net]
Interpreting conflicting data from Istaroxime hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret data from Istaroxime (B1662506) hydrochloride studies.
Frequently Asked Questions (FAQs)
Q1: Why do some Istaroxime studies report a significant decrease in heart rate, while others report no significant change?
A1: The effect of Istaroxime on heart rate appears to be dose and patient-population dependent. A meta-analysis of three randomized controlled trials (RCTs) with 300 patients showed a statistically significant decrease in heart rate.[1][2] However, early human studies and specific trial reports have sometimes indicated no significant change in heart rate.[3][4]
The observed bradycardic effect is thought to be a response to the increase in systolic blood pressure (baroreceptor reflex), rather than a direct electrophysiological effect like that of digoxin, which has a vagal activation component.[5] Therefore, the baseline blood pressure of the patient cohort and the specific dose administered can influence the magnitude of the heart rate change. In the HORIZON-HF trial, a significant decrease in heart rate was observed at all tested doses (0.5, 1.0, and 1.5 μg/kg/min).[6]
Q2: I'm seeing conflicting data on the incidence of adverse events with Istaroxime. Is the drug well-tolerated?
A2: Istaroxime is generally reported as well-tolerated, but some adverse events, particularly gastrointestinal issues and injection site pain, are consistently noted and appear to be dose-dependent.[3][4][6] One meta-analysis found that Istaroxime was associated with a significantly increased rate of any adverse events compared to placebo, but not a significant increase in serious adverse events.[1] For instance, in one Phase 2b study, cardiovascular-related adverse events were lower in the Istaroxime groups (10% for low dose, 18% for high dose) compared to placebo (23%).[7] However, a higher rate of abdominal pain, nausea, and vomiting was seen with the 1.0 μg/kg/min dose.[6] This suggests that while serious cardiac events like arrhythmias are not a primary concern, dose-related side effects are a key consideration.[6][7]
Q3: Some reports emphasize Istaroxime's positive inotropic effects, while others highlight its lusitropic (diastolic relaxation) properties. Which is the primary mechanism?
A3: Istaroxime's clinical profile is defined by its dual mechanism of action: positive inotropy and enhanced lusitropy. It is a first-in-class agent that both inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic reticulum Ca²⁺ ATPase isoform 2a (SERCA2a).[1][4][6][8]
-
Inotropy (Contractility): Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca²⁺ exchanger, enhancing myocardial contractility.[1][6]
-
Lusitropy (Relaxation): Stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, which improves myocardial relaxation.[1][3][5]
Neither mechanism is considered "primary" over the other; rather, their combination is what makes Istaroxime unique among inotropic agents. This dual action aims to improve both systolic and diastolic function, which are key challenges in acute heart failure.[5][9]
Troubleshooting Guide for Experimental Discrepancies
Issue: Difficulty reproducing the reported IC50 value for Na+/K+-ATPase inhibition.
Troubleshooting Steps:
-
Enzyme Source and Purity: The IC50 of Istaroxime for Na+/K+-ATPase inhibition shows significant species and tissue-specific variability. For example, the IC50 is reported as 0.14 µM in dog kidney preparations, while it is approximately 55 µM in rat renal preparations.[10] Ensure your enzyme source matches that of the reference study you are trying to replicate.
-
Assay Buffer Composition: The components of your assay buffer, including ion concentrations (Na+, K+, Mg2+), are critical for enzyme activity. Verify that the concentrations in your buffer match the protocol's specifications.
-
ATP Concentration: The concentration of ATP can influence the inhibitory kinetics. Use ³²P-labeled ATP as described in standard protocols to accurately measure enzyme activity.[10]
Issue: Observing variable levels of SERCA2a stimulation in vitro.
Troubleshooting Steps:
-
Presence of Phospholamban (PLB): Istaroxime's stimulation of SERCA2a is achieved by relieving the inhibitory effect of PLB.[11] Experiments using preparations that lack or have low levels of PLB may not show a significant stimulatory effect. The effect is most pronounced in the presence of this regulatory protein.
-
Calcium Concentration: The stimulatory effect of Istaroxime on SERCA2a activity is dependent on the free Ca²⁺ concentration. Ensure you are testing a range of calcium concentrations (e.g., 100–3000 nmol/L) to generate a full Ca²⁺ activation curve, which will reveal changes in Vmax (maximum velocity) and Kd(Ca²⁺) (calcium affinity).[10][12]
-
PKA Pathway Independence: Istaroxime's activation of SERCA2a is independent of the cAMP/PKA signaling pathway.[11][12] If you suspect confounding factors, you can include a PKA inhibitor like staurosporine (B1682477) in a control experiment to confirm that the observed stimulation is direct.[12]
Quantitative Data from Clinical Trials
Table 1: Hemodynamic and Echocardiographic Outcomes from Key Istaroxime Trials
| Parameter | HORIZON-HF Trial (6-hour infusion)[5][6][13] | SEISMiC Trial (Pre-Cardiogenic Shock, 24-hour infusion)[13][14][15] | Meta-Analysis (3 RCTs, 300 Patients)[1][2] |
| Primary Endpoint | Change in Pulmonary Capillary Wedge Pressure (PCWP) | Change in Systolic Blood Pressure (SBP) AUC at 6h | N/A |
| PCWP (mmHg) | -4.7 ± 5.9 (at 1.5 µg/kg/min) vs. 0.0 ± 3.6 for placebo (p < 0.05) | Not Reported as Primary | Not Reported |
| SBP (mmHg) | Increased (p < 0.001 at 1.5 µg/kg/min) | SBP AUC at 6h: 53.1 vs 30.9 for placebo (p=0.017) | Mean Difference: +5.32 (p=0.0006) |
| Heart Rate (bpm) | Decreased (p < 0.01 at all doses) | Not significantly different | Mean Difference: -3.05 (p=0.007) |
| Cardiac Index (L/min/m²) | Increased transiently (p=0.04 at 1.5 µg/kg/min) | Increased by +0.21 vs placebo at 24h (p=0.016) | Mean Difference: +0.18 (p<0.0001) |
| LVEF (%) | No significant change | Not Reported | Mean Difference: +1.06 (p=0.007) |
| E/e' ratio | Not Reported | Not Reported | Not Reported |
| Stroke Volume Index (mL/beat/m²) | Increased | Not Reported | Mean Difference: +3.04 (p<0.0001) |
Experimental Protocols
1. Na+/K+-ATPase (NKA) Inhibition Assay [10]
-
Objective: To determine the IC50 value of Istaroxime for NKA.
-
Materials: Purified NKA enzyme (e.g., from dog kidney), Istaroxime solutions, ³²P-labeled ATP, Ouabain (positive control), assay buffer.
-
Procedure:
-
Incubate the purified NKA enzyme with varying concentrations of Istaroxime.
-
Initiate the enzymatic reaction by adding ³²P-ATP.
-
Terminate the reaction after a defined period.
-
Quantify the amount of inorganic phosphate (B84403) (³²P) released from ATP hydrolysis.
-
Calculate the percentage of inhibition at each Istaroxime concentration relative to the control and fit the data to a dose-response curve to determine the IC50.
-
2. SERCA2a ATPase Activity Assay [10][11]
-
Objective: To measure the effect of Istaroxime on the rate of ATP hydrolysis by SERCA2a.
-
Materials: Cardiac sarcoplasmic reticulum (SR) microsomes, Istaroxime solutions, ³²P-labeled ATP, Cyclopiazonic acid (CPA, specific SERCA inhibitor), assay buffer with varying free Ca²⁺ concentrations.
-
Procedure:
-
Pre-incubate SR microsomes with the desired concentration of Istaroxime.
-
Initiate the ATPase activity by adding ³²P-ATP in a buffer with a specific free Ca²⁺ concentration.
-
Terminate the reaction after a defined incubation period at 37°C.
-
Measure the released inorganic phosphate (³²P) using a scintillation counter.
-
Plot ATPase activity against Ca²⁺ concentration to determine Vmax and Kd(Ca²⁺).
-
Visualizations
Caption: Dual mechanism of action of Istaroxime.
Caption: Workflow for key Istaroxime in vitro assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mychesco.com [mychesco.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure [mdpi.com]
- 14. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Istaroxime hydrochloride preclinical data to clinical settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime (B1662506) hydrochloride. The information addresses common challenges encountered when translating preclinical findings to clinical settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe a significant positive inotropic effect in our animal models, but the lusitropic (diastolic relaxation) improvements are less pronounced than expected in early clinical evaluations. Why might this be?
A: This is a key challenge in the clinical translation of Istaroxime. Several factors may contribute to this observation:
-
Dual Mechanism Imbalance: Istaroxime's effects stem from a balance between Na+/K+-ATPase (NKA) inhibition and SERCA2a activation.[1][2] While SERCA2a stimulation enhances diastolic relaxation, NKA inhibition increases intracellular calcium, which can counteract this effect.[3] The precise balance of these two actions may differ between preclinical species and humans.
-
Dose-Response Relationship: The lusitropic effects may be more prominent at different concentrations than the inotropic effects. It's crucial to carefully evaluate the dose-response curve for both systolic and diastolic parameters in your models.
-
Underlying Pathology: The animal model used may not fully recapitulate the complex pathophysiology of human acute heart failure (AHF).[4] In some preclinical models, Istaroxime has been shown to improve diastolic dysfunction, particularly in models of diabetic cardiomyopathy.[5] However, the clinical AHF population is more heterogeneous.
-
Clinical Trial Observations: Clinical trials have shown that while Istaroxime improves cardiac function and blood pressure, the expected improvements in left ventricular diastolic volumes have not always been consistently demonstrated.[3] This discrepancy may be due to the Na+/K+-ATPase inhibiting activity leading to increased diastolic calcium.[3]
Troubleshooting:
-
Re-evaluate Dose in Preclinical Models: Conduct dose-escalation studies in your animal models, paying close attention to both systolic and diastolic function parameters to identify the optimal therapeutic window for lusitropy.
-
Consider a Different Animal Model: If feasible, utilize a preclinical model that more closely mimics the specific patient population you are targeting.
-
Investigate Metabolites: Istaroxime has a metabolite, PST3093, which is a more selective SERCA2a activator.[1] Investigating the pharmacokinetic and pharmacodynamic profile of this metabolite in your models could provide valuable insights.
Q2: Our preclinical studies showed a good safety profile, but we are observing a higher incidence of gastrointestinal side effects (nausea, vomiting) and injection site pain in our clinical trials. How can we address this?
A: This is a common issue in drug development, where adverse effects that are not apparent in preclinical animal studies emerge in human trials.
-
Species-Specific Differences: The physiological differences between the animal species used in preclinical testing and humans can lead to variations in drug tolerance and side effect profiles.
-
Formulation and Administration: The formulation of the intravenous solution and the rate of infusion can significantly impact local tolerance at the injection site.
-
Clinical Trial Reports: Gastrointestinal issues and injection site pain have been reported as adverse events in clinical trials of Istaroxime.[1]
Troubleshooting:
-
Preclinical Formulation Refinement: Experiment with different formulations in your animal models to assess local tolerance. This could include altering the pH, osmolality, or excipients of the vehicle.
-
Infusion Rate Studies: In your preclinical models, investigate the impact of different infusion rates on both efficacy and any observable signs of distress that might correlate with injection site pain.
-
Prophylactic Measures: In the clinical setting, consider co-administration of antiemetics to manage nausea and vomiting. For injection site pain, strategies such as using a larger vein for infusion or diluting the drug further could be explored.
Q3: We are having difficulty demonstrating the direct activation of SERCA2a by Istaroxime in our in vitro assays. What are some key experimental considerations?
A: Demonstrating the direct effect of Istaroxime on SERCA2a requires careful experimental design.
-
Presence of Phospholamban (PLN): Istaroxime's mechanism of SERCA2a stimulation involves relieving the inhibitory effect of phospholamban (PLN).[6][7] Therefore, assays conducted in the absence of PLN may not show a significant stimulatory effect.
-
Conformational State of SERCA2a: Istaroxime is proposed to bind to the E2 conformation of SERCA2a, promoting the E2 to E1 transition and accelerating calcium cycling.[7] Assay conditions should be optimized to allow for these conformational changes.
-
Assay Type: Different assays measure different aspects of SERCA2a function. An ATPase activity assay will measure ATP hydrolysis, while a calcium uptake assay will measure the transport of calcium into vesicles.[8]
Troubleshooting:
-
Use a Co-expression System: Utilize a system where both SERCA2a and PLN are co-expressed to accurately assess Istaroxime's effect on their interaction.[7]
-
Optimize Assay Buffer Conditions: Ensure the buffer composition (e.g., calcium and ATP concentrations) is appropriate for measuring SERCA2a activity and its modulation.
-
Co-immunoprecipitation: To confirm the mechanism, perform co-immunoprecipitation studies to demonstrate that Istaroxime promotes the dissociation of PLN from SERCA2a.[8]
Quantitative Data Summary
Table 1: Istaroxime Preclinical Efficacy Data
| Parameter | Animal Model | Istaroxime Effect | Reference |
| Diastolic Dysfunction | Diabetic Cardiomyopathy (Rat) | Improved | [1][5] |
| Hemodynamic & Echocardiographic Parameters | Acute Decompensated Heart Failure | Significantly Improved | [1] |
| Inotropic Action | Chronic Ischemic Heart Failure | Effective without positive chronotropic actions | [1] |
| SERCA2a Vmax | STZ Diabetic Rats (cardiac SR homogenates) | +25% | [5] |
Table 2: Istaroxime Clinical Trial Efficacy Data (Selected Parameters)
| Parameter | Clinical Trial | Istaroxime Effect vs. Placebo | p-value | Reference |
| Systolic Blood Pressure (SBP) 6h AUC | SEISMiC | 53.1 vs. 30.9 mmHg x hour | 0.017 | [1] |
| Systolic Blood Pressure (SBP) 24h AUC | SEISMi-C | 291.2 vs. 208.7 mmHg x hour | 0.025 | [1] |
| E/e' ratio change from baseline to 24h (0.5 μg/kg/min) | Phase II (NCT02617446) | -4.55 vs. -1.55 | 0.029 | [1] |
| Left Ventricular End-Systolic Volume | SEISMiC | -8.7 mL vs. +3.3 mL | 0.034 | [1] |
| Left Ventricular Ejection Fraction (LVEF) | Meta-analysis | MD: 1.26 | <0.001 | [9] |
| Cardiac Index | Meta-analysis | MD: 0.22 | <0.001 | [9] |
| Systolic Blood Pressure (SBP) | Meta-analysis | MD: 8.41 mmHg | <0.001 | [9] |
Table 3: Istaroxime Adverse Events in Clinical Trials
| Adverse Event | Frequency | Reference |
| Nausea | 28% | [1] |
| Vomiting | 14% | [1] |
| Injection Site Pain | 14% | [1] |
Experimental Protocols
1. SERCA2a ATPase Activity Assay
-
Objective: To determine the effect of Istaroxime on the rate of ATP hydrolysis by SERCA2a.
-
Materials:
-
Procedure:
-
Prepare cardiac microsomes or the purified enzyme complex.
-
Pre-incubate the enzyme preparation with Istaroxime or vehicle control.
-
Initiate the reaction by adding ³²P-labeled ATP.
-
The reaction is carried out in a buffer with a range of free Ca2+ concentrations to generate a Ca2+ activation curve.[8]
-
Stop the reaction at various time points.
-
Measure the amount of inorganic phosphate (B84403) released.
-
-
Data Analysis: The SERCA2a-specific activity is determined as the fraction of total ATPase activity inhibited by a specific SERCA inhibitor.[8] Fit the Ca2+ activation curves to a sigmoidal function to determine Vmax and Kd(Ca2+).[8]
2. Na+/K+-ATPase (NKA) Inhibition Assay
-
Objective: To determine the IC50 value of Istaroxime for NKA inhibition.
-
Materials:
-
Procedure:
-
Prepare a suspension of the purified NKA enzyme.
-
Incubate the enzyme with a range of Istaroxime concentrations.
-
Initiate the reaction by adding ³²P-ATP.[10]
-
Measure the release of inorganic phosphate.
-
-
Data Analysis: Calculate the percentage of NKA activity inhibition for each Istaroxime concentration. Fit the data to a logistic function to determine the IC50 value.[10]
Visualizations
Caption: Dual mechanism of action of Istaroxime on cardiomyocytes.
Caption: Challenges in the preclinical to clinical translation of Istaroxime.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Istaroxime treatment ameliorates calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why translation from basic discoveries to clinical applications is so difficult for atrial fibrillation and possible approaches to improving it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Istaroxime Hydrochloride in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Istaroxime (B1662506) hydrochloride in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Istaroxime hydrochloride and how does it work?
This compound is a novel investigational drug with a dual mechanism of action. It is primarily known as a Na+/K+-ATPase inhibitor and a sarcoplasmic/endoplasmic reticulum Ca2+ ATPase 2 (SERCA2) activator.[1][2][3] Its main therapeutic application is in the treatment of acute heart failure.[4] By inhibiting the Na+/K+-ATPase, Istaroxime increases intracellular sodium, which in turn leads to an increase in intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility (inotropic effect).[5] Simultaneously, its activation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving cardiac relaxation (lusitropic effect).[5][6]
Q2: Can this compound interfere with fluorescence-based assays?
While this compound has been successfully used in studies involving fluorescent calcium indicators (e.g., Fura-2, Indo-1) and genetically encoded voltage sensors, the potential for interference, as with any small molecule, should be considered.[7][8] Potential artifacts can arise from the intrinsic properties of the compound or its effects on the cellular environment.
Q3: What are the potential types of artifacts I should be aware of when using this compound?
Researchers should be vigilant for the following potential artifacts:
-
Autofluorescence: this compound has a steroid-like androstane (B1237026) backbone. Some steroid-based molecules are known to be autofluorescent, meaning they can emit their own light upon excitation, which could be mistaken for a genuine signal from your fluorescent probe.[9][10]
-
Spectral Overlap: The excitation or emission spectrum of this compound could potentially overlap with that of your fluorescent dye, leading to either an artificially high signal (if autofluorescent) or a diminished signal due to quenching.
-
Alterations in Cellular Environment: Istaroxime's mechanism of action involves changing intracellular ion concentrations (Na+ and Ca2+).[11] These changes could potentially affect the fluorescence of ion-sensitive dyes in a manner that is independent of the direct biological process being studied.
-
Light Scattering: At high concentrations, small molecules can sometimes form aggregates or precipitates, which can scatter light and lead to erroneous readings in fluorescence plate readers.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating potential artifacts when using this compound in fluorescence-based assays.
Issue 1: High background fluorescence in the presence of this compound.
Possible Cause:
-
Autofluorescence of this compound.
-
Contamination of the compound stock.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing only the assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths used for your experimental probe.
-
Perform a Spectral Scan: If your instrument allows, perform an excitation and emission scan of the this compound solution to determine its spectral properties. This will help identify any potential overlap with your fluorescent dye.
-
Use High-Purity Reagents: Ensure that the this compound and all buffer components are of high purity to rule out fluorescent contaminants.
Issue 2: Unexpected decrease in fluorescence signal with increasing this compound concentration.
Possible Cause:
-
Fluorescence Quenching: this compound may be absorbing the excitation light or the emitted fluorescence from your probe.
-
Cellular Toxicity: At high concentrations, the compound may be causing cell death, leading to a loss of signal in cell-based assays.
Troubleshooting Steps:
-
Assess Quenching Effects: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound. A decrease in fluorescence intensity with increasing compound concentration suggests a quenching effect.
-
Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, LDH) to determine if the concentrations of this compound used are toxic to your cells.
-
Change Fluorophore: If quenching is confirmed, consider using a different fluorescent probe with a non-overlapping spectral profile.
Issue 3: Inconsistent or variable results between replicate wells.
Possible Cause:
-
Compound Precipitation: this compound may be precipitating out of solution at the concentrations used.
-
Incomplete Mixing: Inadequate mixing of the compound in the assay wells.
Troubleshooting Steps:
-
Check Solubility: Visually inspect the wells for any signs of precipitation. You can also measure light scatter at a wavelength outside the absorbance range of your components.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay.
-
Improve Mixing Technique: Ensure thorough but gentle mixing after adding this compound to the assay wells.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in the primary assay.
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer, ranging from the lowest to the highest concentration used in your experiment.
-
Include a "buffer-only" control.
-
Dispense the solutions into the wells of a microplate (the same type used for your assay).
-
Using a fluorescence plate reader, measure the fluorescence intensity at the excitation and emission wavelengths of your experimental fluorophore.
-
Data Analysis: Subtract the average fluorescence of the "buffer-only" control from all other readings. Plot the background-subtracted fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates autofluorescence.
Table 1: Example Data for this compound Autofluorescence Assessment
| Istaroxime HCl (µM) | Raw Fluorescence (RFU) | Background Subtracted (RFU) |
| 0 (Buffer) | 50 | 0 |
| 1 | 55 | 5 |
| 10 | 75 | 25 |
| 100 | 150 | 100 |
Protocol 2: Evaluating Quenching Effects of this compound
Objective: To determine if this compound quenches the fluorescence of the experimental probe.
Methodology:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, mix the fluorescent probe solution with the different concentrations of this compound.
-
Include a control with the fluorescent probe and buffer only.
-
Measure the fluorescence intensity.
-
Data Analysis: Normalize the fluorescence intensity of each sample to the control (probe + buffer). A concentration-dependent decrease in the normalized fluorescence indicates quenching.
Table 2: Example Data for this compound Quenching Assessment
| Istaroxime HCl (µM) | Raw Fluorescence (RFU) | Normalized Fluorescence (%) |
| 0 (Probe + Buffer) | 1000 | 100 |
| 1 | 980 | 98 |
| 10 | 850 | 85 |
| 100 | 600 | 60 |
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Istaroxime (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Istaroxime treatment ameliorates calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime treatment ameliorates calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Istaroxime Hydrochloride Infusion Protocols in Conscious Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing infusion protocols for Istaroxime (B1662506) hydrochloride in conscious animal models. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Istaroxime?
A1: Istaroxime hydrochloride is a novel intravenous agent with a dual mechanism of action. It inhibits the Na+/K+-ATPase pump and stimulates the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a). This combined action leads to an increase in intracellular calcium, enhancing cardiac contractility (inotropic effect), while also improving myocardial relaxation (lusitropic effect) by accelerating calcium reuptake into the sarcoplasmic reticulum.[1]
Q2: What are the recommended animal models for studying the effects of Istaroxime?
A2: Preclinical studies of Istaroxime have successfully utilized both rodent and canine models. Rat models, such as those with streptozotocin-induced diabetic cardiomyopathy, are valuable for investigating effects on diastolic dysfunction. Canine models, including those with chronic atrioventricular block or induced ischemic heart failure, are well-suited for assessing hemodynamic and electrophysiological responses.[2]
Q3: What is the appropriate solvent and formulation for this compound for in vivo studies?
A3: this compound is soluble in DMSO.[3] For intravenous administration, it can be formulated in sterile isotonic solutions such as 0.9% saline. The final concentration should be adjusted based on the desired infusion rate and the animal's body weight to ensure accurate dosing.
Q4: What are the typical infusion durations for Istaroxime in preclinical studies?
A4: Infusion durations can vary depending on the experimental objectives. For assessing acute hemodynamic effects, continuous infusions for periods such as 15 to 60 minutes have been reported.[2] Longer-term infusions may be considered for specific study designs, but the short half-life of the compound should be taken into account.
Q5: Are there any known side effects of Istaroxime in animals?
A5: In preclinical studies, Istaroxime has been shown to have a relatively good safety profile, with a lower propensity for proarrhythmic effects compared to other inotropic agents.[2] However, at higher doses, gastrointestinal symptoms and injection site pain have been observed.[4] Close monitoring of the animal's well-being throughout the infusion period is crucial.
Troubleshooting Guide
Issue 1: Difficulty with intravenous catheter placement in a conscious rat.
-
Possible Cause: The lateral tail veins may be constricted, making catheter insertion challenging.
-
Troubleshooting Steps:
-
Vein Dilation: Warm the rat's tail by immersing it in warm water (approximately 45-50°C) for 5-10 minutes to promote venodilation.[5] Alternatively, place the animal in a warming box or use a heating pad under the cage for a short period.[6]
-
Proper Restraint: Use an appropriately sized restraining device to minimize movement and stress to the animal.[5][7] A calm animal will have better peripheral circulation.
-
Catheter and Needle Technique: Use a small gauge needle (25-27G for rats).[6] Insert the needle with the bevel facing up and parallel to the vein to facilitate smooth entry.[6][8]
-
Issue 2: The infusion pump alarms for an occlusion.
-
Possible Cause: The infusion line may be kinked, or the catheter may be improperly positioned or clotted.
-
Troubleshooting Steps:
-
Check the Tubing: Inspect the entire length of the infusion tubing for any kinks or compressions, especially if the animal has shifted its position.
-
Examine the Catheter: Ensure the catheter is securely taped and has not been dislodged. Check the insertion site for signs of swelling or infiltration.
-
Flush the Catheter: If a clot is suspected, attempt to gently flush the catheter with sterile saline. If resistance is met, do not force the flush. The catheter may need to be replaced.
-
Animal Positioning: Gently reposition the animal's limb to ensure the vein is not being compressed.[8]
-
Issue 3: Swelling or redness observed at the catheter insertion site.
-
Possible Cause: This may indicate phlebitis (inflammation of the vein) or extravasation (leakage of the infusate into the surrounding tissue).
-
Troubleshooting Steps:
-
Stop the Infusion: Immediately halt the infusion.
-
Assess the Site: Carefully examine the insertion site for the severity of the swelling, redness, and any signs of pain in the animal.
-
Remove the Catheter: If phlebitis or extravasation is suspected, the catheter should be removed.
-
Provide Supportive Care: Apply a warm compress to the affected area to help reduce swelling and discomfort. Monitor the site for any signs of infection.
-
Re-catheterize: If the infusion needs to be continued, place a new catheter in a different vein, preferably on another limb.
-
Issue 4: Inconsistent or unexpected physiological responses in the animal.
-
Possible Cause: This could be due to variability in drug formulation, incorrect dosing, or individual animal differences.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the this compound solution was prepared correctly and is stable. Check for any precipitation.
-
Confirm Dosing Calculations: Double-check all calculations for the infusion rate, drug concentration, and the animal's body weight.
-
Monitor Vital Signs: Continuously monitor key physiological parameters (e.g., heart rate, blood pressure) to assess the animal's response in real-time.
-
Consider Animal Health Status: Ensure the animal was healthy and properly acclimated before the experiment, as underlying health issues can affect drug responses.
-
Quantitative Data
Table 1: this compound Dosing in Preclinical Models
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Anesthetized Control Dogs | 3 µg/kg/min IV | Increased LV contractility by 81% and relaxation by 94% | [2] |
| Anesthetized Chronic Atrioventricular Block Dogs | 3 µg/kg/min IV for 60 min | Increased LV contractility by 61% and relaxation by 49% | [2] |
| Anesthetized Chronic Atrioventricular Block Dogs | 90 µg/kg over 5 min IV | Suppressed arrhythmic episodes in some animals | [2] |
| Guinea Pigs | 300 µg/kg IV bolus | Progressive increase in +dP/dtmax | [9] |
Experimental Protocols
Protocol 1: Intravenous Infusion in a Conscious Rat (Tail Vein)
Materials:
-
This compound solution
-
Sterile 1 mL or 3 mL syringes[6]
-
25-27 gauge sterile needles[6]
-
Warming device (e.g., heating pad or warming box)[6]
-
70% Isopropyl alcohol swabs
-
Sterile saline for flushing
-
Infusion pump and tubing
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration in a sterile manner.
-
Animal Acclimation and Warming: Allow the rat to acclimate to the experimental environment. To facilitate vein dilation, warm the animal for 5-10 minutes using a warming device.[6]
-
Restraint: Gently place the rat into an appropriately sized restraining device.[5][7]
-
Catheter Placement:
-
Identify one of the lateral tail veins.
-
Clean the injection site with a 70% isopropyl alcohol swab.
-
Insert a 25-27 gauge needle, bevel up, into the vein at a shallow angle, parallel to the tail.[6][8] A small flash of blood in the hub of the needle may indicate successful placement.
-
Advance the catheter smoothly into the vein.
-
-
Securing the Catheter: Secure the catheter to the tail using medical tape.
-
Connecting the Infusion Line:
-
Attach the infusion tubing to the catheter.
-
Ensure the line is free of air bubbles.
-
-
Initiating the Infusion:
-
Program the infusion pump with the calculated infusion rate based on the drug concentration and the rat's body weight.
-
Start the infusion and closely monitor the animal for any signs of distress or adverse reactions.
-
-
Post-Infusion Care:
-
Once the infusion is complete, flush the catheter with a small amount of sterile saline.
-
Carefully remove the catheter and apply gentle pressure to the insertion site with gauze to prevent bleeding.
-
Return the animal to its home cage and continue to monitor its recovery.
-
Protocol 2: Intravenous Infusion in a Conscious Dog (Cephalic Vein)
Materials:
-
This compound solution
-
Sterile syringes
-
Appropriately sized intravenous catheter (e.g., 20-24 gauge)
-
Electric clippers
-
Antiseptic scrub and solution (e.g., chlorhexidine, alcohol)
-
Sterile saline for flushing
-
Medical tape and bandage material
-
Infusion pump and tubing
-
Elizabethan collar (if necessary)
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration under sterile conditions.
-
Animal Restraint: Have a trained handler gently restrain the dog in a comfortable position (e.g., sternal or lateral recumbency).
-
Catheter Placement:
-
Clip the hair over the cephalic vein on the forelimb.[10]
-
Perform a sterile preparation of the skin using an antiseptic scrub and solution.
-
The person placing the catheter will occlude the vein upstream from the insertion site.
-
Insert the catheter into the vein. A flash of blood in the catheter hub will indicate successful placement.
-
Advance the catheter into the vein while withdrawing the stylet.
-
-
Securing the Catheter:
-
Place a T-connector or injection cap on the catheter hub.
-
Secure the catheter in place with medical tape and a light bandage.[10]
-
-
Connecting the Infusion Line:
-
Flush the catheter with sterile saline to ensure patency.
-
Connect the infusion line to the catheter port, ensuring no air is introduced.
-
-
Initiating the Infusion:
-
Set the infusion pump to the calculated rate based on the dog's weight and the desired dose.
-
Begin the infusion and continuously monitor the dog for any adverse reactions, paying close attention to the catheter site and the animal's demeanor. An Elizabethan collar may be used to prevent the dog from chewing at the catheter.[10]
-
-
Post-Infusion Care:
-
After the infusion is complete, disconnect the infusion line and flush the catheter with sterile saline.
-
The catheter may be removed, or a heparinized saline lock can be used if further venous access is required.
-
Apply pressure to the insertion site upon catheter removal.
-
Monitor the dog during its recovery period.
-
Visualizations
Caption: Istaroxime's dual mechanism of action on Na+/K+-ATPase and SERCA2a.
Caption: Experimental workflow for intravenous infusion in a conscious animal.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase 1-2 dose-escalating study evaluating the safety and tolerability of istaroxime and specific effects on electrocardiographic and hemodynamic parameters in patients with chronic heart failure with reduced systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. Intravenous Injection in the Rat (using the tail vein) [norecopa.no]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Intravenous Fluid (IV Fluids) Therapy in Dogs [petplace.com]
Dealing with the short half-life of Istaroxime hydrochloride in experimental design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving Istaroxime (B1662506) hydrochloride, a compound with a notably short half-life. This guide addresses common challenges and provides detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when designing experiments with Istaroxime hydrochloride?
A1: The most significant challenge is its short plasma half-life of approximately one hour.[1][2] This necessitates experimental designs that can maintain a steady-state concentration of the drug to observe its therapeutic effects, particularly in in vivo studies. For in vitro experiments, this requires careful consideration of incubation times and potential drug degradation.[1]
Q2: How does Istaroxime's dual mechanism of action impact experimental design and interpretation?
A2: this compound uniquely functions as both an inhibitor of the Na+/K+-ATPase and an activator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][2][3][4][5] This dual action produces both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.[1][2] Experimental designs should aim to dissect these two effects, which can be achieved by using specific inhibitors or activators of other components within the calcium signaling pathway or by comparing its effects to agents with singular mechanisms of action.
Q3: What is the recommended route of administration for Istaroxime in preclinical and clinical studies?
A3: Due to its short half-life, Istaroxime is almost exclusively administered via intravenous (IV) infusion in both preclinical and clinical settings.[1][2][6] This method allows for precise control over plasma concentration and the ability to maintain a therapeutic level.
Q4: Are there any known off-target effects of Istaroxime that should be considered during experimental design?
A4: Istaroxime is considered relatively selective for its primary targets. While its steroidal structure has prompted investigation into interactions with steroid hormone receptors, it appears to lack the ability to bind them, which is an advantage over some other cardiac glycosides.[3] However, as with any experimental compound, researchers should remain mindful of potential off-target effects and incorporate appropriate controls in their experimental design.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected effects in in vitro assays.
-
Potential Cause: Degradation of Istaroxime in the experimental medium during the incubation period due to its short half-life.
-
Troubleshooting Steps:
-
Shorten Incubation Times: For functional assays, aim for the shortest possible incubation time that still allows for a measurable effect.
-
Replenish the Drug: For longer-term experiments (e.g., >4-6 hours), consider a partial or full media change with a fresh Istaroxime-containing solution at regular intervals.[1]
-
Use a Perfusion System: For tissue or organ bath experiments, a continuous perfusion system is ideal for ensuring a constant drug concentration.
-
Issue 2: High variability in animal responses during in vivo studies.
-
Potential Cause: Fluctuations in plasma concentration due to an inappropriate dosing regimen.
-
Troubleshooting Steps:
-
Implement Continuous Infusion: For rodent and larger animal studies, utilize osmotic mini-pumps or surgically implanted catheters connected to an infusion pump to deliver Istaroxime continuously. This is the most effective method for achieving and maintaining a steady-state plasma concentration.
-
Issue 3: Difficulty in differentiating between Na+/K+-ATPase inhibition and SERCA2a activation.
-
Potential Cause: The compound's dual mechanism of action can make it challenging to attribute observed effects to a single target.
-
Troubleshooting Steps:
-
Use Selective Comparators: Include control compounds that are selective Na+/K+-ATPase inhibitors (e.g., ouabain (B1677812), digoxin) and, if available, selective SERCA2a activators in your experiments.
-
Utilize Knockdown/Knockout Models: If feasible, use cell lines or animal models with altered expression of Na+/K+-ATPase or SERCA2a to isolate the effects of Istaroxime on each target.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of Istaroxime, providing a reference for dosages and observed effects.
Table 1: Istaroxime Intravenous Infusion Protocols in Key Clinical Trials
| Clinical Trial | Patient Population | Dosing Regimens (Intravenous Infusion) | Infusion Duration |
| HORIZON-HF | Patients with worsening heart failure and reduced left ventricular systolic function | Sequential cohorts of 0.5 µg/kg/min, 1.0 µg/kg/min, and 1.5 µg/kg/min | 6 hours[6] |
| Phase II (NCT02617446) | Chinese and Italian patients with Acute Decompensated Heart Failure | Two sequential cohorts: 0.5 µg/kg/min and 1.0 µg/kg/min | 24 hours[6] |
| SEISMiC | Patients with acute heart failure-related pre-cardiogenic shock | Continuous infusion of 1.0 µg/kg/min or 1.5 µg/kg/min | 24 hours[2][7] |
Table 2: Hemodynamic and Echocardiographic Effects of Istaroxime Infusion
| Parameter | Effect | Dose | Clinical Trial Finding |
| Systolic Blood Pressure (SBP) | Increase | 1.0 µg/kg/min and 1.5 µg/kg/min | A significant increase was observed.[2] In the SEISMiC trial, the adjusted SBP increase at 6 hours was 12.3 mmHg in the istaroxime group versus 7.5 mmHg in the placebo group.[7] |
| Heart Rate (HR) | Decrease | 0.5 µg/kg/min, 1.0 µg/kg/min, and 1.5 µg/kg/min | A significant decrease was observed at all tested doses.[2] |
| Cardiac Index | Increase | 1.5 µg/kg/min | An increase was observed during the infusion compared to placebo.[2] |
| Left Ventricular End-Systolic Volume (LVESV) | Decrease | 1.0 µg/kg/min | A reduction was observed compared to placebo (-15.8 ± 22.7 mL vs. -2.1 ± 25.5 mL).[2] |
| E/e' ratio (Diastolic function) | Decrease | 0.5 µg/kg/min and 1.0 µg/kg/min | Significantly reduced by both doses compared to placebo.[2] |
Key Experimental Protocols
1. In Vitro Na+/K+-ATPase (NKA) Inhibition Assay
-
Principle: This assay measures NKA activity by quantifying the rate of ATP hydrolysis, determined by measuring the amount of released inorganic phosphate (B84403) (Pi). The NKA-specific activity is the difference in Pi released in the presence and absence of a specific NKA inhibitor like ouabain.[8]
-
Methodology:
-
Preparation: Isolate membrane fractions rich in NKA from a relevant source (e.g., cardiac tissue).[8]
-
Reaction Setup: Prepare two sets of reaction tubes.
-
Initiation: Pre-incubate tubes at 37°C. Initiate the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a fixed period where the reaction is linear (e.g., 20-30 minutes).[8]
-
Termination and Measurement: Stop the reaction and measure the released inorganic phosphate.
-
Calculation: NKA activity is the difference between the total and the ouabain-insensitive ATPase activity. Calculate the half-maximal inhibitory concentration (IC50) for Istaroxime.[8]
-
2. In Vitro SERCA2a Activation Assay (Calcium Uptake Method)
-
Principle: This assay directly measures SERCA2a function by monitoring the ATP-dependent transport of Ca2+ into isolated sarcoplasmic reticulum (SR) vesicles. The rate of Ca2+ uptake is tracked using a fluorescent Ca2+ indicator.[8]
-
Methodology:
-
Preparation: Isolate SR vesicles from cardiac muscle homogenates.[8]
-
Reaction Setup: In a 96-well plate, add reaction buffer, SR vesicles, various concentrations of Istaroxime, and a Ca2+-sensitive fluorophore (e.g., Indo-1).[8]
-
Baseline Measurement: Establish a baseline fluorescence reading.
-
Initiation: Inject a solution of ATP to start the Ca2+ uptake reaction.[8]
-
Monitoring: Immediately begin kinetic measurement of the fluorescence change as Ca2+ is pumped from the buffer into the vesicles. The rate of fluorescence decrease corresponds to the SERCA2a activity.[8]
-
Calculation: Determine the rate of Ca2+ uptake and calculate the half-maximal effective concentration (EC50).
-
3. Ex Vivo Langendorff Heart Perfusion
-
Principle: This method allows for the study of cardiac function in an isolated, perfused heart, providing a bridge between in vitro and in vivo studies.
-
Methodology:
-
Heart Isolation: Excise the heart from an anesthetized animal and rapidly cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, during which baseline functional parameters are recorded.
-
Istaroxime Administration: Introduce Istaroxime into the perfusion buffer at the desired concentrations. Due to its short half-life, a continuous infusion into the perfusion line just before it enters the heart is the preferred method.
-
Data Acquisition: Continuously record cardiac function parameters (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.
-
Visualizations
Caption: Dual mechanism of Istaroxime action on cardiac myocytes.
Caption: Generalized workflow for an in vivo Istaroxime study.
Caption: Decision tree for troubleshooting Istaroxime experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Differentiating SERCA2a Activation and Na+/K+-ATPase Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you differentiate the cellular and biochemical effects of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a) activation from those of Na+/K+-ATPase inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional differences between SERCA2a activation and Na+/K+-ATPase inhibition?
A1: SERCA2a activation and Na+/K+-ATPase inhibition both lead to an increase in cytosolic calcium and enhanced cardiac contractility, but through distinct mechanisms. SERCA2a is a pump on the sarcoplasmic reticulum (SR) that actively transports Ca2+ from the cytosol back into the SR, promoting muscle relaxation (lusitropy) and ensuring sufficient Ca2+ stores for subsequent contractions.[1][2] Activation of SERCA2a enhances the rate of Ca2+ reuptake, leading to faster relaxation and increased SR Ca2+ load.[3]
Conversely, the Na+/K+-ATPase is a plasma membrane pump that maintains the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.[4][5] Inhibition of this pump, typically by cardiac glycosides like digoxin (B3395198), leads to an accumulation of intracellular Na+.[4][6] This increase in intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell, resulting in a net increase in intracellular Ca2+ concentration and consequently, enhanced contractility (inotropy).[5][6]
Q2: My compound increases cardiomyocyte contractility. How can I determine if it's acting on SERCA2a or the Na+/K+-ATPase?
A2: To dissect the mechanism of your compound, a multi-pronged approach is recommended. You should assess changes in intracellular ion concentrations (Ca2+ and Na+), measure the specific activity of each enzyme, and evaluate downstream signaling pathways. A logical workflow is presented in the troubleshooting guide below.
Q3: Are there specific pharmacological tools to distinguish between these two effects?
A3: Yes, specific inhibitors and activators can be invaluable. For the Na+/K+-ATPase, ouabain (B1677812) and digoxin are classic inhibitors.[4][6][7] For SERCA2a, thapsigargin (B1683126) and cyclopiazonic acid (CPA) are potent inhibitors used experimentally, while specific activators are an active area of drug development.[8] Comparing the effects of your compound to these reference compounds can provide significant insights.
Q4: What are the expected changes in intracellular ion concentrations for each mechanism?
A4:
-
SERCA2a Activation: Primarily leads to a faster decay of the cytosolic Ca2+ transient during diastole and an increased SR Ca2+ load.[9][10] It does not directly affect intracellular Na+ concentrations.
-
Na+/K+-ATPase Inhibition: Causes a primary increase in intracellular Na+ concentration.[4][11] This is followed by a secondary increase in intracellular Ca2+ due to altered NCX function.[5][6]
Troubleshooting Guides
Issue: Ambiguous results from contractility assays.
This guide will help you design experiments to differentiate whether an observed inotropic effect is due to SERCA2a activation or Na+/K+-ATPase inhibition.
Step 1: Measure Intracellular Ion Concentrations
The initial and most critical step is to measure the changes in intracellular sodium ([Na+]i) and calcium ([Ca2+]i) concentrations upon treatment with your compound.
-
Rationale: A primary increase in [Na+]i is a hallmark of Na+/K+-ATPase inhibition, whereas SERCA2a activation does not directly impact [Na+]i. Both mechanisms will affect [Ca2+]i, but the kinetics and underlying cause will differ.
Experimental Workflow for Ion Concentration Measurement
Caption: Workflow for differentiating mechanisms via ion concentration.
Step 2: Perform Specific Enzyme Activity Assays
Directly measure the enzymatic activity of SERCA2a and Na+/K+-ATPase in the presence of your compound.
-
Rationale: This provides direct evidence of target engagement. An increase in SERCA2a activity or a decrease in Na+/K+-ATPase activity will confirm the mechanism.
Data Presentation: Expected Outcomes of Key Experiments
| Experimental Readout | SERCA2a Activation | Na+/K+-ATPase Inhibition |
| Intracellular Na+ ([Na+]i) | No significant change | Increase[4][11] |
| Intracellular Ca2+ ([Ca2+]i) | Faster decay of Ca2+ transient, increased SR load[9] | Slower decay of Ca2+ transient, increased diastolic Ca2+[5][6] |
| SERCA2a Activity Assay | Increased Vmax or Ca2+ affinity[8] | No direct effect |
| Na+/K+-ATPase Activity Assay | No direct effect | Decreased activity[4][12] |
| Downstream Signaling | Potential modulation of CaMKII, NFAT pathways[9][10] | Activation of Src kinase, Ras-Raf-MEK-MAPK pathways[13][14] |
Step 3: Analyze Downstream Signaling Pathways
Investigate the activation of signaling cascades known to be associated with each pump.
-
Rationale: Na+/K+-ATPase, in addition to its pumping function, acts as a signal transducer, often involving the activation of Src kinase.[13][14] SERCA2a modulation can influence calcium-dependent signaling pathways like CaMKII and calcineurin-NFAT.[9][10]
Signaling Pathway Diagrams
Caption: Signaling cascade for SERCA2a activation.
Caption: Signaling cascade for Na+/K+-ATPase inhibition.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration in cultured cardiomyocytes using the ratiometric fluorescent indicator Fura-2 AM.[15][16]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ion-free HBSS
-
EGTA
-
Fluorescence plate reader or microscope with 340/380 nm excitation and ~510 nm emission capabilities.
Procedure:
-
Cell Culture: Plate cardiomyocytes on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium, wash cells once with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Data Acquisition:
-
Place the plate in the fluorescence reader or on the microscope stage, maintained at 37°C.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the test compound and continue recording to observe changes in the 340/380 ratio.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, add ionomycin (e.g., 5-10 µM) to permeabilize cells to Ca2+, obtaining the maximum fluorescence ratio (Rmax).
-
Subsequently, add a Ca2+ chelator like EGTA (e.g., 10-20 mM) to obtain the minimum fluorescence ratio (Rmin).
-
Calculate [Ca2+]i using the Grynkiewicz equation.
-
Protocol 2: Measurement of Intracellular Sodium ([Na+]i) using Sodium Green or SBFI
This protocol outlines the measurement of intracellular sodium using a fluorescent indicator.[11][17][18]
Materials:
-
Sodium Green tetraacetate or SBFI-AM
-
Pluronic F-127
-
Probenecid (B1678239) (for some cell types to prevent dye extrusion)
-
Physiological salt solution
-
Gramicidin (B1672133) and Monensin (B1676710) (for calibration)
-
Fluorescence plate reader or microscope.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5-10 µM Sodium Green or SBFI-AM with 0.05% Pluronic F-127 in a physiological salt solution.
-
Incubate cells for 60-90 minutes at 37°C.
-
Wash cells thoroughly to remove extracellular dye. Add probenecid (e.g., 1 mM) to the final wash and subsequent solutions if needed.[19]
-
-
Data Acquisition:
-
Record baseline fluorescence (for Sodium Green, excitation ~488 nm, emission ~525 nm; for SBFI, ratiometric as with Fura-2).
-
Add the test compound and record the change in fluorescence intensity or ratio over time.
-
-
Calibration:
-
To calibrate the signal, treat cells with a combination of ionophores like gramicidin and monensin in solutions with known extracellular Na+ concentrations to equilibrate intracellular and extracellular Na+.
-
Generate a calibration curve of fluorescence versus [Na+].
-
Protocol 3: Na+/K+-ATPase Activity Assay (Phosphate Release Method)
This assay measures the ouabain-sensitive release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[12][20][21]
Materials:
-
Cell or tissue homogenates
-
Assay Buffer (e.g., Tris-HCl, NaCl, KCl, MgCl2, ATP)
-
Ouabain
-
Malachite green or other phosphate detection reagent.
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction tubes. One set will contain the complete assay buffer, and the other will also contain ouabain (e.g., 1 mM) to determine the background, non-Na+/K+-ATPase-dependent ATP hydrolysis.
-
Add the cell/tissue homogenate to each tube.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing SDS or by placing on ice).
-
-
Phosphate Detection:
-
Add the malachite green reagent to each tube and incubate for color development.
-
Measure the absorbance at ~620-660 nm.
-
-
Calculation:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each sample.
-
The Na+/K+-ATPase activity is the difference between the Pi released in the absence and presence of ouabain.
-
Protocol 4: SERCA2a Activity Assay (Calcium Uptake or ATP Hydrolysis)
This can be measured either by quantifying Ca2+ uptake into microsomes or by measuring ATP hydrolysis. The ATP hydrolysis method is similar to the Na+/K+-ATPase assay but uses a specific SERCA inhibitor.[8][22]
Materials:
-
Sarcoplasmic reticulum (SR) microsomes isolated from tissue.
-
Assay Buffer (e.g., MOPS or HEPES, KCl, MgCl2, ATP, CaCl2 buffered with EGTA to set free [Ca2+]).
-
Thapsigargin or Cyclopiazonic Acid (CPA) as a specific SERCA inhibitor.
-
Malachite green reagent.
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures with varying free Ca2+ concentrations.
-
For each Ca2+ concentration, prepare a parallel set of tubes containing a SERCA inhibitor (e.g., 10 µM CPA) to determine background ATPase activity.
-
-
Enzymatic Reaction:
-
Add SR microsomes to the reaction mixtures.
-
Start the reaction by adding ATP.
-
Incubate at 37°C for a defined time.
-
Stop the reaction.
-
-
Phosphate Detection:
-
Measure the released inorganic phosphate as described in Protocol 3.
-
-
Calculation:
-
SERCA2a activity is the difference in Pi released in the absence and presence of the specific inhibitor.
-
Plot activity versus free [Ca2+] to determine Vmax and Ca2+ affinity (KCa). An activator would be expected to increase Vmax or decrease KCa (increase affinity).[8]
-
References
- 1. Combining SERCA2a activation and Na-K ATPase inhibition: a promising new approach to managing acute heart failure syndromes with low cardiac output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SERCA2a: a prime target for modulation of cardiac contractility during heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarcoplasmic reticulum Ca2+ ATPase as a therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SERCA2a controls the mode of agonist-induced intracellular Ca2+ signal, transcription factor NFAT and proliferation in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SERCA2a Gene Transfer Decreases SR Calcium Leak and Reduces Ventricular Arrhythmias in a Model of Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoledo.edu [utoledo.edu]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a Sensitive Assay for SERCA Activity Using FRET Detection of ADP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Istaroxime Hydrochloride and Digoxin in Heart Failure Management
This guide provides a detailed, data-driven comparison of Istaroxime (B1662506) hydrochloride and Digoxin (B3395198), two pharmacological agents employed in the management of heart failure. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on the distinct mechanisms of action, clinical efficacy based on experimental data, and safety profiles.
Mechanism of Action
Istaroxime and Digoxin both exert positive inotropic effects on the myocardium through the inhibition of the Na+/K+-ATPase pump. However, their molecular interactions and downstream effects, particularly on calcium handling and myocardial relaxation, are distinct.
Istaroxime Hydrochloride
Istaroxime is a novel intravenous agent with a dual mechanism of action, providing both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[1][2][3]
-
Na+/K+-ATPase Inhibition : Similar to Digoxin, Istaroxime inhibits the Na+/K+-ATPase pump in cardiomyocytes.[1][3][4] This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium reduces the efficacy of the Na+/Ca2+ exchanger (NCX) in extruding calcium, resulting in a higher intracellular calcium concentration, which enhances myocardial contractility.[1][5]
-
SERCA2a Stimulation : Uniquely, Istaroxime also stimulates the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][4][6] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a, an action that is independent of the cAMP/PKA signaling pathway.[3][4] This stimulation enhances the reuptake of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This accelerated calcium sequestration promotes myocardial relaxation (lusitropic effect) and also increases the SR calcium load available for subsequent contractions, further contributing to its inotropic effect.[3][4][5]
Digoxin
Digoxin is a cardiac glycoside that has been used for centuries in the treatment of heart failure.[7] Its primary mechanism involves the inhibition of Na+/K+-ATPase.
-
Na+/K+-ATPase Inhibition : Digoxin binds to and inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular sodium.[7][8][9] This, in turn, increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing myocardial contractility (positive inotropic effect).[7][9]
-
Neurohormonal Effects : Digoxin also exerts several neurohormonal effects. It increases vagal tone, which slows the heart rate and atrioventricular (AV) conduction.[8] Additionally, it has a sympathoinhibitory effect, decreasing serum norepinephrine (B1679862) concentrations and plasma renin activity.[8][10] Unlike Istaroxime, Digoxin does not directly stimulate SERCA2a.
Comparative Efficacy and Hemodynamic Effects
Clinical trial data provide a quantitative basis for comparing the efficacy of Istaroxime and Digoxin.
This compound: Clinical Data
Istaroxime has been evaluated in several Phase II clinical trials in patients with acute heart failure (AHF), including HORIZON-HF and SEISMiC.[5][11][12]
Table 1: Summary of Hemodynamic and Echocardiographic Effects of Istaroxime in AHF Patients
| Parameter | Change with Istaroxime | Study/Reference |
|---|---|---|
| Systolic Blood Pressure (SBP) | ↑ Increase (MD: 5.32 to 8.41 mmHg) | [1][13][14] |
| Heart Rate (HR) | ↓ Decrease (MD: -3.05 bpm) | [1][14] |
| Cardiac Index (CI) | ↑ Increase (MD: 0.18 to 0.22 L/min/m²) | [1][12][13][14] |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ Decrease (-4.7 ± 5.9 mmHg with 1.5 µg/kg/min) | [5] |
| Left Ventricular Ejection Fraction (LVEF) | ↑ Increase (MD: 1.06 to 1.26 mL) | [1][13][14] |
| LV End-Systolic Volume (LVESV) | ↓ Decrease (MD: -11.84 to -12.0 ml) | [3][12][13] |
| LV End-Diastolic Volume (LVEDV) | ↓ Decrease (MD: -12.25 ml) | [3][13] |
| E/e' ratio (Diastolic Function) | ↓ Decrease (Improved diastolic function) | [3] |
| E/A ratio (Diastolic Function) | ↓ Decrease (MD: -0.39) |[1][13][14] |
MD: Mean Difference vs. Placebo
Digoxin: Clinical Data
The primary evidence for Digoxin's efficacy in chronic heart failure comes from the landmark Digitalis Investigation Group (DIG) trial.[1][15][16]
Table 2: Summary of Clinical Outcomes with Digoxin in Chronic HF Patients (DIG Trial)
| Parameter | Effect of Digoxin vs. Placebo | Study/Reference |
|---|---|---|
| All-Cause Mortality | Neutral effect (No significant reduction) | [1][15][16] |
| HF-related Hospitalizations | ↓ Significant reduction | [1][10][16][17] |
| Cardiovascular Hospitalizations | ↓ Trend towards reduction | [18] |
| Exercise Tolerance | ↑ Improvement | [10] |
| Symptoms & Quality of Life | ↑ Improvement | [10] |
| LVEF | ↑ Improvement |[8] |
Note: The DIG trial focused on long-term outcomes rather than acute hemodynamic changes. Post-hoc analyses suggest a potential mortality benefit at lower serum concentrations (0.5–0.9 ng/mL).[15][18]
Direct Comparison Highlights
While large head-to-head trials are lacking, preclinical and smaller clinical studies highlight key differences:
-
Lusitropic Effects : Istaroxime's SERCA2a stimulation provides a direct lusitropic (diastolic relaxation) benefit, an effect not inherent to Digoxin's mechanism.[1][3]
-
Arrhythmogenic Potential : Istaroxime demonstrates a wider safety margin between its inotropic and arrhythmogenic doses. The safety ratio (Lethal Dose / Effective Dose 80) is reported to be 20 for Istaroxime versus 3 for Digoxin.[5] This is partly attributed to Istaroxime's SERCA2a stimulation, which helps confine Ca2+ within the SR, reducing the likelihood of delayed afterdepolarizations.[3][5]
-
Blood Pressure : Istaroxime consistently increases systolic blood pressure, making it a potentially valuable agent in hypotensive heart failure patients.[3][12][19] Digoxin's effect on blood pressure is less pronounced and can be variable.[8]
-
Heart Rate : The heart rate reduction with Istaroxime is thought to be a baroreceptor response to increased blood pressure, whereas Digoxin's bradycardic effect is due to increased vagal activation.[5][8]
Experimental Protocols
Clinical Trial Methodology: SEISMiC Study (Istaroxime)
The SEISMiC (Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure‐related pre‐Cardiogenic Shock) study provides a representative protocol for Istaroxime's clinical evaluation.[11][12]
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase IIa study.[11][12]
-
Patient Population : Sixty patients hospitalized for acute heart failure with pre-cardiogenic shock (defined as SBP <90 mmHg without hypoperfusion).[11][12] Key exclusion criteria included acute coronary syndrome, recent cardiac surgery, and serum digoxin concentration >0.5 ng/ml.[5][11]
-
Intervention : Patients were randomized to receive a 24-hour intravenous infusion of Istaroxime (1.0-1.5 μg/kg/min) or a matching placebo.[12]
-
Primary Efficacy Endpoint : The area under the curve (AUC) representing the change in Systolic Blood Pressure (SBP) from baseline to 6 hours post-infusion start.[11][12]
-
Secondary Endpoints : Included changes in SBP at 24 hours, cardiac index, left ventricular end-systolic volume, left atrial area, and other echocardiographic and hemodynamic parameters.[11][12]
In Vitro Assay: SERCA2a Activity Measurement
The direct effect of Istaroxime on SERCA2a activity can be quantified using in vitro assays with cardiac sarcoplasmic reticulum vesicles.[4][20]
-
Objective : To measure the rate of ATP hydrolysis by SERCA2a in the presence and absence of the test compound (Istaroxime).
-
Methodology :
-
Preparation : Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue homogenates.
-
Reaction : Incubate the SR microsomes in a reaction buffer containing varying concentrations of Ca2+, 32P-labeled ATP, and the test compound (Istaroxime) or control.
-
Hydrolysis : SERCA2a hydrolyzes ATP to ADP and inorganic phosphate (B84403) (32Pi). The reaction is stopped at a specific time point.
-
Quantification : The amount of released 32Pi is measured, typically using a scintillation counter after separation from unhydrolyzed 32P-ATP. This quantity is directly proportional to SERCA2a activity.
-
Analysis : Ca2+ concentration-response curves are generated to estimate key parameters like maximal velocity (Vmax) and Ca2+ affinity (Kd Ca2+), allowing for a quantitative comparison of SERCA2a activity under different conditions.[20]
-
Safety and Tolerability
Table 3: Comparative Safety and Adverse Effect Profile
| Feature | Istaroxime | Digoxin |
|---|---|---|
| Primary Adverse Effects | Gastrointestinal (nausea, vomiting), infusion site pain.[3][11][12] | Gastrointestinal distress, dizziness, arrhythmias (at toxic levels).[5][9] |
| Arrhythmogenic Risk | Lower risk compared to Digoxin.[3][5][21] Safety ratio (LD/ED80) of 20.[5] | Narrow therapeutic window.[5] Risk of atrial and ventricular arrhythmias.[5][8] Safety ratio (LD/ED80) of 3.[5] |
| Effect on Renal Function | No significant changes observed in clinical trials.[5] | Primarily cleared by the kidneys; dose adjustment needed in renal impairment.[10] |
| Effect on Neurohormones | No significant changes observed in clinical trials.[5] | Decreases norepinephrine and renin activity.[8][10] |
Conclusion
Istaroxime and Digoxin represent two distinct approaches to inotropic support in heart failure.
-
Digoxin remains a therapeutic option in chronic heart failure, primarily for symptomatic improvement and reducing hospitalization rates, with a well-established but narrow therapeutic window.[1][10][17] Its mechanism is centered on Na+/K+-ATPase inhibition and neurohormonal modulation.[7][8]
-
Istaroxime emerges as a promising agent for acute heart failure, particularly in patients with hypotension. Its novel dual mechanism—combining Na+/K+-ATPase inhibition with direct SERCA2a stimulation—provides both positive inotropic and lusitropic support.[1][3] This unique profile translates to an improved hemodynamic response, including an increase in blood pressure and enhanced diastolic function, with a more favorable safety margin regarding arrhythmogenesis compared to traditional cardiac glycosides like Digoxin.[3][5][12]
Further large-scale, head-to-head clinical trials are warranted to fully elucidate the comparative long-term outcomes and define the precise role of Istaroxime in the evolving landscape of heart failure therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Digoxin: A systematic review in atrial fibrillation, congestive heart failure and post myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Digoxin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. droracle.ai [droracle.ai]
- 11. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effectiveness of Digoxin in Reducing One-Year Mortality in Chronic Heart Failure in the Digitalis Investigation Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. bjcardio.co.uk [bjcardio.co.uk]
- 18. scienceopen.com [scienceopen.com]
- 19. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Novel analogues of istaroxime, a potent inhibitor of Na+,K+-ATPase: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime Hydrochloride vs. Milrinone: A Comparative Analysis for Acute Heart Failure Treatment
A deep dive into the mechanisms, hemodynamic effects, and experimental validation of two key inotropic agents in development and clinical use for acute heart failure.
In the landscape of therapeutic options for acute heart failure (AHF), the quest for agents that can enhance cardiac contractility and improve relaxation without inducing significant adverse effects remains a critical area of research. This guide provides a detailed comparative analysis of Istaroxime (B1662506) hydrochloride, a novel agent with a dual mechanism of action, and Milrinone (B1677136), an established phosphodiesterase 3 (PDE3) inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles, supported by quantitative data from clinical trials and detailed experimental methodologies.
At a Glance: Istaroxime vs. Milrinone
| Feature | Istaroxime Hydrochloride | Milrinone |
| Primary Mechanism | Dual: Na+/K+-ATPase inhibitor and SERCA2a activator[1] | Phosphodiesterase 3 (PDE3) inhibitor[2] |
| Inotropic Effect | Increases cardiac contractility[1] | Increases cardiac contractility[2] |
| Lusitropic Effect | Enhances cardiac relaxation[1] | Improves cardiac relaxation[2] |
| Effect on SBP | Increases systolic blood pressure[3][4] | Minimal effect, can cause hypotension[5] |
| Effect on Heart Rate | Decreases or no significant change in heart rate[6][4] | Can increase heart rate[7][8] |
| Clinical Use | Investigational for Acute Heart Failure[1] | Short-term treatment of acute decompensated heart failure[2][9] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Istaroxime and Milrinone lies in their molecular targets and the signaling pathways they modulate to exert their cardiac effects.
This compound: Istaroxime possesses a unique dual mechanism of action. Firstly, it inhibits the Na+/K+-ATPase pump on the cardiac myocyte cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX) in its forward mode, resulting in a net increase in intracellular calcium concentration and thereby enhancing contractility. Secondly, and distinctly, Istaroxime stimulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a)[1]. This stimulation enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropy).
Milrinone: Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP)[2]. By inhibiting PDE3 in cardiac myocytes, Milrinone increases intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various proteins involved in calcium handling and myofilament function. The net effects include an increased influx of calcium into the cell and enhanced calcium release from the sarcoplasmic reticulum, leading to a positive inotropic effect. PKA-mediated phosphorylation also promotes calcium reuptake by the sarcoplasmic reticulum, contributing to a lusitropic effect[2]. In vascular smooth muscle, increased cAMP leads to vasodilation[7].
Comparative Hemodynamic Effects: Quantitative Data
The following tables summarize the quantitative hemodynamic effects of Istaroxime and Milrinone as reported in clinical trials involving patients with acute heart failure.
Table 1: this compound Hemodynamic Effects (HORIZON-HF Trial) [3][10][4][11]
| Parameter | Placebo (Change from Baseline) | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) |
| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | -0.2 | -3.7 | -3.7 | -3.7 |
| Cardiac Index (L/min/m²) | +0.03 | +0.12 | +0.12 | +0.12 |
| Systolic Blood Pressure (SBP) (mmHg) | +2.1 | +9.2 | +9.2 | +9.2 |
| Heart Rate (beats/min) | Not Reported | Significant Decrease | Significant Decrease | Significant Decrease |
Data represents mean change from baseline after a 6-hour infusion.
Table 2: Milrinone Hemodynamic Effects (Various Clinical Studies)
| Parameter | Dosage | Change from Baseline | Reference |
| Cardiac Index | Single oral doses (2.5, 5, 10 mg) | ↑ 29-31% | [2] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Single oral doses (2.5, 5, 10 mg) | ↓ 39-47% | [2] |
| Cardiac Index | Chronic oral therapy (avg. 48 mg/day) | ↑ from 1.9 to 2.5 L/min/m² | [9] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Chronic oral therapy (avg. 48 mg/day) | ↓ from 28 to 18 mmHg | [9] |
| Cardiac Output | IV bolus (12.5-75 µg/kg) | Marked Increase | [5] |
| Systemic Vascular Resistance | IV bolus (12.5-75 µg/kg) | Substantial Reduction | [5] |
| Heart Rate | IV bolus (12.5-75 µg/kg) | Minimal Effect (except at high doses) | [5] |
| Mean Aortic Pressure | Incremental IV doses | ↓ from 82 to 71 mmHg | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize the activity of Istaroxime and for the clinical assessment of hemodynamic parameters.
SERCA2a ATPase Activity Assay
Objective: To quantify the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis in the presence of a test compound like Istaroxime.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue.
-
Assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA).
-
Calcium chloride (CaCl2) solutions for establishing a range of free Ca2+ concentrations.
-
ATP, including a radiolabeled tracer (e.g., [γ-³²P]ATP).
-
Test compound (Istaroxime) at various concentrations.
-
Quenching solution (e.g., trichloroacetic acid).
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare reaction mixtures containing SR vesicles, assay buffer, and varying concentrations of free Ca2+.
-
Incubation: Add the test compound (Istaroxime) or vehicle control to the reaction mixtures and pre-incubate for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATP (containing [γ-³²P]ATP).
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching solution.
-
Quantification: Separate the released inorganic phosphate (B84403) (³²Pi) from the unhydrolyzed ATP. The amount of ³²Pi is quantified using a scintillation counter.
-
Data Analysis: Plot the rate of ATP hydrolysis against the free Ca2+ concentration to generate Ca2+ activation curves. Compare the curves from the Istaroxime-treated samples to the control to determine the effect on SERCA2a activity.
Clinical Hemodynamic Assessment in Acute Heart Failure Trials
Objective: To measure key hemodynamic parameters in patients with acute heart failure to evaluate the effects of a therapeutic intervention.
Methodology:
-
Patient Population: Patients hospitalized with acute decompensated heart failure, often with reduced left ventricular ejection fraction and elevated cardiac filling pressures.
-
Procedure: A pulmonary artery catheter (PAC), also known as a Swan-Ganz catheter, is inserted into a large central vein and advanced through the right side of the heart into the pulmonary artery.
-
Measurements:
-
Pulmonary Capillary Wedge Pressure (PCWP): The PAC has a balloon at its tip which, when inflated, occludes a small branch of the pulmonary artery. The pressure measured distal to the balloon reflects the left atrial pressure, providing an estimate of left ventricular filling pressure[12][13][14][15].
-
Cardiac Output/Index: Cardiac output can be measured by thermodilution, where a known volume of cold saline is injected into the right atrium and the change in blood temperature is measured by a thermistor at the tip of the PAC in the pulmonary artery. Cardiac index is the cardiac output indexed to the body surface area[12][13][14].
-
Systemic Vascular Resistance (SVR): Calculated using the formula: SVR = 80 x (Mean Arterial Pressure - Mean Right Atrial Pressure) / Cardiac Output.
-
Pulmonary Vascular Resistance (PVR): Calculated using the formula: PVR = 80 x (Mean Pulmonary Artery Pressure - PCWP) / Cardiac Output.
-
-
Protocol: Hemodynamic measurements are typically taken at baseline before drug administration and then at multiple time points during and after the drug infusion to assess the time course of the drug's effects.
Conclusion
This compound and Milrinone represent two distinct approaches to inotropic support in acute heart failure. Istaroxime's novel dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation offers the potential for both inotropic and lusitropic effects with the added benefit of increasing systolic blood pressure and not significantly increasing heart rate. In contrast, Milrinone, a well-established PDE3 inhibitor, provides potent inotropy and vasodilation but can be limited by its potential to cause hypotension and increase heart rate. The comparative data and experimental methodologies presented here provide a foundation for researchers and clinicians to understand the unique profiles of these agents and to guide future research and development in the critical area of acute heart failure therapeutics. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two agents.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects and pharmacokinetics of oral milrinone for short-term support in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 4. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of intravenous milrinone in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial hemodynamic effects of two weeks' milrinone treatment in conscious rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Milrinone in congestive heart failure: acute and chronic hemodynamic and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aortic pulsatility index predicts clinical outcomes in heart failure: a sub‐analysis of the ESCAPE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aortic pulsatility index predicts clinical outcomes in heart failure: a sub-analysis of the ESCAPE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Usefulness of the Sum of Pulmonary Capillary Wedge Pressure and Right Atrial Pressure as a Congestion Index that Prognosticates Heart Failure Survival (from the Evaluation Study of Congestive Heart Failure and Pulmonary Artery Catheterization Effectiveness Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime Hydrochloride: A Dual-Action Approach to Acute Heart Failure
A deep dive into the validation of Istaroxime's novel mechanism, offering a comparative analysis against traditional therapies for acute heart failure.
For researchers and drug development professionals navigating the landscape of acute heart failure (AHF) therapeutics, Istaroxime (B1662506) hydrochloride emerges as a compound of significant interest. This investigational drug presents a unique dual mechanism of action, targeting both myocardial contractility and relaxation, a combination that sets it apart from currently available inotropic agents.[1][2][3] This guide provides an objective comparison of Istaroxime's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions and the workflows used for its validation.
Istaroxime, a first-in-class luso-inotropic agent, exerts its effects through two primary pathways: the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][4][5] This dual action leads to an increase in cytosolic calcium, which enhances contractility (the inotropic effect), while also promoting the sequestration of calcium into the sarcoplasmic reticulum during diastole, thereby improving relaxation (the lusitropic effect).[6][7] This contrasts with traditional therapies like digoxin, which primarily inhibit the Na+/K+-ATPase, and catecholamines or phosphodiesterase inhibitors, which can be associated with adverse effects such as increased myocardial oxygen demand and arrhythmias.[5][8][9]
Comparative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies, comparing the effects of Istaroxime on key cardiac parameters against a placebo and other inotropic agents.
Table 1: In Vitro Effects of Istaroxime on Na+/K+-ATPase and SERCA2a Activity
| Compound | Target | Species | Preparation | Effect | Concentration | Reference |
| Istaroxime | Na+/K+-ATPase | Dog | Cardiac Sarcolemma | IC50: 1.8 µM | 1.8 µM | [5] |
| Istaroxime | SERCA2a | Dog (Failing Heart) | Cardiac SR Vesicles | Vmax Stimulation | 1 nM | [10] |
| Istaroxime | SERCA2a | Dog (Healthy Heart) | Cardiac SR Vesicles | Vmax Stimulation | 100 nM | [10] |
| Digoxin | Na+/K+-ATPase | - | - | IC50: 0.1-1.0 µM | - | [5] |
Table 2: Hemodynamic and Echocardiographic Effects of Istaroxime in Acute Heart Failure Patients (Phase 2b Clinical Trial) [11][12][13]
| Parameter | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Placebo | p-value |
| Change in E/e' ratio | -4.55 | -3.16 | -1.55 / -1.08 | <0.05 |
| Change in Stroke Volume Index (ml/beat/m²) | 5.33 | 5.49 | 1.65 / 3.18 | <0.05 |
| Change in Systolic Blood Pressure (mmHg) | 2.82 | 6.1 | -2.47 / 2.7 | <0.05 |
| Change in Heart Rate (bpm) | Decreased | Decreased | No significant change | <0.05 |
| Cardiac Index (L/min/m²) | Increased | Increased | No significant change | <0.05 |
| Pulmonary Artery Systolic Pressure (mmHg) | Decreased | Decreased | No significant change | <0.05 |
Signaling Pathway and Experimental Validation
The dual mechanism of Istaroxime has been validated through a series of key experiments. The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Istaroxime's dual mechanism of action on a cardiac myocyte.
Caption: Experimental workflow for validating Istaroxime's mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Na+/K+-ATPase (NKA) Activity Assay[5][14][15][16][17][18]
This assay measures the rate of ATP hydrolysis by NKA to quantify the inhibitory effect of Istaroxime.
-
Preparation of Cardiac Sarcolemma: Isolate cardiac sarcolemma vesicles from heart tissue homogenates using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing KCl, NaCl, MgCl2, ATP, and a buffer (e.g., Tris-HCl).
-
Incubation: Add the sarcolemma preparation to the reaction mixture with and without varying concentrations of Istaroxime. A parallel set of reactions containing a specific NKA inhibitor, such as ouabain, is used to determine the NKA-specific activity.
-
Reaction Initiation and Termination: Start the reaction by adding ATP and incubate at 37°C. Stop the reaction after a defined period by adding a quenching solution (e.g., trichloroacetic acid).
-
Measurement of Inorganic Phosphate (Pi): Quantify the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The NKA-specific activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity. The half-maximal inhibitory concentration (IC50) for Istaroxime is determined by fitting the dose-response data to a sigmoidal curve.
SERCA2a Activity Assay[4][7][10][19][20][21][22][23]
This assay quantifies the rate of calcium uptake into sarcoplasmic reticulum vesicles, which is a direct measure of SERCA2a activity.
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from cardiac muscle homogenates via differential centrifugation.
-
Uptake Buffer: Prepare an uptake buffer containing a calcium indicator (e.g., radioactive 45Ca2+ or a fluorescent Ca2+ dye), ATP, MgCl2, and a buffer (e.g., MOPS or Tris-HCl).
-
Pre-incubation: Pre-incubate the SR vesicles with varying concentrations of Istaroxime or a vehicle control in the uptake buffer.
-
Reaction Initiation: Initiate calcium uptake by adding ATP to the vesicle suspension.
-
Time-course Sampling: At specific time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters.
-
Washing: Immediately wash the filters with an ice-cold wash buffer to remove extra-vesicular 45Ca2+.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter to determine the amount of 45Ca2+ transported into the vesicles.
-
Data Analysis: The maximal velocity (Vmax) of SERCA2a-mediated Ca2+ uptake is determined from the initial rate of uptake at different free Ca2+ concentrations.
Conclusion
Istaroxime hydrochloride demonstrates a promising and unique dual mechanism of action that addresses both the systolic and diastolic dysfunction characteristic of acute heart failure.[1][2] Its ability to enhance contractility while simultaneously improving relaxation distinguishes it from existing therapies.[6] The in vitro data confirm its molecular targets, and clinical trial results provide evidence of its beneficial hemodynamic effects in patients with AHF.[11][14] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic potential of Istaroxime and similar dual-action agents in the ongoing effort to develop safer and more effective treatments for acute heart failure.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Istaroxime Hydrochloride's Cardiotonic Effects
For Researchers, Scientists, and Drug Development Professionals
Istaroxime (B1662506) hydrochloride is a novel intravenous agent under investigation for acute heart failure, distinguished by its dual mechanism of action: inhibition of the Na+/K+ ATPase (NKA) pump and stimulation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This unique combination of positive inotropic and lusitropic effects has been evaluated in various preclinical and clinical studies, revealing species-specific nuances in its pharmacological profile. This guide provides an objective comparison of Istaroxime's effects across different species, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Quantitative Comparison of Istaroxime's Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies, offering a comparative view of Istaroxime's impact on its molecular targets and hemodynamic parameters.
Table 1: Comparative Effects of Istaroxime on Na+/K+ ATPase Activity
| Species/Tissue Preparation | IC50 (µM) | Reference |
| Dog (Kidney) | 0.14 ± 0.02 | [4] |
| Rat (Renal Preparations) | 55 ± 19 | [4] |
| Guinea Pig (Heart) | Not directly specified, but inhibition observed. | [1] |
Table 2: Comparative Effects of Istaroxime on SERCA2a Activity
| Species/Condition | Istaroxime Concentration | Effect on Vmax | Effect on Kd(Ca2+) | Reference |
| Healthy Dog (Cardiac SR Vesicles) | 100 nM | Increased by 28% | No significant change | [5] |
| Failing Dog (Cardiac SR Vesicles) | 1 nM | Increased by 34% | No significant change | [5] |
| Diabetic Rat (Cardiac Homogenates) | 500 nM | Increased by 25% | No significant change | [6] |
| Healthy Guinea Pig (Cardiac Microsomes) | 100 nM | No significant change | Decreased by ~20% (Increased Ca2+ affinity) | [6][7] |
Table 3: Comparative Hemodynamic Effects of Istaroxime
| Parameter | Species | Dose/Concentration | Key Findings | Reference |
| Preclinical | ||||
| Left Ventricular Ejection Fraction (LVEF) | Dog (Chronic Heart Failure) | Intravenous infusion | Significant increase | [1] |
| Left Ventricular End-Diastolic Volume (LVEDV) | Dog (Chronic Heart Failure) | Intravenous infusion | Dose-dependent reductions | [1] |
| Left Ventricular End-Systolic Volume (LVESV) | Dog (Chronic Heart failure) | Intravenous infusion | Dose-dependent reductions | [1] |
| Diastolic Dysfunction | Rat (Diabetic Cardiomyopathy) | 0.11 mg/kg/min IV for 15 min | Reduced diastolic dysfunction | [8] |
| Clinical (Human) | ||||
| Pulmonary Capillary Wedge Pressure (PCWP) | Human (Acute Heart Failure) | 0.5, 1.0, and 1.5 µg/kg/min (6-hr infusion) | Significant decrease at all doses | [9] |
| Systolic Blood Pressure (SBP) | Human (Acute Heart Failure) | 1.0 and 1.5 µg/kg/min (6-hr infusion) | Significant increase | [9] |
| Heart Rate (HR) | Human (Acute Heart Failure) | 0.5, 1.0, and 1.5 µg/kg/min (6-hr infusion) | Significant decrease at all doses | [9] |
| Cardiac Index (CI) | Human (Acute Heart Failure) | 1.5 µg/kg/min (6-hr infusion) | Significant increase | [9] |
| Stroke Volume Index (SVI) | Human (Acute Heart Failure) | 0.5 and 1.0 µg/kg/min (24-hr infusion) | Substantial increases | [10] |
| E/e' ratio (Diastolic function) | Human (Acute Heart Failure) | 0.5 and 1.0 µg/kg/min (24-hr infusion) | Significant reduction | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and methodologies behind the presented data, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
SERCA2a Ca2+-ATPase Activity Assay
This assay quantifies the rate of ATP hydrolysis by SERCA2a in cardiac microsomes, allowing for the determination of key kinetic parameters.
-
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes isolated from heart tissue homogenates.
-
Istaroxime hydrochloride solutions at various concentrations.
-
³²P-labeled ATP.
-
Assay buffer with varying free Ca²⁺ concentrations (e.g., 100–3000 nmol/L).
-
Cyclopiazonic acid (CPA) as a specific SERCA inhibitor.
-
Scintillation counter.
-
-
Procedure:
-
Preparation of Microsomes: Isolate cardiac SR microsomes from tissue homogenates using differential centrifugation.
-
Pre-incubation: Pre-incubate the microsomes with different concentrations of Istaroxime.
-
Reaction Initiation: Start the ATPase activity by adding ³²P-ATP to the microsome suspension in the assay buffer containing a specific free Ca²⁺ concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Quantification: Measure the amount of inorganic phosphate (³²Pi) released from ATP hydrolysis using a scintillation counter.
-
Data Analysis: The SERCA2a-specific activity is determined as the fraction of total ATPase activity that is inhibited by CPA. Plot the SERCA2a activity against the free Ca²⁺ concentration to generate Ca²⁺ activation curves. Fit the data to a sigmoidal curve to determine the maximum velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).[8]
-
Na+/K+-ATPase (NKA) Inhibition Assay
This assay measures the inhibitory effect of Istaroxime on NKA activity by quantifying the rate of ATP hydrolysis.
-
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from dog kidney or rat renal preparations).
-
This compound solutions at various concentrations.
-
³²P-labeled ATP.
-
Ouabain as a specific NKA inhibitor.
-
Assay buffer.
-
-
Procedure:
-
Enzyme Preparation: Prepare a suspension of the purified NKA enzyme in the assay buffer.
-
Incubation: Incubate the enzyme with a range of Istaroxime concentrations.
-
Reaction Initiation: Start the reaction by adding ³²P-ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction.
-
Quantification: Measure the amount of inorganic phosphate (³²Pi) released.
-
Data Analysis: The NKA-specific activity is identified as the ouabain-sensitive component of the total ATPase activity. Plot the percentage of NKA inhibition against the logarithm of the Istaroxime concentration and fit the data to a logistic function to calculate the IC50 value.[4]
-
Conclusion
The available data indicate that this compound consistently demonstrates its dual mechanism of action across various species, though with notable quantitative differences. The inhibition of Na+/K+ ATPase appears to be more potent in dogs compared to rats. Conversely, the stimulation of SERCA2a activity exhibits species-specific alterations in kinetic parameters, with Istaroxime primarily increasing Vmax in dogs and rats, while in guinea pigs, it predominantly enhances Ca2+ affinity (lower Kd). In humans, clinical trials have confirmed the translation of these molecular effects into beneficial hemodynamic changes, including improved cardiac function and blood pressure regulation, without significant increases in heart rate. These cross-species comparisons are crucial for understanding the translational pharmacology of Istaroxime and for guiding its continued development as a potential therapy for acute heart failure.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
A Comparative Guide to the Inotropic and Lusitropic Effects of Istaroxime Hydrochloride and Levosimendan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic and lusitropic properties of two distinct cardiovascular drugs: Istaroxime (B1662506) hydrochloride and Levosimendan (B1675185). The information presented is collated from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Introduction
Istaroxime hydrochloride is a novel intravenous agent under investigation for acute heart failure. It is characterized by a dual mechanism of action that results in both positive inotropic (enhancement of myocardial contractility) and lusitropic (improvement of myocardial relaxation) effects.[1][2] Levosimendan is a calcium sensitizer (B1316253) that also exhibits vasodilatory properties, and is used in the treatment of acutely decompensated severe chronic heart failure.[3][4] This guide will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols.
Mechanisms of Action
The distinct pharmacological profiles of Istaroxime and Levosimendan stem from their unique molecular targets and signaling pathways.
This compound: A Dual-Action Luso-Inotrope
Istaroxime's cardiovascular effects are attributed to two primary mechanisms:
-
Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[1] This leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration and consequently, enhanced contractility.[1]
-
Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1] This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, which improves myocardial relaxation.[1]
Levosimendan: Calcium Sensitization and Vasodilation
Levosimendan's primary mechanism involves increasing the sensitivity of the contractile machinery to calcium, alongside other effects:
-
Calcium Sensitization: Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[3][5] This stabilizes the Ca2+-bound conformation of troponin C, enhancing the contractile response for a given intracellular calcium concentration without a significant increase in myocardial oxygen consumption.[6][7]
-
Phosphodiesterase 3 (PDE3) Inhibition: At higher concentrations, Levosimendan can inhibit PDE3, leading to an increase in cyclic AMP (cAMP) levels, which can contribute to its inotropic and lusitropic effects.[3][8]
-
Opening of ATP-sensitive Potassium (K-ATP) Channels: Levosimendan opens K-ATP channels in vascular smooth muscle, causing vasodilation and reducing both preload and afterload.[3][4]
Quantitative Data Comparison
The following tables summarize key quantitative data for Istaroxime and Levosimendan from various studies.
Table 1: Preclinical Data
| Parameter | Istaroxime | Levosimendan | Reference |
| Na+/K+-ATPase Inhibition (IC50) | 32 ± 4 µM | - | [9] |
| SERCA2a Activation | Increases activity | No direct effect | [10][11] |
| Calcium Sensitization (EC50 for Ca2+) | No significant effect | Decreases (sensitizes) | [12] |
| PDE3 Inhibition (pIC50) | - | 7.7 ± 0.2 | [12][13] |
Table 2: Clinical Hemodynamic and Echocardiographic Effects
| Parameter | Istaroxime (HORIZON-HF & SEISMiC Trials) | Levosimendan (Various Trials) | Reference |
| Systolic Blood Pressure | Increased | Decreased or no change | [3][14][15] |
| Heart Rate | Decreased | Increased or no change | [4][14] |
| Cardiac Index | Increased | Increased | [4][14][16] |
| Pulmonary Capillary Wedge Pressure | Decreased | Decreased | [4][14] |
| Left Ventricular Ejection Fraction | Increased | Increased | [17][18] |
| E/e' ratio (Diastolic function) | Decreased (Improved) | - | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Istaroxime: Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime on Na+/K+-ATPase activity.[20][21]
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex).[22]
-
Istaroxime solutions at various concentrations.
-
[γ-32P]ATP.
-
Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor).[20]
-
Assay buffer (e.g., 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris, pH 7.5).[21]
-
Perchloric acid (for reaction termination).[21]
-
Ammonium molybdate (B1676688) and a reducing agent (for colorimetric phosphate detection).[21]
Procedure:
-
Enzyme Preparation: Prepare a suspension of the purified Na+/K+-ATPase enzyme in the assay buffer.[20]
-
Pre-incubation: Pre-incubate the enzyme with a range of Istaroxime concentrations for a defined period (e.g., 10 minutes) at 37°C.[21] A parallel set of reactions containing a saturating concentration of ouabain is prepared to determine ouabain-insensitive ATPase activity.[20]
-
Reaction Initiation: Start the reaction by adding [γ-32P]ATP.[20]
-
Incubation: Allow the reaction to proceed for a fixed time (e.g., 15 minutes) at 37°C.[21]
-
Reaction Termination: Stop the reaction by adding cold perchloric acid.[21]
-
Quantification: Measure the amount of inorganic phosphate ([32P]Pi) released using a scintillation counter or a colorimetric method.[20][21]
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.[21] Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the Istaroxime concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[21]
Istaroxime: SERCA2a Activation Assay (³²P-ATP Hydrolysis)
Objective: To determine the effect of Istaroxime on the maximal velocity (Vmax) and calcium affinity (Kd(Ca2+)) of SERCA2a.[20][23]
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes.[23]
-
Istaroxime solutions at various concentrations.[23]
-
[γ-32P]ATP.[23]
-
Cyclopiazonic acid (CPA), a specific SERCA inhibitor.[23]
-
Assay buffer with varying free Ca2+ concentrations.[11]
Procedure:
-
Microsome Preparation: Isolate cardiac SR microsomes from tissue homogenates.[23]
-
Pre-incubation: Pre-incubate the SR microsomes with the desired concentration of Istaroxime or vehicle control.[23]
-
Reaction Initiation: Initiate the ATPase activity by adding [γ-32P]ATP to the microsome suspension in the assay buffer containing a specific free Ca2+ concentration.[20][23]
-
Incubation: Incubate at 37°C for a defined period.[23]
-
Reaction Termination: Stop the reaction.[20]
-
Quantification: Measure the amount of inorganic phosphate ([32P]Pi) released.[20]
-
SERCA2a-specific Activity: Run parallel experiments in the presence of CPA to determine the fraction of ATP hydrolysis specifically due to SERCA2a. The SERCA2a activity is the CPA-inhibited fraction of the total ATPase activity.[20][23]
-
Data Analysis: Plot SERCA2a activity against the free Ca2+ concentration to generate Ca2+ activation curves. Fit the data to a sigmoidal curve to determine Vmax and Kd(Ca2+). Compare these parameters between control and Istaroxime-treated samples.[20][23]
Levosimendan: Assessment of Myofilament Calcium Sensitivity
Objective: To determine if Levosimendan increases the sensitivity of myofilaments to calcium.[12]
Materials:
-
Detergent-skinned cardiac muscle fibers.
-
Levosimendan solutions at various concentrations.
-
Solutions with varying pCa (-log[Ca2+]) levels.
-
Force transducer setup.
Procedure:
-
Fiber Preparation: Isolate and chemically "skin" cardiac muscle fibers to remove membranes while keeping the contractile apparatus intact.
-
Mounting: Mount the skinned fiber between a force transducer and a length controller.
-
Baseline Measurement: Measure the force generated by the fiber at a submaximal pCa.
-
Levosimendan Incubation: Expose the fiber to solutions containing different concentrations of Levosimendan at the same submaximal pCa and measure the force.
-
Force-pCa Relationship: Generate force-pCa curves in the absence and presence of Levosimendan by exposing the fiber to a range of pCa solutions.
-
Data Analysis: A leftward shift in the force-pCa curve in the presence of Levosimendan indicates an increase in calcium sensitivity. Calculate the pCa50 (the pCa at which 50% of maximal force is produced) for each condition.[12]
Levosimendan: Phosphodiesterase 3 (PDE3) Inhibition Assay
Objective: To quantify the inhibitory effect of Levosimendan on PDE3 activity.[12][13]
Materials:
-
Isolated PDE3 enzyme.
-
Levosimendan solutions at various concentrations.
-
[3H]-cAMP (substrate).
-
Snake venom nucleotidase.
-
Anion-exchange resin.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the PDE3 enzyme, Levosimendan (or vehicle), and a buffer.
-
Reaction Initiation: Start the reaction by adding [3H]-cAMP.
-
Incubation: Incubate at 30°C for a defined period.
-
Reaction Termination: Stop the reaction by boiling.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Separation: Separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine using an anion-exchange resin.
-
Quantification: Measure the radioactivity of the [3H]-adenosine in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE3 inhibition at each Levosimendan concentration and determine the IC50 value.[12][13]
Assessment of Inotropic and Lusitropic Effects in Isolated Perfused Heart (Langendorff Preparation)
Objective: To measure the direct inotropic and lusitropic effects of Istaroxime and Levosimendan on the heart, independent of systemic influences.[24][25]
Procedure:
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., rat, rabbit, or guinea pig) and mounted on a Langendorff apparatus.[24][25]
-
Retrograde Perfusion: The heart is perfused via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[24][25]
-
Instrumentation: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumic pressure development.[24]
-
Stabilization: The heart is allowed to stabilize for a period before baseline measurements are taken.
-
Data Acquisition: The following parameters are continuously recorded:
-
Drug Administration: Istaroxime or Levosimendan is added to the perfusate at increasing concentrations.
-
Data Analysis: The changes in the measured parameters from baseline are quantified to determine the dose-dependent inotropic and lusitropic effects of the drugs.
Conclusion
This compound and Levosimendan offer distinct approaches to enhancing cardiac function. Istaroxime's dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a unique profile of combined inotropic and lusitropic support, which may be particularly beneficial in acute heart failure.[1][2] Levosimendan, through its primary action as a calcium sensitizer and its vasodilatory effects, improves cardiac efficiency without significantly increasing intracellular calcium, which could be advantageous in certain clinical scenarios.[3][4] The choice between these agents in a therapeutic or research context will depend on the specific pathophysiological conditions being addressed and the desired hemodynamic outcomes. The experimental protocols and comparative data provided in this guide are intended to support further investigation and a deeper understanding of these two important cardiovascular compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levosimendan and calcium sensitization of the contractile proteins in cardiac muscle: impact on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of levosimendan: inotropic, vasodilatory and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Langendorff heart - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison: Istaroxime Hydrochloride vs. Omecamtiv Mecarbil in Heart Failure Therapeutics
A new frontier in heart failure pharmacology is being defined by novel mechanisms that move beyond traditional inotropes. This guide provides a detailed, data-driven comparison of two such pioneering agents: Istaroxime (B1662506) hydrochloride and Omecamtiv mecarbil. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates their distinct pharmacological profiles, preclinical and clinical data, and the experimental methodologies underpinning their investigation.
Executive Summary
Istaroxime hydrochloride and Omecamtiv mecarbil represent two distinct strategies for augmenting cardiac function. Istaroxime is a first-in-class intravenous agent with a dual mechanism of action, making it a luso-inotropic compound suitable for acute heart failure settings.[1][2] It both enhances contractility and improves relaxation.[1][2] In contrast, Omecamtiv mecarbil is a selective cardiac myosin activator, developed as an oral medication for chronic heart failure, which increases the efficiency of the heart's contractions.[3][4]
Mechanism of Action
The fundamental difference between these two agents lies in their molecular targets and subsequent effects on cardiomyocyte function.
This compound: Istaroxime possesses a unique dual mechanism of action.[1] Firstly, it inhibits the Na+/K+-ATPase pump on the sarcolemma.[5] This leads to a rise in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in enhanced myocardial contractility (positive inotropic effect).[2] Secondly, and distinctly, Istaroxime stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][5] This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropic effect).[6][7]
Omecamtiv Mecarbil: Omecamtiv mecarbil is a first-in-class cardiac myosin activator.[3][4] It binds directly to the catalytic domain of cardiac myosin, the motor protein responsible for converting chemical energy into mechanical force.[4][8] This action increases the number of myosin heads bound to actin during systole, prolonging the duration of the power-producing state without increasing intracellular calcium levels or myocardial oxygen consumption.[3][9] The result is an increase in systolic ejection time and stroke volume.[3][10]
Pharmacological Profile: A Comparative Overview
| Feature | This compound | Omecamtiv Mecarbil |
| Drug Class | Na+/K+-ATPase inhibitor and SERCA2a activator | Cardiac Myosin Activator |
| Primary Indication | Acute Heart Failure (AHF), Cardiogenic Shock[1][11] | Chronic Heart Failure with Reduced Ejection Fraction (HFrEF)[3][12] |
| Route of Administration | Intravenous[1] | Oral[13] |
| Core Effect | Positive inotropy and lusitropy (enhanced contraction and relaxation)[2][14] | Increased systolic ejection time and contractility[3][10] |
| Effect on Heart Rate | Decreased or no significant change[1][14] | Decreased[3] |
| Effect on Blood Pressure | Increased systolic blood pressure[2][14] | Generally no significant change[15] |
| Calcium Handling | Directly modulates intracellular calcium via Na+/K+-ATPase inhibition and SERCA2a activation[2][14] | Does not alter intracellular calcium concentrations[8][13] |
| Myocardial Oxygen Consumption | Not significantly increased[16][17] | Not significantly increased[8][18] |
Clinical Efficacy and Safety
This compound
Clinical trials for Istaroxime have primarily focused on its use in acute heart failure. Phase II studies have demonstrated its ability to improve hemodynamic parameters.
Key Clinical Trial Findings:
-
HORIZON-HF (NCT00616161): In this Phase II trial involving 120 patients with acute decompensated heart failure, Istaroxime infusion led to a significant decrease in pulmonary capillary wedge pressure (PCWP) at all tested doses compared to placebo.[2][14] The highest dose also produced an increase in cardiac index and a reduction in left ventricular diastolic volume.[17]
-
SEISMiC (NCT04325035): This Phase II study in patients with AHF-related pre-cardiogenic shock showed that Istaroxime significantly increased systolic blood pressure and improved cardiac index.[2]
-
NCT02617446: A 24-hour infusion of Istaroxime in patients with AHF and reduced left ventricular ejection fraction (LVEF) significantly improved both diastolic (reduced E/e' ratio) and systolic function.[2][19]
Safety Profile: Istaroxime has been generally well-tolerated in clinical trials, with a notable lack of significant increases in heart rate or cardiac arrhythmias, which is a key differentiator from traditional inotropes.[1] Adverse effects can include pain at the injection site and gastrointestinal issues.[2]
Omecamtiv Mecarbil
Omecamtiv mecarbil has undergone extensive clinical investigation for the treatment of chronic heart failure, including large-scale Phase III trials.
Key Clinical Trial Findings:
-
COSMIC-HF (NCT01786512): This Phase II trial in 448 patients with chronic HFrEF demonstrated that 20 weeks of treatment with Omecamtiv mecarbil resulted in increased systolic ejection time, increased stroke volume, and decreased left ventricular end-systolic and end-diastolic diameters.[20] A reduction in heart rate and NT-proBNP levels was also observed.[20]
-
GALACTIC-HF (NCT02929329): A large Phase III trial with 8,256 HFrEF patients, GALACTIC-HF showed that Omecamtiv mecarbil led to a statistically significant reduction in the primary composite endpoint of time to first heart failure event or cardiovascular death.[3][15] The benefit was more pronounced in patients with lower ejection fractions.[15]
-
COMET-HF (NCT04782259): This is a confirmatory Phase III trial designed to further evaluate the efficacy and safety of Omecamtiv mecarbil in patients with symptomatic heart failure with severely reduced ejection fraction.[12][21][22]
Safety Profile: Omecamtiv mecarbil has a generally acceptable safety profile.[7][15] A notable finding in some trials was a small, asymptomatic increase in cardiac troponin levels, though these were not adjudicated as myocardial ischemia or infarction.[13] It is not associated with an increased incidence of hypotension or ventricular tachyarrhythmia.[15]
Quantitative Data Summary
Table 1: Preclinical Inhibitory/Activating Concentrations
| Compound | Target | Parameter | Species/Tissue | Value | Reference |
| Istaroxime | Na+/K+-ATPase | IC50 | Dog Kidney | 0.14 ± 0.02 µM | [23] |
| Istaroxime | Na+/K+-ATPase | IC50 | Guinea Pig Kidney | 8.5 µM | [24] |
| Istaroxime | SERCA2a | Activation | STZ Diabetic Rat Cardiac Homogenates | +25% increase in Vmax at 500 nmol/L | [6] |
| Istaroxime | SERCA2a | Activation | Healthy Dog Cardiac SR | Stimulated at 100 nM | [25] |
Table 2: Clinical Hemodynamic and Echocardiographic Effects
| Parameter | This compound (vs. Placebo) | Omecamtiv Mecarbil (vs. Placebo) |
| Pulmonary Capillary Wedge Pressure (PCWP) | -4.7 ± 5.9 mmHg (1.5 μg/kg/min dose)[14] | No significant change reported |
| Systolic Blood Pressure (SBP) | Increased by 6-8 mmHg (1.0 μg/kg/min dose)[2] | No significant increase[15] |
| Heart Rate (HR) | Decreased by ~3 bpm[26] | Decreased by 3.0 beats/min |
| Cardiac Index (CI) | Increased by 0.18 L/min/m²[26] | Not a primary reported outcome in major trials |
| Stroke Volume (SV) | Stroke Volume Index increased by 3.04 mL/m²[26] | Increased by 3.6 mL |
| Systolic Ejection Time (SET) | Not a primary reported outcome | Increased by 25.0 msec |
| Left Ventricular End-Systolic Diameter (LVESD) | Reduced[2] | Decreased by 1.8 mm |
| E/e' ratio (Diastolic function) | Significantly reduced[2][19] | Not a primary reported outcome |
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
Caption: Dual mechanism of Istaroxime: Na+/K+-ATPase inhibition and SERCA2a stimulation.
Omecamtiv Mecarbil Signaling Pathway
Caption: Omecamtiv mecarbil directly activates cardiac myosin to enhance contractility.
Experimental Protocols
Istaroxime: SERCA2a ATPase Activity Measurement
This assay quantifies the rate of ATP hydrolysis by SERCA2a, providing a direct measure of its pumping activity.
-
Preparation: Isolate cardiac sarcoplasmic reticulum (SR) microsomes from heart tissue homogenates via differential centrifugation.[6][23]
-
Pre-incubation: Pre-incubate the SR microsomes with various concentrations of Istaroxime (e.g., 0.0001–100 nM) for 5 minutes at 4°C.[23]
-
Reaction Initiation: Initiate the ATPase activity by adding ³²P-labeled ATP to the microsome suspension in a buffer containing varying concentrations of free Ca²⁺.[23]
-
Reaction Termination: After a defined incubation period at 37°C, stop the reaction.[23]
-
Quantification: Measure the amount of inorganic phosphate (B84403) (³²P) released from ATP hydrolysis using a scintillation counter.[23]
-
Data Analysis: The SERCA2a-specific activity is determined as the portion of total ATPase activity inhibited by a specific SERCA inhibitor like cyclopiazonic acid (CPA).[6] Fit the resulting Ca²⁺ activation curves to a sigmoidal function to determine the maximal velocity (Vmax) and Ca²⁺ affinity (Kd(Ca²⁺)).[6]
Istaroxime: Na+/K+-ATPase (NKA) Inhibition Assay
This assay determines the IC50 value of Istaroxime for NKA.
-
Preparation: Prepare a suspension of purified NKA enzyme (e.g., from dog kidney) in an assay buffer.[23]
-
Incubation: Incubate the enzyme with a range of Istaroxime concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).[23]
-
Reaction Initiation: Start the reaction by adding ³²P-labeled ATP.[23]
-
Quantification: Measure the released inorganic phosphate (³²P). NKA activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.[27]
-
Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the Istaroxime concentration and fitting the data to a dose-response curve.[23][27]
Omecamtiv Mecarbil: In Vitro Myosin ATPase Activity Assay
This assay measures the effect of Omecamtiv mecarbil on the rate of ATP hydrolysis by cardiac myosin.
-
Protein Purification: Purify cardiac myosin from ventricular tissue.
-
Reaction Setup: In a microplate, combine purified cardiac myosin with an assay buffer containing actin.
-
Compound Addition: Add varying concentrations of Omecamtiv mecarbil to the wells.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Measurement: Measure the rate of phosphate release over time using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the rate of ATPase activity against the Omecamtiv mecarbil concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Omecamtiv Mecarbil: Echocardiography in Clinical Trials (e.g., COSMIC-HF)
This non-invasive imaging technique is crucial for assessing the structural and functional effects of Omecamtiv mecarbil on the heart in human subjects.
-
Patient Preparation: Patients are placed in the left lateral decubitus position. Standard echocardiographic views are obtained.
-
Image Acquisition: M-mode, 2D, and Doppler imaging are performed at baseline and at specified follow-up times (e.g., 20 weeks).
-
Measurements: Key parameters measured include:
-
Left Ventricular Dimensions: Left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD).
-
Systolic Function: Left ventricular ejection fraction (LVEF), stroke volume (SV), and fractional shortening.
-
Systolic Time Intervals: Pre-ejection period, and importantly, the systolic ejection time (SET).
-
-
Data Analysis: Changes from baseline in these parameters are compared between the Omecamtiv mecarbil and placebo groups to assess the drug's effect on cardiac function and reverse remodeling.[20]
Conclusion
This compound and Omecamtiv mecarbil are promising novel agents for heart failure, but they are tailored for different patient populations and clinical scenarios due to their distinct mechanisms, routes of administration, and demonstrated clinical effects.
-
This compound is a potent intravenous luso-inotropic agent that offers a unique advantage in acute heart failure by improving both contraction and relaxation, while also increasing blood pressure without adversely affecting heart rate.[2][14] Its dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation represents a significant innovation for the acute setting.[1]
-
Omecamtiv Mecarbil , as an oral cardiac myosin activator, provides a new therapeutic option for chronic HFrEF.[3] By directly improving the efficiency of the cardiac sarcomere without altering calcium homeostasis, it has shown a modest but significant benefit in reducing heart failure events, particularly in patients with severely reduced ejection fraction.[3][15]
The development of these two drugs highlights a paradigm shift in heart failure treatment, moving towards targeted therapies that address specific aspects of cardiomyocyte dysfunction. Future research, including potential head-to-head comparisons in specific patient subgroups, will further clarify their respective roles in the evolving landscape of cardiovascular medicine.
References
- 1. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omecamtiv mecarbil, a cardiac myosin activator with potential efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omecamtiv Mecarbil: A Novel Mechanistic and Therapeutic Approach to Chronic Heart Failure Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cytokinetics.com [cytokinetics.com]
- 9. Omecamtiv mecarbil - Wikipedia [en.wikipedia.org]
- 10. Cardiac Myosin Activation for the Treatment of Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Study With Omecamtiv Mecarbil (CK-1827452) to Treat Chronic Heart Failure With Severely Reduced Ejection Fraction [ctv.veeva.com]
- 13. Direct Myosin Activation by Omecamtiv Mecarbil for Heart Failure with Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of omecamtiv mecarbil for heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Istaroxime - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. Cytokinetics Presents New Data on Omecamtiv Mecarbil from GALACTIC-HF Trial at AHA Scientific Sessions 2024 [quiverquant.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. cytokinetics.com [cytokinetics.com]
- 22. COMET-HF | Duke Clinical Research Institute [dcri.org]
- 23. benchchem.com [benchchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Istaroxime Hydrochloride: An In Vivo Analysis of its Anti-Cancer Efficacy in Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Istaroxime hydrochloride, a potent inhibitor of the Na+/K+ ATPase, has demonstrated significant anti-cancer properties in preclinical in vivo studies. This guide provides a comprehensive comparison of this compound's performance against a standard chemotherapeutic agent, Docetaxel, and other Na+/K+ ATPase inhibitors in prostate cancer xenograft models. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of Istaroxime's potential as a novel anti-cancer therapeutic.
Comparative Efficacy of this compound and Alternatives
The following table summarizes the in vivo anti-cancer efficacy of this compound compared to Docetaxel and other Na+/K+ ATPase inhibitors in prostate cancer xenograft models.
| Compound | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | PC-3 human prostate cancer xenografts in NOD/SCID mice | 22.5 mg/kg, intraperitoneally (IP), twice daily | 43.1% after 24 days[1] | Statistically significant tumor growth inhibition; well-tolerated with no significant impact on body weight.[1] |
| Docetaxel | PC-3 human prostate cancer xenografts in NOD/SCID mice | 12 mg/kg, intravenously (IV), once weekly | TGI not explicitly stated, but showed significant tumor growth inhibition.[1] | Used as a positive control, demonstrated significant anti-cancer activity.[1] |
| Docetaxel | DU145 human prostate cancer xenografts in nude mice | 10 mg/kg, intravenous (i.v.), once a week for 3 weeks | 32.6% tumor regression | Showed tumor regression, which was enhanced when combined with radiation.[2] |
| Docetaxel | PC-3 human prostate cancer xenografts | Not specified | -48.7% change in tumor size at day 22 in the treatment group compared to 651.3% in the control group.[3] | Effective in inhibiting tumor growth.[3] |
| Bufalin (B1668032) | LNCaP human prostate cancer xenografts in NSG SCID mice | 1.5 mg/kg, intraperitoneally (i.p.), daily for 9 weeks | 67% decrease in final tumor weight | Delayed tumor growth without affecting body weight; induced senescence.[4] |
| Bufalin (in combination) | DU145 human castration-resistant prostate cancer xenografts in nude mice | 0.6 mg/kg bufalin + hydroxycamptothecin | Not explicitly stated, but combination was more effective than single drugs. | The combination improved inhibitory effects on tumor growth.[1] |
| Digoxin (B3395198) | C4-2 human castration-resistant prostate cancer xenografts in nude mice | 2 mg/kg, intraperitoneally (i.p.), daily for 7 days | Did not inhibit tumor growth | Inhibited blood vessel density and HIF-1α expression, but not tumor volume.[5] |
| Deslanoside | 22Rv1, PC-3, and DU 145 human prostate cancer xenografts in nude mice | Not specified | Effectively inhibited tumor growth | Mediated anticancer activity through cell cycle arrest and apoptosis induction.[6] |
| Oleandrin (B1683999) | Various cancer models (including prostate) | Not specified | Reduced mean tumor size and volume in animal studies | Demonstrated antitumor effects across different cancer types.[7][8] |
Experimental Protocols
This compound In Vivo Xenograft Study
-
Animal Model: Male NOD/SCID mice.
-
Cell Line: PC-3 human prostate cancer cells.
-
Tumor Induction: Subcutaneous injection of PC-3 cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the experiment.
-
Endpoint: The study was concluded after 24 days, at which point tumors were excised for further analysis.[1]
Docetaxel In Vivo Xenograft Study (Representative Protocol)
-
Animal Model: Male BALB/c nude mice.[2]
-
Cell Line: DU-145 human prostate cancer cells.[2]
-
Tumor Induction: Subcutaneous injection of DU-145 cells.
-
Treatment:
-
Docetaxel was administered intravenously at a dose of 10 mg/kg/week for 3 weeks.[2]
-
-
Monitoring: Tumor volume and mouse weight were measured.[2]
-
Endpoint: Efficacy was determined by tumor volume and regression measurements.[2]
Na+/K+ ATPase Inhibitors In Vivo Studies (General Protocol)
-
Animal Models: Nude or SCID mice are commonly used.
-
Cell Lines: Various human prostate cancer cell lines (e.g., LNCaP, DU145, PC-3, C4-2).[4][5][6]
-
Tumor Induction: Subcutaneous injection of cancer cells.
-
Treatment: Administration of the specific cardiac glycoside (e.g., Bufalin, Digoxin) via intraperitoneal injection at specified doses and schedules.[4][5]
-
Monitoring: Tumor growth and animal well-being are monitored regularly.
-
Endpoint: Tumor volume/weight at the end of the study, and often, tumors are harvested for molecular analysis.[4]
Mechanistic Insights and Signaling Pathways
This compound and other Na+/K+ ATPase inhibitors exert their anti-cancer effects through the modulation of several key signaling pathways.
This compound Signaling Pathway
Istaroxime's primary mechanism of action is the inhibition of the Na+/K+ ATPase pump on the cell membrane. This leads to a cascade of downstream effects culminating in apoptosis and reduced cell proliferation.
Caption: this compound inhibits Na+/K+ ATPase, leading to apoptosis, reduced c-Myc, and RhoA activation.
General Na+/K+ ATPase Inhibitor Signaling in Cancer
Other Na+/K+ ATPase inhibitors, such as cardiac glycosides, have been shown to impact additional signaling pathways critical for cancer cell survival and proliferation.
Caption: Na+/K+ ATPase inhibitors modulate multiple signaling pathways to inhibit tumor growth.
Experimental Workflow
The general workflow for evaluating the in vivo anti-cancer properties of a compound like this compound in a xenograft model is outlined below.
Caption: General workflow of a prostate cancer xenograft study.
Conclusion
This compound demonstrates promising in vivo anti-cancer activity in a prostate cancer xenograft model, with a significant reduction in tumor growth. Its efficacy is comparable to the standard chemotherapeutic agent, Docetaxel, while exhibiting a favorable safety profile in the preclinical setting. The mechanism of action, centered on the inhibition of Na+/K+ ATPase and subsequent induction of apoptosis and modulation of key cancer-related signaling pathways, presents a compelling rationale for its further development as a novel anti-cancer agent. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound and other Na+/K+ ATPase inhibitors for the treatment of prostate cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. orbi.umons.ac.be [orbi.umons.ac.be]
- 3. A pilot phase II Study of digoxin in patients with recurrent prostate cancer as evident by a rising PSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saludintegral.hn [saludintegral.hn]
- 8. Antitumor effects of oleandrin in different types of cancers: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime Hydrochloride: A Comparative Guide to its Reproducible Effects in Cardiac Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Istaroxime hydrochloride's performance against other inotropic agents, supported by experimental data from various laboratory and clinical settings. The consistent outcomes observed across multiple studies underscore the reproducibility of its unique dual-action mechanism.
Istaroxime is a novel intravenous inotropic agent under investigation for the treatment of acute heart failure (AHF).[1][2] It is chemically distinct from cardiac glycosides and operates through a dual mechanism: inhibition of the Na+/K+-ATPase (NKA) pump and activation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This combined action results in both enhanced contractility (inotropism) and improved relaxation (lusitropism) of the cardiac muscle.[1][2][4] Preclinical and clinical studies have consistently demonstrated Istaroxime's ability to improve cardiac function and increase systolic blood pressure, notably without a significant increase in heart rate, a factor that distinguishes it from conventional inotropic agents.[1][4][5]
Comparative Performance Data
The following tables summarize quantitative data from various studies, illustrating the consistent effects of Istaroxime on key pharmacodynamic and clinical parameters.
Table 1: Istaroxime Quantitative Data - Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Dog Kidney | 0.14 ± 0.02 µM | [2] |
| IC50 | Rat Renal Preparations | 55 ± 19 μM | [2] |
| IC50 (for INaK inhibition) | Not Specified | 32 ± 4 µM | [2] |
Table 2: Istaroxime Quantitative Data - SERCA2a Stimulation
| Preparation | Istaroxime Concentration | Effect | Reference |
| Healthy Dog Cardiac SR | 100 nmol/L | Increased Vmax | [6] |
| Failing Dog Cardiac SR | 100 nmol/L | Increased Vmax | [7] |
Table 3: Hemodynamic and Echocardiographic Effects from Clinical Trials
| Parameter | Trial/Dose | Result | p-value | Citation |
| Pulmonary Capillary Wedge Pressure (PCWP) | HORIZON-HF (0.5, 1.0, 1.5 µg/kg/min) | Decreased | < 0.05 for all doses vs. placebo | [1][4] |
| Systolic Blood Pressure (SBP) | HORIZON-HF (1.0, 1.5 µg/kg/min) | Increased | p=0.005, p<0.001 | [8] |
| Heart Rate (HR) | HORIZON-HF | Dose-dependent reduction | Not specified | [4] |
| E/e' ratio | NCT02617446 (0.5 µg/kg/min) | -4.55 ± 4.75 vs. -1.55 ± 4.11 (placebo) | p = 0.029 | [1] |
| E/e' ratio | NCT02617446 (1.0 µg/kg/min) | -3.16 ± 2.59 vs. -1.08 ± 2.72 (placebo) | p = 0.009 | [1] |
| Left Ventricular Ejection Fraction (LVEF) | Meta-analysis | Mean Difference: 1.06 mL | p = 0.007 | [5] |
| Stroke Volume Index | Meta-analysis | Mean Difference: 3.04 | p = 0.00001 | [5] |
| Cardiac Index | Meta-analysis | Mean Difference: 0.18 L/min/m2 | p = 0.00001 | [5] |
Experimental Protocols
The reproducibility of Istaroxime's effects is contingent on standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Na+/K+-ATPase (NKA) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime on NKA activity.
-
Materials: Purified Na+/K+-ATPase enzyme, Istaroxime solutions of varying concentrations, ³²P-labeled ATP, and ouabain (B1677812) (a specific NKA inhibitor).[2]
-
Procedure:
-
A suspension of the purified NKA enzyme is prepared in an assay buffer.
-
The enzyme is incubated with a range of Istaroxime concentrations.
-
The reaction is initiated by the addition of ³²P-ATP.
-
The amount of inorganic phosphate (B84403) released is measured to determine ATPase activity.
-
Parallel experiments are conducted in the presence of ouabain to differentiate NKA activity from other ATPase activities.[9]
-
-
Data Analysis: The NKA activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive activity.[9] The data is then fitted to a logistic function to calculate the IC50 value.[2]
2. SERCA2a Activation Assay (Calcium Uptake Method)
-
Objective: To measure the effect of Istaroxime on SERCA2a-mediated calcium uptake into sarcoplasmic reticulum (SR) vesicles.
-
Materials: Isolated SR vesicles from cardiac muscle, Istaroxime solutions, ATP, and a fluorescent Ca2+ indicator (e.g., Indo-1).[9]
-
Procedure:
-
SR vesicles are added to a reaction buffer containing the Ca2+-sensitive fluorophore and various concentrations of Istaroxime.
-
A baseline fluorescence reading is established.
-
ATP is added to initiate the Ca2+ uptake reaction.
-
The change in fluorescence is monitored kinetically as Ca2+ is transported into the vesicles.
-
-
Data Analysis: The initial rate of Ca2+ uptake corresponds to SERCA2a activity and is calculated for each Istaroxime concentration to determine the half-maximal effective concentration (EC50).[9]
In Vivo Efficacy in Animal Models of Heart Failure
-
Objective: To evaluate the hemodynamic and cardiac functional effects of Istaroxime in a whole-animal model.
-
Procedure:
-
An animal model of heart failure is established (e.g., through chronic ischemic HF or diabetic cardiomyopathy).[1][6]
-
Istaroxime is administered, typically as an intravenous infusion.
-
Hemodynamic parameters are monitored using techniques such as impedance cardiography.[1]
-
Echocardiography is performed to assess cardiac dimensions and function.
-
Clinical Trial Protocol (Based on HORIZON-HF)
-
Objective: To assess the hemodynamic effects of Istaroxime in patients with acute decompensated heart failure.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation trial.[1]
-
Patient Population: Patients with acute decompensated heart failure, LVEF ≤ 35%, and low systolic blood pressure.[4]
-
Procedure:
-
Patients undergo instrumentation with a pulmonary artery catheter for hemodynamic monitoring.[10]
-
A continuous intravenous infusion of Istaroxime (at doses of 0.5, 1.0, or 1.5 µg/kg/min) or placebo is administered for 6 hours.[4]
-
Hemodynamic and echocardiographic parameters are measured at baseline and at regular intervals during and after the infusion.[10]
-
Visualizing the Mechanisms and Workflows
To further elucidate the action of Istaroxime, the following diagrams illustrate its signaling pathway and typical experimental workflows.
Caption: Istaroxime's dual mechanism of action on cardiomyocyte calcium handling.
Caption: Generalized experimental workflow for Istaroxime research.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Agents with inotropic properties for the management of acute heart failure syndromes. Traditional agents and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | MDPI [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Istaroxime Hydrochloride vs. its Metabolite PST3093: A Comparative Analysis of SERCA2a Activity
Istaroxime (B1662506) is a novel intravenous agent under investigation for acute heart failure, possessing a unique dual mechanism of action: inhibition of Na+/K+ ATPase and stimulation of the sarco/endoplasmic reticulum Ca2+ ATPase 2a (SERCA2a).[1][2] This dual action provides both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects.[3] PST3093 is the primary and longer-lasting metabolite of istaroxime.[4][5] This guide provides a detailed comparison of the effects of istaroxime and PST3093 on SERCA2a activity, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Affinities
Istaroxime's positive inotropic effect is attributed to its inhibition of the Na+/K+ ATPase pump, leading to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, thus enhancing myocardial contractility.[2] Concurrently, istaroxime stimulates SERCA2a, the enzyme responsible for re-sequestering calcium into the sarcoplasmic reticulum during diastole.[6] This action, which improves myocardial relaxation, is achieved by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[2][7]
In contrast, its metabolite, PST3093, is a selective SERCA2a activator.[4][8] It retains the ability to stimulate SERCA2a but is devoid of the Na+/K+ pump inhibitory activity seen with the parent compound.[5][9] This selectivity makes PST3093 a prototype for a novel class of pharmacodynamic agents for heart failure, particularly those characterized by diastolic dysfunction.[4][10]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data from preclinical studies comparing the effects of istaroxime and PST3093 on SERCA2a and Na+/K+ ATPase activity.
Table 1: Comparative Effects on SERCA2a Activity in a Rat Model of Diabetic Cardiomyopathy (Streptozotocin-induced)
| Compound | Concentration | Effect on Vmax | Threshold for Effect | Reference |
| Istaroxime | 300 nM | +20% | 300 nM | [9] |
| PST3093 | 300 nM | +22% | 100 nM | [9] |
Table 2: Comparative Effects on SERCA2a Activity in Healthy Guinea-Pig Heart Preparations
| Compound | Concentration | Effect on SERCA2a KdCa | Reference |
| Istaroxime | 100 nM | ~20% reduction | [9] |
| PST3093 | 100 nM | ~20% reduction | [9] |
Table 3: Comparative Effects on Na+/K+ ATPase Activity
| Compound | Activity | Reference |
| Istaroxime | Inhibits Na+/K+ ATPase | [4][6] |
| PST3093 | Does not inhibit Na+/K+ ATPase | [4][9][11] |
Signaling Pathways and Experimental Workflows
Caption: Differential mechanisms of Istaroxime and PST3093.
Caption: Experimental workflow for SERCA2a ATPase activity assay.
Experimental Protocols
A detailed methodology for assessing SERCA2a ATPase activity is crucial for understanding the comparative data.
Objective: To determine the effect of istaroxime and PST3093 on the maximal velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)) of SERCA2a.
Materials:
-
Cardiac tissue homogenates or isolated sarcoplasmic reticulum (SR) vesicles.
-
Assay buffer containing: KCl, MgCl2, EGTA, CaCl2, and a pH buffer (e.g., MOPS).
-
ATP
-
Test compounds (istaroxime, PST3093)
-
Reagents for measuring inorganic phosphate (Pi) (e.g., malachite green-based colorimetric assay).
-
Thapsigargin (a specific SERCA inhibitor, for determining SERCA-specific activity).
Procedure:
-
Preparation of Cardiac Microsomes: Cardiac tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in SR vesicles containing SERCA2a.
-
Assay Reaction: The cardiac microsomes are pre-incubated with varying concentrations of istaroxime, PST3093, or vehicle control in the assay buffer with a range of free Ca2+ concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time using a colorimetric assay.
-
Determination of SERCA2a-specific Activity: To distinguish SERCA2a activity from other ATPases, parallel experiments are conducted in the presence of thapsigargin. The thapsigargin-sensitive portion of ATP hydrolysis is attributed to SERCA2a activity.
-
Data Analysis: The SERCA2a-specific ATPase activity is plotted against the free Ca2+ concentration. The data are then fitted to a sigmoidal curve to determine the Vmax (maximal activity) and the Kd(Ca2+) (the Ca2+ concentration at which half-maximal activity is achieved).
Objective: To determine the inhibitory effect of istaroxime and PST3093 on Na+/K+ ATPase activity.
Procedure: The protocol is similar to the SERCA2a ATPase activity assay, but with modifications to the assay buffer and the use of a specific Na+/K+ ATPase inhibitor (e.g., ouabain) to determine the specific activity. The assay measures the ouabain-sensitive ATP hydrolysis in the presence of Na+, K+, and Mg2+. The concentration of the test compound that inhibits 50% of the Na+/K+ ATPase activity (IC50) is then determined.
Conclusion
Istaroxime and its metabolite PST3093 both stimulate SERCA2a activity, offering a potential therapeutic benefit for heart failure by improving diastolic function.[4][9] However, they exhibit a key pharmacological difference: istaroxime also inhibits the Na+/K+ ATPase, contributing to its inotropic effect, while PST3093 is a selective SERCA2a activator.[4][5][11] This distinction suggests that PST3093 could offer a more targeted therapeutic approach for conditions where enhanced lusitropy is the primary goal, potentially with a different safety profile compared to its parent compound. Further clinical investigations are warranted to fully elucidate the therapeutic potential of both molecules.[12][13][14]
References
- 1. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Windtree Therapeutics Provides Update on Istaroxime Clinical Development and Upcoming Clinical Trial Data | Windtree Therapeutics, Inc [ir.windtreetx.com]
- 14. A Safety and Efficacy Trial of Istaroxime for Cardiogenic Shock Stage C | Clinical Research Trial Listing ( Cardiogenic Shock ) ( NCT05975021 ) [trialx.com]
Istaroxime Hydrochloride: A Comparative Analysis in Systolic and Diastolic Heart Failure Models
For Immediate Release
This guide provides a comprehensive comparative analysis of Istaroxime (B1662506) hydrochloride's performance in preclinical models of systolic and diastolic heart failure. Istaroxime is a novel intravenous agent with a unique dual mechanism of action, acting as both a positive inotropic and lusitropic agent through the inhibition of Na+/K+-ATPase and stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other therapeutic alternatives, supported by experimental data.
Executive Summary
Istaroxime has demonstrated significant efficacy in improving both systolic and diastolic function in various preclinical and clinical settings.[3][4] Unlike traditional inotropes, Istaroxime has been shown to increase systolic blood pressure and cardiac index while decreasing heart rate and pulmonary capillary wedge pressure.[2][5] Its unique mechanism of action, particularly the stimulation of SERCA2a, contributes to enhanced myocardial relaxation, a key feature distinguishing it from other inotropic agents.[6] This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to model heart failure, and visualize the underlying signaling pathways.
Comparative Performance Data
The following tables summarize the quantitative effects of Istaroxime in comparison to placebo and other inotropes in preclinical and clinical models of heart failure.
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in Heart Failure with Reduced Ejection Fraction (HFrEF) - Clinical Data
| Parameter | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) | Placebo | p-value | Reference |
| Change in Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.0 ± 3.6 | <0.05 for all doses | [2] |
| Change in Systolic Blood Pressure (SBP) (mmHg) | - | + (p=0.005) | + (p<0.001) | - | - | [7] |
| Change in Heart Rate (bpm) | ↓ (p=0.008) | ↓ (p=0.02) | ↓ (p=0.006) | - | - | [7] |
| Change in Cardiac Index (L/min/m²) | - | - | ↑ (p=0.04) | - | - | [7] |
| Change in Left Ventricular End-Systolic Volume (LVESV) (mL) | - | -15.8 ± 22.7 | - | -2.1 ± 25.5 | 0.03 | [7] |
| Change in Left Ventricular End-Diastolic Volume (LVEDV) (mL) | - | - | -14.1 ± 26.3 | +3.9 ± 32.4 | 0.02 | [7] |
| Change in E/e' ratio | -4.55 ± 4.75 | -3.16 ± 2.59 | - | -1.55 ± 4.11 / -1.08 ± 2.72 | 0.029 / 0.009 | [7] |
Table 2: Effects of Istaroxime in Preclinical Systolic Heart Failure Models (Canine)
| Parameter | Istaroxime (IV) | Effect | Reference |
| Left Ventricular Ejection Fraction | Dose-dependent | Significant increase | [4][8] |
| Left Ventricular End-Diastolic Volume | Dose-dependent | Reductions | [4][8] |
| Left Ventricular End-Systolic Volume | Dose-dependent | Reductions | [4][8] |
| LV Contractility (+dP/dt) | 3 µg/kg/min | Increased by 81% (control dogs) | [8] |
| LV Relaxation (-dP/dt) | 3 µg/kg/min | Increased by 94% (control dogs) | [8] |
Table 3: Effects of Istaroxime in a Preclinical Diastolic Dysfunction Model (Streptozotocin-induced Diabetic Cardiomyopathy in Rats)
| Parameter | Istaroxime (0.11 mg/kg/min IV) | Effect | Reference |
| Diastolic Dysfunction | Acute infusion | Reduced | [3][9] |
| Intracellular Ca²⁺ Handling | 100 nmol/L (in myocytes) | Blunted abnormalities | [9] |
| SERCA2a Activity | 100 nmol/L (in myocytes) | Stimulated | [9] |
Experimental Protocols
Systolic Heart Failure Model: Transverse Aortic Constriction (TAC) in Mice
This model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure with reduced ejection fraction.[10][11]
Procedure:
-
Anesthesia and Preparation: Mice are anesthetized (e.g., with isoflurane), and the surgical area is disinfected.[10] The animal is placed on a heating pad to maintain body temperature.[10]
-
Intubation and Ventilation: Endotracheal intubation is performed, and the mouse is connected to a rodent ventilator.[10]
-
Surgical Incision: A partial thoracotomy is performed to expose the aortic arch.[12]
-
Aortic Constriction: A suture (e.g., 6.0 silk) is passed between the innominate and left carotid arteries.[10] A blunt needle (e.g., 27.5 gauge) is placed parallel to the aorta, and the suture is tied snugly around both the aorta and the needle.[10][12]
-
Needle Removal and Closure: The needle is promptly removed, creating a standardized constriction.[10][12] The chest and skin are then closed in layers.[12]
-
Postoperative Care: Analgesics are administered to manage pain.[1]
Diastolic Heart Failure Model: Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy in Rats
This model replicates key features of diabetic cardiomyopathy, a common cause of heart failure with preserved ejection fraction (HFpEF).[13][14]
Procedure:
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague Dawley or Wistar) via intraperitoneal or tail vein injections of Streptozotocin (STZ).[8] A low-dose protocol of five consecutive daily injections of 50 mg/kg STZ is often recommended to minimize extrapancreatic toxicity.[13][14]
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, with levels typically >300 mg/dL indicating successful induction.[8]
-
Development of Cardiomyopathy: Diabetic cardiomyopathy with diastolic dysfunction generally develops around 9 weeks after the initial STZ injection.[8] This can be monitored using echocardiography to assess parameters such as the E/e' ratio.[7]
-
Istaroxime Administration: Istaroxime is administered via intravenous infusion at specified doses to assess its effects on cardiac function.[9]
Signaling Pathways and Experimental Workflows
Istaroxime's Dual Mechanism of Action
Istaroxime exerts its therapeutic effects through a unique dual mechanism targeting key regulators of cardiomyocyte calcium handling.
References
- 1. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Transverse Aortic Constriction in Mice [jove.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. journals.biologists.com [journals.biologists.com]
Validating the Specificity of Istaroxime Hydrochloride for Its Primary Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Istaroxime hydrochloride is a novel intravenous inotropic agent under investigation for acute heart failure. It is distinguished by a unique dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) pump and stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity provides both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects. This guide provides an objective comparison of Istaroxime's performance against other inotropic agents—Digoxin, Omecamtiv mecarbil, and Levosimendan—supported by experimental data to validate its specificity for its primary targets.
Mechanism of Action: A Tale of Four Pathways
The primary mechanism of action of Istaroxime and its comparators are distinct, targeting different aspects of cardiac muscle contraction and relaxation.
Istaroxime exerts its effects through two primary pathways. Firstly, it inhibits the Na+/K+-ATPase on the sarcolemma, leading to an increase in intracellular sodium. This, in turn, reduces the driving force of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium and enhanced contractility. Secondly, Istaroxime directly stimulates SERCA2a, the enzyme responsible for re-sequestering calcium into the sarcoplasmic reticulum during diastole. This enhances myocardial relaxation and increases the calcium available for subsequent contractions.[3]
Digoxin , a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced contractility.[4][5] Unlike Istaroxime, it does not directly stimulate SERCA2a.
Omecamtiv mecarbil is a selective cardiac myosin activator. It directly targets the contractile machinery of the heart by binding to cardiac myosin and increasing the rate of effective cross-bridge formation between myosin and actin.[6][7] This enhances contractility without altering intracellular calcium concentrations.
Levosimendan is a calcium sensitizer. It binds to cardiac troponin C in a calcium-dependent manner, increasing the sensitivity of the myofilaments to calcium and thereby enhancing contractility without a significant increase in intracellular calcium. It also possesses vasodilatory effects through the opening of ATP-sensitive potassium channels.[8][9]
Signaling Pathway Diagram
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 6. Discovery of Omecamtiv Mecarbil the First, Selective, Small Molecule Activator of Cardiac Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytokinetics.com [cytokinetics.com]
- 8. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
Istaroxime Hydrochloride: A Meta-Analysis of Clinical Trial Data and Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Istaroxime (B1662506) hydrochloride, a novel agent in development for acute heart failure (AHF) and cardiogenic shock. It offers a comparative perspective against established therapies, supported by available experimental data, to inform research and development in cardiology.
Introduction to Istaroxime
Istaroxime is a first-in-class intravenous investigational drug with a unique dual mechanism of action that offers both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[1] It is chemically distinct from existing catecholaminergic and phosphodiesterase-inhibiting agents.[1] This dual action targets the core pathophysiology of certain forms of heart failure, aiming to improve cardiac efficiency without some of the known adverse effects of traditional inotropes, such as increased heart rate and arrhythmogenicity.[1][2]
Mechanism of Action
Istaroxime's therapeutic effects stem from its ability to modulate two key proteins within cardiac myocytes:
-
Inhibition of the Na+/K+-ATPase (NKA) pump: By inhibiting the NKA pump on the cell membrane, Istaroxime leads to a modest increase in intracellular sodium. This, in turn, affects the sodium-calcium exchanger (NCX), resulting in a greater influx of calcium into the cell during each heartbeat, thus enhancing myocardial contractility.[1][3]
-
Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): Istaroxime also activates SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum during diastole.[1][3] This action enhances the rate and efficiency of myocardial relaxation, improving the heart's ability to fill with blood.[4]
This combined mechanism is believed to contribute to a favorable safety profile, potentially reducing the risk of arrhythmias that can be associated with other inotropic agents.[5]
Signaling Pathway
The following diagram illustrates the dual mechanism of action of Istaroxime on a cardiac myocyte.
Clinical Trial Data Meta-Analysis
Istaroxime has undergone several Phase II clinical trials, primarily in patients with acute heart failure and cardiogenic shock. The following tables summarize the key quantitative findings from these studies.
Hemodynamic and Echocardiographic Outcomes in Istaroxime Clinical Trials
| Parameter | Study/Dosage | Result | p-value | Citation |
| Systolic Blood Pressure (SBP) | SEISMiC (1.0-1.5 µg/kg/min) | Increased SBP area under the curve (AUC) at 6 hours (53.1 vs 30.9 mmHg x hr) | 0.017 | [2] |
| SEISMiC (1.0-1.5 µg/kg/min) | Increased SBP AUC at 24 hours (291.2 vs 208.7 mmHg x hr) | 0.025 | [2] | |
| Phase 2b (0.5 & 1.0 µg/kg/min) | Mean SBP change of +2.82 mmHg and +6.1 mmHg vs placebo | Not specified | [6] | |
| Cardiac Function (E/e') | Phase 2b (0.5 µg/kg/min) | Mean change of -4.55 vs -1.55 for placebo | <0.05 | [6] |
| Phase 2b (1.0 µg/kg/min) | Mean change of -3.16 vs -1.08 for placebo | <0.05 | [6] | |
| Stroke Volume Index (SVI) | Phase 2b (0.5 & 1.0 µg/kg/min) | Substantially increased | Not specified | [6] |
Safety and Tolerability Profile of Istaroxime
| Adverse Event | Study/Dosage | Istaroxime Group | Placebo Group | Citation |
| Arrhythmias | Phase 2b | No significant increase in risk | - | [6] |
| Increased Troponin T | Phase 2b | No significant increases observed | - | [6] |
| Cardiovascular AEs | Phase 2b (0.5 µg/kg/min) | 10% | 23% | [6] |
| Phase 2b (1.0 µg/kg/min) | 18% | 23% | [6] |
Comparison with Alternative Therapies
The current standard of care for acute heart failure often involves the use of traditional inotropic agents. This section compares Istaroxime with two commonly used alternatives: Dobutamine and Milrinone.
Mechanism of Action Comparison
| Drug | Primary Mechanism of Action |
| Istaroxime | Dual-action: Na+/K+-ATPase inhibitor and SERCA2a activator.[1][3] |
| Dobutamine | Primarily a β1-adrenergic receptor agonist, increasing intracellular cAMP and calcium levels.[7][8] |
| Milrinone | A phosphodiesterase-3 (PDE3) inhibitor, which prevents the breakdown of cAMP, leading to increased intracellular calcium.[9][10] |
| Levosimendan (B1675185) | A calcium sensitizer (B1316253) that enhances the interaction between calcium and troponin C, and also opens ATP-sensitive potassium channels causing vasodilation.[11][12] |
Performance and Safety Profile Comparison
| Feature | Istaroxime | Dobutamine | Milrinone | Levosimendan |
| Inotropy | Yes[1] | Yes[7] | Yes[9] | Yes[12] |
| Lusitropy | Yes[1] | Yes (via PKA phosphorylation of phospholamban)[8] | Yes (improves diastolic relaxation)[9] | Does not impair diastolic relaxation[11] |
| Effect on Heart Rate | No significant increase or decrease[13] | Can increase heart rate[14] | Minimal chronotropic effect[15] | Can increase heart rate[16] |
| Effect on Blood Pressure | Increases systolic blood pressure[2][6] | Minimal net change in blood pressure[17] | Can cause hypotension[18] | Can cause hypotension[16] |
| Arrhythmogenic Potential | Lower risk observed in studies[2][5] | Increased risk, especially at higher doses[14] | Less likely to cause arrhythmias compared to dobutamine[18] | Higher rates of atrial fibrillation observed in some studies[16] |
| Myocardial Oxygen Consumption | Not specified | Increases[14] | Lower increase compared to catecholamines[15] | Decreases[16] |
Experimental Protocols
A detailed understanding of the clinical trial methodologies is crucial for interpreting the results.
SEISMiC Study (Safety and Efficacy of Istaroxime in Pre-Cardiogenic Shock)
-
Objective: To compare the safety and efficacy of Istaroxime with placebo in patients with acute heart failure-related pre-cardiogenic shock.[2]
-
Design: A Phase II, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[2]
-
Patient Population: 60 patients with acute heart failure, systolic blood pressure <90 mmHg without hypoperfusion, and elevated venous lactate.[2]
-
Intervention: Patients were randomized to receive either Istaroxime (1.0-1.5 µg/kg/min) or a placebo for 24 hours.[2]
-
Primary Endpoint: The adjusted area under the curve (AUC) for the change in systolic blood pressure from baseline to 6 hours post-infusion initiation.[2]
-
Secondary Endpoints: Included SBP AUC at 24 hours and other hemodynamic parameters.[2]
Phase 2b Study in Acute Heart Failure
-
Objective: To assess the safety and efficacy of two different doses of Istaroxime in patients with acute heart failure.[6]
-
Design: A randomized, double-blind, placebo-controlled study.[6]
-
Patient Population: 120 patients hospitalized with acute heart failure.[6]
-
Intervention: Patients received a 24-hour infusion of Istaroxime (0.5 or 1.0 µg/kg/min) or a placebo.[6]
-
Primary Endpoint: Change from baseline in the E/e' ratio (a measure of left ventricular filling pressure) at 24 hours.[6]
-
Secondary Endpoints: Included changes in other cardiac function parameters such as stroke volume index (SVI) and left ventricular ejection fraction (LVEF).[6]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a Phase II clinical trial of an intravenous drug for acute heart failure.
Conclusion
Istaroxime hydrochloride represents a promising development in the management of acute heart failure and cardiogenic shock. Its novel dual mechanism of action, targeting both myocardial contractility and relaxation, has demonstrated positive hemodynamic effects in Phase II clinical trials. Notably, it appears to improve cardiac function and increase systolic blood pressure without significantly increasing heart rate or the risk of arrhythmias, a key differentiator from traditional inotropic agents. Further large-scale Phase III trials are necessary to fully establish its efficacy and safety profile and to determine its ultimate role in the clinical setting. The data presented in this guide provides a foundation for researchers and drug development professionals to evaluate the potential of Istaroxime and similar dual-mechanism agents in the evolving landscape of heart failure therapeutics.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]
- 7. litfl.com [litfl.com]
- 8. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 9. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Milrinone - Wikipedia [en.wikipedia.org]
- 11. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 14. mdpi.com [mdpi.com]
- 15. openanesthesia.org [openanesthesia.org]
- 16. litfl.com [litfl.com]
- 17. droracle.ai [droracle.ai]
- 18. Milrinone - WikiAnesthesia [wikianesthesia.org]
A Comparative Analysis of Gene Expression Changes Induced by Istaroxime Hydrochloride and Other Cardiotonic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by the novel cardiotonic agent Istaroxime hydrochloride against other established cardiotonics, including Digoxin, Milrinone, Dobutamine, and Levosimendan (B1675185). The information is supported by experimental data from peer-reviewed studies to assist researchers in understanding the distinct and overlapping molecular effects of these agents on the heart.
Introduction to Cardiotonic Agents and this compound
Cardiotonic agents are a class of drugs used to increase the contractility of the heart muscle, thereby improving cardiac output. They are critical in the management of acute and chronic heart failure. However, traditional inotropes are often associated with adverse effects such as arrhythmias and increased myocardial oxygen consumption.
This compound is a novel intravenous agent with a unique dual mechanism of action. It inhibits the Na+/K+-ATPase pump and stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a)[1][2]. This dual action leads to both enhanced contractility (inotropic effect) and improved myocardial relaxation (lusitropic effect), distinguishing it from other cardiotonics.
Comparative Analysis of Gene Expression Changes
While direct comparative transcriptomic studies between Istaroxime and other cardiotonics are limited, this section summarizes the known effects of each agent on cardiac gene expression based on available research.
This compound
Current research on Istaroxime has primarily focused on its mechanism of action and hemodynamic effects, with limited publicly available data on its global impact on cardiac gene expression. Its primary molecular targets are well-established:
-
Na+/K+-ATPase: Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing contractility.
-
SERCA2a: Stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving relaxation[1][3].
While direct gene expression data is sparse, the modulation of these key pathways likely leads to downstream transcriptional changes aimed at restoring calcium homeostasis and improving cardiac function.
Digoxin
Digoxin, a cardiac glycoside, also inhibits the Na+/K+-ATPase. Studies have begun to elucidate its effects on gene expression:
-
A study using microarray analysis on mouse hearts and AC16 human cardiomyocyte cells identified the upregulation of immediate early genes such as Egr-1, c-Fos, and c-jun following Digoxin treatment.
-
Another study demonstrated that Digoxin can increase the protein levels of Regulator of G-protein signaling 2 (RGS2) through a post-transcriptional mechanism, which may contribute to its therapeutic effects.
Milrinone
Milrinone is a phosphodiesterase 3 (PDE3) inhibitor that increases intracellular cyclic AMP (cAMP) levels. Its effects on gene expression in cardiomyocytes include:
-
In a study on cultured rat cardiomyocytes, Milrinone was found to upregulate the expression of several genes, including:
-
Thrombospondin 2 (THBS2)
-
Matrix metalloproteinase-2 (MMP2)
-
DNA damage-inducible transcript 3 (DDIT3)
-
Adenosine A3 receptor (ADORA3)
-
Dobutamine
Dobutamine is a β-adrenergic agonist. Its influence on cardiac gene expression has been explored in several contexts:
-
In neonatal rat cardiomyocytes, Dobutamine treatment led to an increased expression of Peroxisome proliferator-activated receptor delta (PPARδ) .
-
A study in patients with idiopathic dilated cardiomyopathy observed a higher SERCA2a to phospholamban (PLN) mRNA ratio in individuals who exhibited dobutamine-induced mechanical alternans, suggesting an alteration in calcium handling gene expression.
Levosimendan
Levosimendan is a calcium sensitizer (B1316253) that also opens ATP-sensitive potassium channels. Its effects on cardiac gene expression have been investigated in models of heart failure:
-
In a study on diabetic rats with myocardial infarction, Levosimendan upregulated genes within the renin-angiotensin system pathway , including angiotensin II receptor type 1 (Agtr1) , chymase 1 (Cma1) , and thimet oligopeptidase 1 (Thop1) . Concurrently, it downregulated genes in the glycerolipid metabolism pathway , such as diacylglycerol kinase gamma (Dgkg) , carboxyl ester lipase (B570770) (Cel) , and diacylglycerol kinase iota (Dgki) [4][5].
-
In human induced pluripotent stem cell-derived cardiomyocytes under hypoxic conditions, Levosimendan was shown to increase the expression of CACNA1C (encoding the alpha-1 subunit of the L-type calcium channel) and SLC8A1 (encoding the Na+/Ca2+ exchanger 1)[6].
Data Presentation: Summary of Gene Expression Changes
| Cardiotonic Agent | Key Genes/Pathways Affected | Experimental Model | Reference |
| Istaroxime | Primarily targets Na+/K+-ATPase and SERCA2a activity. Downstream gene expression changes are not yet fully characterized. | Various preclinical and clinical models. | [1][3] |
| Digoxin | Upregulation of Egr-1, c-Fos, c-jun. Post-transcriptional upregulation of RGS2 protein. | Mouse hearts and AC16 cardiomyocytes. | |
| Milrinone | Upregulation of THBS2, MMP2, DDIT3, ADORA3. | Cultured rat cardiomyocytes. | |
| Dobutamine | Upregulation of PPARδ. Increased SERCA2a:PLN mRNA ratio in a patient subset. | Neonatal rat cardiomyocytes, Patients with idiopathic dilated cardiomyopathy. | [7][8] |
| Levosimendan | Upregulation of renin-angiotensin system genes (Agtr1, Cma1, Thop1). Downregulation of glycerolipid metabolism genes (Dgkg, Cel, Dgki). Upregulation of CACNA1C, SLC8A1. | Diabetic rats with myocardial infarction, Human iPSC-derived cardiomyocytes. | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Microarray Analysis of Digoxin-Treated Hearts
-
Model: Male C57BL/6J mice.
-
Treatment: Intraperitoneal injection of Digoxin (1 mg/kg) or vehicle control.
-
Sample Collection: Hearts were harvested at various time points post-injection.
-
RNA Extraction and Microarray: Total RNA was extracted from heart tissue, and gene expression was analyzed using Affymetrix GeneChip Mouse Genome Arrays.
-
Data Analysis: Raw data was normalized, and differentially expressed genes were identified based on fold change and statistical significance (p-value).
Gene Expression Analysis of Milrinone-Treated Cardiomyocytes
-
Model: H9c2 rat cardiomyocyte cell line.
-
Treatment: Cells were treated with Milrinone (10 µM) or vehicle for 24 hours.
-
RNA Extraction and Analysis: Total RNA was isolated, and gene expression profiling was performed using a whole-genome microarray.
-
Data Analysis: Genes with a fold change of >2.0 and a p-value <0.05 were considered significantly altered.
Gene Expression Profiling in Levosimendan-Treated Rats
-
Model: Diabetic Goto-Kakizaki rats with induced myocardial infarction.
-
Treatment: Oral administration of Levosimendan (1 mg/kg/day) or vehicle for 4 weeks.
-
Sample Collection: Myocardial tissue from the left ventricle was collected.
-
RNA Extraction and Microarray: Total RNA was extracted, and gene expression was analyzed using Agilent Whole Rat Genome Oligo Microarrays.
-
Data Analysis: Data was normalized, and differentially expressed genes were identified using statistical analysis to compare treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by Istaroxime and the compared cardiotonics.
Experimental Workflow
The following diagram outlines a general experimental workflow for comparing the effects of different cardiotonic agents on cardiac gene expression.
Conclusion
This compound presents a novel therapeutic profile with its dual mechanism of action, offering both inotropic and lusitropic support. While its direct impact on the cardiac transcriptome is an area requiring further investigation, understanding the gene expression changes induced by other cardiotonics provides a valuable framework for comparison. Each agent appears to modulate distinct sets of genes and pathways, reflecting their unique mechanisms of action. Digoxin influences immediate early genes, Milrinone affects inflammatory and matrix remodeling genes, Dobutamine alters metabolic and calcium handling gene expression, and Levosimendan impacts the renin-angiotensin and glycerolipid metabolism pathways. Future research employing comprehensive transcriptomic approaches like RNA-sequencing will be instrumental in fully elucidating the molecular effects of Istaroxime and its potential advantages over existing cardiotonic therapies.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of levosimendan on cardiac gene expression profile and post-infarct cardiac remodelling in diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Ischemia On-a-Chip: Antiarrhythmic Effect of Levosimendan on Ischemic Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dobutamine-induced mechanical alternans is a marker of poor prognosis in idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Istaroxime Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of investigational compounds like Istaroxime hydrochloride are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing from established safety data.
This compound: Hazard Profile
According to the Safety Data Sheet (SDS) for this compound, the compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] This classification is a key factor in determining the appropriate disposal protocol. However, it is crucial to always consult the most current SDS and your institution's Environmental Health and Safety (EHS) department for the latest guidance, as the hazard classification could change with new toxicological data.[1]
Personal Protective Equipment (PPE) for Handling and Disposal
To ensure personnel safety during the handling and disposal of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[3]
| Situation | Required Personal Protective Equipment |
| Routine Handling | Chemical-resistant gloves, lab coat, and safety glasses with side shields.[3] |
| Risk of Dust/Aerosol | In addition to routine PPE, a NIOSH-certified N95 or higher-level respirator.[3] |
| Risk of Splash | Face shield and a protective disposable gown made of low-permeability fabric.[3] |
| Accidental Release | Full protective equipment including a self-contained breathing apparatus and protective clothing.[1][2][3] |
Core Disposal and Decontamination Procedures
While this compound is not classified as hazardous, responsible laboratory practice necessitates a structured approach to its disposal to minimize environmental impact and ensure a safe working environment. The fundamental principle for disposal is to comply with all applicable country, federal, state, and local regulations.[1][2]
In the event of a spill, the following steps should be promptly executed:
-
Ensure Personal Safety : Immediately don the appropriate PPE, including a self-contained breathing apparatus and protective clothing.[1][2]
-
Ventilation : Ensure the spill area is adequately ventilated.[1][2]
-
Containment : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]
-
Absorption : For solutions, absorb the spill with a finely-powdered, inert liquid-binding material such as diatomite or universal binders.[1][2][3]
-
Decontamination : Thoroughly scrub the affected surfaces and equipment with alcohol.[1][2][3]
-
Disposal : Collect all contaminated materials in a sealed container and dispose of them in accordance with local regulations.[1][3][4]
-
Waste Segregation : Keep this compound waste separate from other waste streams to ensure proper handling and disposal.[1]
-
Engage a Licensed Waste Hauler : Arrange for a certified hazardous or chemical waste disposal company to manage the final disposal of the material.[1]
-
Contaminated Packaging : Handle the recycling or disposal of contaminated packaging in line with prevailing country, federal, state, and local regulations.[2]
Logical Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Istaroxime hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Istaroxime hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this investigational compound.
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, full personal protective equipment (PPE) is required.[1] The necessary PPE varies depending on the specific handling situation.
| Situation | Required Personal Protective Equipment |
| Routine Handling | Chemical-resistant gloves, lab coat, and safety glasses with side shields.[1] |
| Risk of Dust/Aerosol | In addition to routine PPE, use a NIOSH-certified N95 or higher-level respirator.[1] |
| Risk of Splash | Face shield and a protective disposable gown made of low-permeability fabric.[1] |
| Accidental Release | Full protective equipment including respiratory protection.[1][2] |
Operational Plan and Handling Procedures
Engineering Controls:
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1][2]
Safe Handling Practices:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][2]
-
The recommended storage temperature is 4°C, sealed and away from moisture.[1][2] For solutions in solvent, store at -80°C for up to one year or -20°C for up to six months.[2]
Disposal Plan
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[2][3] However, prudent laboratory practice dictates a structured approach to its disposal. Always adhere to all relevant country, federal, state, and local regulations.[3]
Spill Management:
-
Ensure Personal Safety: Wear appropriate PPE, including respiratory protection and protective clothing.[3]
-
Ventilation: Ensure the area is adequately ventilated.[3]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2][3]
-
Absorption: For solutions, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1][2][3]
-
Decontamination: Scrub the affected surfaces and equipment with alcohol.[1][2][3]
-
Disposal: Collect all contaminated materials in a sealed container and dispose of them as hazardous waste in accordance with local regulations.[1][3]
Disposal of Unused Istaroxime and Contaminated PPE:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, gowns, labware) as hazardous waste.[1]
-
Engage a certified hazardous or chemical waste disposal company for final disposal.[3]
Experimental Protocols
Specific experimental protocols for this compound are not detailed in the safety documents cited. Researchers should develop detailed Standard Operating Procedures (SOPs) for their specific experimental setups, incorporating the safety and handling procedures outlined in this guide.
Below is a logical workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
